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H-Arg-Trp-OH.TFA

Cat. No.: B12943198
M. Wt: 474.4 g/mol
InChI Key: RITOJNWCEROPCU-KYSPHBLOSA-N
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Description

H-Arg-Trp-OH.TFA is a useful research compound. Its molecular formula is C19H25F3N6O5 and its molecular weight is 474.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25F3N6O5 B12943198 H-Arg-Trp-OH.TFA

Properties

Molecular Formula

C19H25F3N6O5

Molecular Weight

474.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C17H24N6O3.C2HF3O2/c18-12(5-3-7-21-17(19)20)15(24)23-14(16(25)26)8-10-9-22-13-6-2-1-4-11(10)13;3-2(4,5)1(6)7/h1-2,4,6,9,12,14,22H,3,5,7-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21);(H,6,7)/t12-,14-;/m0./s1

InChI Key

RITOJNWCEROPCU-KYSPHBLOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

H-Arg-Trp-OH.TFA: A Technical Guide to its Basic Properties and Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Arg-Trp-OH, or Arginyl-Tryptophan, is a dipeptide composed of the amino acids L-Arginine and L-Tryptophan. This dipeptide is of significant interest in biochemical and pharmaceutical research due to the unique properties conferred by its constituent amino acids. The positively charged guanidinium group of arginine and the aromatic indole ring of tryptophan contribute to its distinct physicochemical and biological characteristics.[1] This technical guide provides a comprehensive overview of the basic properties, characteristics, and relevant experimental methodologies for H-Arg-Trp-OH, with a focus on its trifluoroacetate (TFA) salt form, which is common for peptides purified via reverse-phase high-performance liquid chromatography (RP-HPLC).

Physicochemical Properties

The fundamental properties of H-Arg-Trp-OH and its common salt forms are summarized below. It is important to note that specific quantitative data for the TFA salt is not extensively available in the public domain, and the information presented is a consolidation from various supplier specifications and related literature.

PropertyValueSalt Form
Molecular Formula C₁₇H₂₄N₆O₃Free Base
C₁₇H₂₄N₆O₃·x(C₂HF₃O₂)TFA Salt
C₁₇H₂₄N₆O₃·2HClDihydrochloride
Molecular Weight 360.42 g/mol Free Base[1][2]
433.33 g/mol Dihydrochloride[3]
Appearance White to off-white or pinkish powder[1]Not specified
Purity Typically >95% or >98% as specified by supplier[1]TFA or HCl Salt
Solubility Soluble in water.[1] Solubility can be influenced by pH and temperature.General for peptides[1]
Storage Recommended at ≤ -10°C or 2-8°C[2][3]Solid form

Note: The exact molecular weight of the TFA salt will depend on the number of trifluoroacetate counter-ions associated with the peptide.

The characteristic pink color observed in some preparations of the dipeptide is attributed to a cation-π interaction between the guanidinium group of arginine and the indole ring of tryptophan, which can also influence its fluorescence spectra.[4]

Biological Activity and Potential Applications

While specific studies on the dipeptide H-Arg-Trp-OH are limited, the combination of arginine and tryptophan residues is a well-known motif in bioactive peptides, particularly antimicrobial peptides (AMPs).[5]

Antimicrobial Activity: Peptides rich in arginine and tryptophan are known to exhibit significant antibacterial activity.[6] The cationic nature of arginine facilitates interaction with the negatively charged components of bacterial membranes, while the tryptophan indole ring preferentially partitions into the interfacial region of the lipid bilayer.[5] This interaction can disrupt the membrane integrity, leading to cell lysis. Although no specific Minimum Inhibitory Concentration (MIC) values for H-Arg-Trp-OH against various bacterial strains are readily available, its structural motifs suggest potential antimicrobial properties.

Other Potential Roles:

  • Protein Synthesis: As a dipeptide, it can be a building block for larger proteins.

  • Neurotransmitter Function: Tryptophan is a precursor to the neurotransmitter serotonin, suggesting a potential, though likely indirect, role in neurological processes.[1]

  • Antioxidant Properties: The indole ring of tryptophan can act as a scavenger of reactive oxygen species, suggesting potential antioxidant activity.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of H-Arg-Trp-OH.TFA are not widely published. However, standard methodologies for peptide chemistry are applicable.

Solid-Phase Peptide Synthesis (SPPS)

A general workflow for the synthesis of H-Arg-Trp-OH via Fmoc-based solid-phase peptide synthesis is outlined below.

spss_workflow Resin Rink Amide Resin Fmoc_Trp Fmoc-Trp(Boc)-OH Coupling Resin->Fmoc_Trp 1. Coupling Deprotection1 Fmoc Deprotection (e.g., Piperidine/DMF) Fmoc_Trp->Deprotection1 2. Deprotection Fmoc_Arg Fmoc-Arg(Pbf)-OH Coupling Deprotection1->Fmoc_Arg 3. Coupling Deprotection2 Fmoc Deprotection Fmoc_Arg->Deprotection2 4. Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Deprotection2->Cleavage 5. Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide

Fig. 1: General workflow for the solid-phase synthesis of H-Arg-Trp-OH.

Methodology:

  • Resin Preparation: A suitable solid support, such as Rink Amide resin, is prepared.

  • First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Trp(Boc)-OH, is coupled to the resin using a coupling agent like HBTU or HATU in a suitable solvent such as dimethylformamide (DMF).[7]

  • Fmoc Deprotection: The Fmoc protecting group is removed from the tryptophan residue, typically using a solution of piperidine in DMF.[7]

  • Second Amino Acid Coupling: The next amino acid, Fmoc-Arg(Pbf)-OH, is coupled to the deprotected N-terminus of the resin-bound tryptophan.

  • Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal arginine.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Boc on Trp and Pbf on Arg) are removed simultaneously using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).[7][8] This step results in the formation of the TFA salt of the dipeptide.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

hplc_purification Crude Crude this compound dissolved in mobile phase Injection Injection onto RP-HPLC column (e.g., C18) Crude->Injection Elution Gradient Elution (Water/Acetonitrile with 0.1% TFA) Injection->Elution Detection UV Detection (e.g., 214 nm & 280 nm) Elution->Detection Fractionation Fraction Collection Detection->Fractionation Lyophilization Lyophilization Fractionation->Lyophilization Pure_Peptide Pure this compound Lyophilization->Pure_Peptide

Fig. 2: General workflow for the purification of this compound by RP-HPLC.

Methodology:

  • Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable solvent, typically the initial mobile phase conditions.

  • Chromatography: The sample is injected onto a reverse-phase column (e.g., C18). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous solvent, both containing a small percentage of TFA (e.g., 0.1%), is used to elute the peptide.[9]

  • Detection and Fractionation: The eluting peptide is detected by UV absorbance, typically at 214 nm (for the peptide bond) and 280 nm (for the tryptophan indole ring). Fractions containing the pure peptide are collected.

  • Lyophilization: The collected fractions are lyophilized to remove the solvents and obtain the pure peptide as a fluffy solid.

Analysis and Characterization

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the synthesized peptide.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be employed to confirm the structure of the dipeptide and assess its purity. The aromatic protons of the tryptophan indole ring will have characteristic shifts in the ¹H NMR spectrum.

Proposed Mechanism of Action for Related Antimicrobial Peptides

While a specific signaling pathway for H-Arg-Trp-OH has not been elucidated, the mechanism of action for larger arginine- and tryptophan-rich antimicrobial peptides is generally understood to involve direct interaction with and disruption of the bacterial cell membrane.

amp_mechanism cluster_membrane Bacterial Membrane Membrane Peptide H-Arg-Trp-OH containing peptides Electrostatic Initial Electrostatic Attraction (Cationic Arg to Anionic Membrane) Peptide->Electrostatic Step 1 Insertion Hydrophobic Insertion (Trp Indole Ring into Lipid Bilayer) Electrostatic->Insertion Step 2 Disruption Membrane Disruption (Pore Formation / Destabilization) Insertion->Disruption Step 3 Lysis Cell Lysis Disruption->Lysis Step 4

Fig. 3: Proposed mechanism of action for Arg-Trp rich antimicrobial peptides.

This proposed mechanism involves an initial electrostatic attraction between the positively charged arginine residues and the anionic components of the bacterial membrane, followed by the insertion of the hydrophobic tryptophan residues into the lipid bilayer.[5] This process is thought to disrupt the membrane's structural integrity, leading to increased permeability and eventual cell lysis.

Conclusion

This compound is a dipeptide with significant potential in various research and development areas, largely inferred from the known properties of its constituent amino acids and related, larger peptides. While a substantial body of literature exists for arginine- and tryptophan-rich peptides, specific quantitative data and detailed experimental protocols for the H-Arg-Trp-OH dipeptide itself are not extensively documented in publicly accessible sources. The information and generalized protocols provided in this guide serve as a foundational resource for researchers and professionals working with this and similar peptide structures. Further empirical studies are necessary to fully elucidate the specific properties and biological activities of this compound.

References

An In-depth Technical Guide to the Core Functions of Arginine-Tryptophan Dipeptide TFA Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential functions of the Arginine-Tryptophan (Arg-Trp) dipeptide, with a particular focus on its common trifluoroacetate (TFA) salt form. This document synthesizes findings on its antimicrobial and immunomodulatory activities, addresses the implications of the TFA counterion, and provides detailed experimental protocols relevant to its study.

Core Biological Functions

The dipeptide Arg-Trp is a subject of growing interest due to the unique properties of its constituent amino acids. Arginine, with its cationic guanidinium group, and tryptophan, with its hydrophobic indole ring, are key residues in many biologically active peptides. Their combination in a simple dipeptide framework suggests potential for significant bioactivity.

Antimicrobial and Antifungal Activity

Peptides rich in arginine and tryptophan are potent antimicrobial agents.[1][2] The cationic nature of arginine facilitates interaction with negatively charged bacterial and fungal cell membranes, while the hydrophobicity of tryptophan promotes membrane insertion and disruption, leading to cell lysis.[3] This mechanism of action is characteristic of many antimicrobial peptides (AMPs).[3] While extensive data on the Arg-Trp dipeptide itself is limited, studies on short Arg-Trp-containing peptides provide strong evidence for its potential efficacy.

Data Presentation: Antimicrobial Activity of Arg-Trp Containing Peptides

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various Arg-Trp-rich peptides against a range of pathogens. These values are indicative of the potential antimicrobial spectrum of the Arg-Trp motif.

Peptide SequenceTarget OrganismMIC (µM)Gram TypeReference
[DipR]5S. pneumoniae0.39 - 0.78Gram-positive[3]
[DipR]5MRSA0.39 - 6.3Gram-positive[3]
((DipR)2(WR)3)Gram-positive bacteria0.78 - 12.5Gram-positive[3]
((DipR)2(WR)3)Gram-negative bacteria0.78 - 12.5Gram-negative[3]
[DipR]5A. fumigatus1.6Fungus[3]
[DipR]5C. parapsilosis6.6Fungus[3]
Short HeptapeptidesE. coli3.5Gram-negative[2]
Short HeptapeptidesP. aeruginosa3.5Gram-negative[2]
Short HeptapeptidesS. aureus1.5Gram-positive[2]
Immunomodulatory Potential

The constituent amino acids of the Arg-Trp dipeptide are deeply involved in regulating immune responses. Their metabolic pathways are interconnected and can significantly influence the behavior of immune cells, particularly dendritic cells (DCs).[4][5]

A key pathway involves Arginase 1 (ARG1) and Indoleamine 2,3-dioxygenase 1 (IDO1).[4] ARG1 metabolizes L-arginine to L-ornithine, which is a precursor for polyamines like spermidine. Spermidine can then trigger the phosphorylation and activation of IDO1, which in turn catabolizes L-tryptophan.[4] This interplay can lead to an immunosuppressive phenotype in dendritic cells.[5] While this pathway describes the interaction of the individual amino acids, it provides a compelling rationale for investigating the immunomodulatory effects of the Arg-Trp dipeptide itself.

Furthermore, a combination of arginine and tryptophan has been shown to enhance the immune response in broiler chickens challenged with infectious bursal disease virus, leading to increased levels of interferon-α, interferon-γ, and immunoglobulin G.[6]

Signaling Pathway Diagram: ARG1-IDO1 Immunomodulatory Axis

Peptide_Synthesis_Workflow Resin Fmoc-Trp(Boc)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Couple Fmoc-Arg(Pbf)-OH (HBTU/DIPEA) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage from Resin (95% TFA Cocktail) Deprotection2->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification (0.1% TFA Gradient) Precipitation->Purification Characterization Characterization (MS & Analytical HPLC) Purification->Characterization FinalProduct Arg-Trp Dipeptide TFA Salt Characterization->FinalProduct

References

An In-depth Technical Guide on the Discovery and Initial Studies of H-Arg-Trp-OH.TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the initial research and discovery surrounding the dipeptide H-Arg-Trp-OH, often handled as its trifluoroacetate (TFA) salt. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational studies of this and related arginine-tryptophan containing peptides.

Introduction

The dipeptide H-Arg-Trp-OH, composed of L-arginine and L-tryptophan, has emerged as a molecule of significant interest, primarily due to the established antimicrobial properties of peptides rich in these two amino acids.[1] Arginine's positively charged guanidinium group facilitates interaction with negatively charged bacterial membranes, while tryptophan's bulky, hydrophobic indole side-chain is crucial for membrane insertion and disruption.[1][2] Early investigations into short synthetic antimicrobial peptides (synAMPs) identified the Arg-Trp motif as one of the smallest peptide sequences demonstrating significant antibacterial activity.[3] H-Arg-Trp-OH.TFA represents a fundamental structure in this class of molecules, and its study has paved the way for the development of more complex and potent derivatives.

Synthesis and Characterization

The initial synthesis of H-Arg-Trp-OH and its analogs has largely been achieved through standard peptide chemistry techniques, most notably Solid-Phase Peptide Synthesis (SPPS).

A common method for synthesizing Arg-Trp containing peptides is through Fmoc-based solid-phase chemistry. The following protocol is a generalized representation based on established methodologies.[3]

  • Resin Preparation: A suitable resin, such as a Rink Amide resin for a C-terminal amide or a Wang or Trityl chloride resin for a C-terminal carboxylic acid, is swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin is removed by treating it with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The first amino acid, Fmoc-Trp(Boc)-OH, is activated using a coupling reagent such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and HOBt (Hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). The activated amino acid is then added to the resin and allowed to react.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Deprotection and Coupling: The Fmoc deprotection and coupling steps are repeated for the next amino acid, Fmoc-Arg(Pbf)-OH.

  • Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Boc for Trp and Pbf for Arg) are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide as a TFA salt (this compound).

SPPS_Workflow Resin Swell Resin Fmoc_Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection1 Coupling1 Couple Fmoc-Trp(Boc)-OH (TBTU/HOBt/DIPEA) Fmoc_Deprotection1->Coupling1 Wash1 Wash (DMF/DCM) Coupling1->Wash1 Fmoc_Deprotection2 Fmoc Deprotection (Piperidine/DMF) Wash1->Fmoc_Deprotection2 Coupling2 Couple Fmoc-Arg(Pbf)-OH (TBTU/HOBt/DIPEA) Fmoc_Deprotection2->Coupling2 Wash2 Wash (DMF/DCM) Coupling2->Wash2 Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product This compound Lyophilization->Final_Product

Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

Initial Biological Studies: Antimicrobial Activity

The primary focus of early research on H-Arg-Trp-OH and its analogs has been their potential as antimicrobial agents. These studies typically involve determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard broth microdilution method is commonly employed.

  • Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to reach the exponential growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Preparation: A stock solution of the peptide is prepared and serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the serially diluted peptide.

  • Controls: Positive (bacteria in broth without peptide) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result Bacterial_Culture Prepare Bacterial Culture (e.g., 5x10^5 CFU/mL) Inoculation Inoculate Diluted Peptide with Bacterial Culture Bacterial_Culture->Inoculation Peptide_Dilution Prepare Serial Dilutions of this compound Peptide_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for Bacterial Growth Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Studies on short Arg-Trp containing peptides have demonstrated moderate to good activity, particularly against Gram-positive bacteria. The specific MIC values for the simple dipeptide H-Arg-Trp-OH are not extensively reported in isolation, as research quickly moved towards more complex and potent derivatives. However, the data from these related peptides provide a strong indication of the potential of the Arg-Trp motif.

Peptide/AnalogTarget OrganismMIC (µM)Reference
(RW)₃ (H-Arg-Trp-Arg-Trp-Arg-Trp-NH₂)Bacillus subtilis4[3]
(RW)₃ (H-Arg-Trp-Arg-Trp-Arg-Trp-NH₂)Staphylococcus aureus8[3]
(RW)₃ (H-Arg-Trp-Arg-Trp-Arg-Trp-NH₂)Escherichia coli64[3]
RcCO-W(RW)₂Bacillus subtilis2[3]
RcCO-W(RW)₂Staphylococcus aureus4[3]
RcCO-W(RW)₂Escherichia coli32[3]
Trivalent Arg-Trp ConjugatesGram-positive bacteriaGood activity[4]
Trivalent Arg-Trp ConjugatesGram-negative bacteriaModerate activity[4]

Note: The table presents data for longer Arg-Trp containing peptides to illustrate the activity of the motif. (RW)₃ is a trimer of the Arg-Trp unit. RcCO-W(RW)₂ is a ruthenocenoyl-modified peptide.

Proposed Mechanism of Action

The proposed mechanism of action for Arg-Trp rich antimicrobial peptides is centered on their interaction with and disruption of bacterial cell membranes.

  • Electrostatic Attraction: The cationic arginine residues are attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2]

  • Membrane Insertion: The hydrophobic tryptophan residues facilitate the insertion of the peptide into the lipid bilayer.[1] Tryptophan has a preference for the interfacial region of lipid membranes.[1]

  • Membrane Disruption: Upon insertion, the peptides can disrupt the membrane integrity through various proposed models, such as pore formation, carpet-like mechanisms, or by inducing lipid phase separation. This leads to leakage of cellular contents and ultimately cell death.

Mechanism_of_Action Peptide H-Arg-Trp-OH Electrostatic_Interaction Electrostatic Interaction (Arg(+) with Membrane(-)) Peptide->Electrostatic_Interaction Bacterial_Membrane Bacterial Membrane (Negatively Charged) Bacterial_Membrane->Electrostatic_Interaction Membrane_Insertion Membrane Insertion (Trp into Lipid Bilayer) Electrostatic_Interaction->Membrane_Insertion Membrane_Disruption Membrane Disruption (Pore Formation, etc.) Membrane_Insertion->Membrane_Disruption Cell_Death Cell Death Membrane_Disruption->Cell_Death

Proposed Mechanism of Antimicrobial Action for Arg-Trp Peptides.

Conclusion

The discovery and initial studies of H-Arg-Trp-OH and related peptides have established the Arg-Trp motif as a critical component for antimicrobial activity. While the simple dipeptide itself may have modest activity, it has served as a foundational building block for the design of more potent and selective synthetic antimicrobial peptides. The ease of synthesis via SPPS and the clear structure-activity relationships have made this class of molecules a promising area for the development of new therapeutics to combat antibiotic-resistant bacteria. Further research continues to explore modifications to the basic H-Arg-Trp-OH structure to enhance its efficacy and pharmacokinetic properties.

References

The Biological Significance of the H-Arg-Trp-OH Dipeptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the biological significance of the H-Arg-Trp-OH dipeptide. It is important to note that while the constituent amino acids, L-arginine and L-tryptophan, are extensively studied, and the Arg-Trp motif is a subject of significant research in peptide science, detailed and specific quantitative biological data for the H-Arg-Trp-OH dipeptide itself is limited in publicly available scientific literature. Therefore, this guide synthesizes information from studies on closely related Arg-Trp-containing peptides and the established roles of arginine and tryptophan in biological systems to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The dipeptide H-Arg-Trp-OH, composed of L-arginine and L-tryptophan, represents a fundamental structural motif with significant implications for biological activity. The unique physicochemical properties of its constituent amino acids—the cationic guanidinium group of arginine and the hydrophobic, aromatic indole ring of tryptophan—confer a range of biological functions, most notably in antimicrobial defense and immunomodulation.[1][2] This guide provides an in-depth exploration of the known and inferred biological significance of H-Arg-Trp-OH, with a focus on its potential therapeutic applications.

Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Formula C₁₇H₂₄N₆O₃[2]
Molecular Weight 360.42 g/mol [2]
Appearance Pink Powder[2]
Key Structural Features Positively charged guanidinium group (Arginine), Indole side chain (Tryptophan)[2]
Solubility Soluble in water[2]

The characteristic pink color of the dipeptide is attributed to a cation-π interaction between the guanidinium group of arginine and the indole ring of tryptophan.[2]

Antimicrobial Activity

Peptides rich in arginine and tryptophan are recognized as a potent class of antimicrobial peptides (AMPs).[1][3] The combination of a cationic charge and a hydrophobic residue is a hallmark of many AMPs, enabling them to selectively target and disrupt microbial membranes.

Mechanism of Action

The antimicrobial action of Arg-Trp containing peptides is primarily attributed to their ability to interact with and disrupt the integrity of bacterial cell membranes.[3] This process can be conceptualized in the following steps:

  • Electrostatic Attraction: The positively charged guanidinium group of arginine facilitates the initial binding of the peptide to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1]

  • Interfacial Insertion: The tryptophan residue, with its preference for the interfacial region of lipid bilayers, anchors the peptide into the membrane.[1] Cation-π interactions between the arginine and tryptophan residues can further enhance this membrane interaction.[1]

  • Membrane Disruption: Following insertion, the accumulation of peptides can lead to membrane destabilization, pore formation, or other forms of damage that compromise the membrane's barrier function, ultimately leading to cell death.[3]

Quantitative Data for Arg-Trp Containing Peptides
PeptideSequenceTarget OrganismMIC (μM)Reference
RuRW6RuCOOH-(RW)₃-NH₂E. coli (Susceptible)2-32[4]
RuRW8RuCOOH-(RW)₄-NH₂E. coli (Susceptible)2-32[4]
RuRW9RuCOOH-(RW)₄-NH₂A. baumannii (Resistant)2-32[4]
Hexameric Peptide(RW)₃-NH₂E. coli-[5]
Octameric Peptide(RW)₄-NH₂E. coli-[5]

Note: The peptides in the table are conjugates or longer repeating units, highlighting the general antimicrobial potential of the Arg-Trp motif.

Immunomodulatory Effects

The constituent amino acids of H-Arg-Trp-OH, arginine and tryptophan, are central to a metabolic network that regulates immune responses, particularly within dendritic cells (DCs) and macrophages.[6][7]

The Arginine-Tryptophan Metabolic Relay

In dendritic cells, a signaling relay between arginine and tryptophan metabolism can establish an immunosuppressive phenotype.[6][8][9][10] This pathway is crucial for maintaining immune tolerance.

  • Arginase 1 (Arg1) Activation: In the presence of cytokines like TGF-β, DCs upregulate Arg1, which depletes L-arginine and produces ornithine.

  • Polyamine Synthesis: Ornithine is a precursor for the synthesis of polyamines, such as spermidine.[6]

  • IDO1 Signaling: Spermidine can activate Src kinase, which in turn phosphorylates and activates the non-enzymatic signaling function of Indoleamine 2,3-dioxygenase 1 (IDO1).[6][8]

  • Immunosuppressive Phenotype: Activated IDO1 signaling leads to a sustained immunoregulatory state.[6]

dot

Arginine_Tryptophan_Metabolic_Relay cluster_arginine Arginine Metabolism cluster_tryptophan Tryptophan Metabolism & Signaling arginine L-Arginine arg1 Arg1 arginine->arg1 Depletion ornithine Ornithine arg1->ornithine Production polyamines Polyamines (e.g., Spermidine) ornithine->polyamines src Src Kinase polyamines->src Activation ido1 IDO1 p_ido1 Phosphorylated IDO1 (Signaling) ido1->p_ido1 Phosphorylation src->ido1 immunosuppression Immunosuppressive Phenotype p_ido1->immunosuppression caption Arginine-Tryptophan Metabolic Relay in Dendritic Cells. MIC_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_peptide Prepare Peptide Serial Dilutions in 96-well plate prep_peptide->inoculate controls Include Positive (bacteria only) & Negative (broth only) Controls inoculate->controls incubate Incubate plate (37°C, 18-24h) controls->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end caption Workflow for MIC Determination via Broth Microdilution.

References

H-Arg-Trp-OH.TFA: A Technical Whitepaper on Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Arg-Trp-OH, composed of L-arginine and L-tryptophan and commonly available as its trifluoroacetic acid (TFA) salt, represents a fundamental structural motif found in a multitude of bioactive peptides. While extensive research has focused on longer arginine- and tryptophan-rich antimicrobial and anticancer peptides, the intrinsic therapeutic potential of this core dipeptide remains an area of burgeoning interest. This technical guide synthesizes the current understanding of Arg-Trp-containing peptides to extrapolate the potential therapeutic applications, mechanisms of action, and experimental considerations for H-Arg-Trp-OH.TFA. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this simple yet potent peptide scaffold.

Introduction

Peptides rich in arginine (Arg) and tryptophan (Trp) are a well-established class of molecules with potent biological activities, most notably as antimicrobial and anticancer agents.[1][2] The unique physicochemical properties of these two amino acids are central to their function. Arginine, with its cationic guanidinium group, facilitates electrostatic interactions with negatively charged cell membranes, such as those found on bacteria and cancer cells.[1][3] Tryptophan, possessing a large, hydrophobic indole side chain, promotes membrane insertion and disruption.[1][2] The combination of a cationic and a hydrophobic residue in the H-Arg-Trp-OH dipeptide provides a minimalistic yet powerful framework for membrane interaction. This whitepaper will delve into the potential therapeutic avenues for this compound, drawing upon the wealth of data available for larger Arg-Trp-containing peptides.

Potential Therapeutic Applications

Based on the activities of related peptides, this compound is a promising candidate for development in the following therapeutic areas:

  • Antimicrobial Therapy: The primary and most explored application for Arg-Trp peptides is in combating bacterial infections. These peptides exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[4][5] The dipeptide H-Arg-Trp-OH could serve as a lead compound for the development of novel antibiotics that are less susceptible to existing resistance mechanisms.

  • Anticancer Therapy: The differential charge composition of cancerous cell membranes, which are often more anionic than those of healthy cells, makes them susceptible to cationic peptides. Arg-Trp peptides have been shown to selectively target and lyse cancer cells.[6][7] H-Arg-Trp-OH could be investigated as a standalone anticancer agent or as a cell-penetrating peptide to enhance the delivery of other chemotherapeutics.

  • Drug Delivery: The ability of Arg-Trp motifs to translocate across cell membranes has led to their use as cell-penetrating peptides (CPPs).[8] H-Arg-Trp-OH could be conjugated to various cargo molecules, such as small molecule drugs, nucleic acids, or proteins, to facilitate their intracellular delivery.

Mechanism of Action

The proposed primary mechanism of action for H-Arg-Trp-OH is the disruption of cellular membranes. This process can be conceptualized in the following steps:

  • Electrostatic Attraction: The positively charged guanidinium group of arginine is electrostatically attracted to the negatively charged components of the target cell membrane, such as phospholipids and lipopolysaccharides.[1]

  • Interfacial Binding: The tryptophan indole side chain inserts into the interfacial region of the lipid bilayer.[1]

  • Membrane Destabilization: The accumulation of the dipeptide on and within the membrane leads to a loss of membrane integrity, pore formation, and ultimately, cell lysis.[6]

Beyond direct membrane disruption, Arg-Trp peptides may also exert their effects through intracellular mechanisms following translocation.[6]

Membrane_Disruption_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide H-Arg-Trp-OH Membrane_Surface Anionic Membrane Surface Peptide->Membrane_Surface Electrostatic Attraction Membrane_Core Lipid Bilayer Membrane_Surface->Membrane_Core Hydrophobic Insertion Cell_Lysis Cell Lysis Membrane_Core->Cell_Lysis Membrane Destabilization

Figure 1: Proposed membrane disruption mechanism of H-Arg-Trp-OH.

Quantitative Data Summary

Table 1: Antimicrobial Activity of Representative Arg-Trp Peptides

Peptide SequenceTarget OrganismMIC (µM)Reference
(RW)₃S. aureus1 - 11[5]
RcCO-W(RW)₂S. aureus2 - 6[5]
[DipR]₅S. pneumoniae0.39 - 0.78[4]
L-RWV12S. aureus< 8[9]

Table 2: Anticancer Activity of Representative Arg-Trp Peptides

Peptide/ConjugateCell LineIC50 (µM)Reference
RuRW6MCF-75.44 - 93.08[7]
RuRW8MDA-MB-2315.44 - 93.08[7]
RuRW9MDA-MB-4685.44 - 93.08[7]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

MIC_Assay_Workflow start Start prep_peptide Prepare serial dilutions of This compound in broth start->prep_peptide inoculate Inoculate dilutions with bacteria prep_peptide->inoculate prep_bacteria Prepare standardized bacterial inoculum prep_bacteria->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Determine MIC by visual inspection of turbidity incubate->read_results end End read_results->end

Figure 2: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • This compound

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in sterile water or a suitable solvent.

  • Perform a two-fold serial dilution of the peptide stock solution in MHB in a 96-well plate.

  • Grow the bacterial strain to the mid-logarithmic phase and adjust the concentration to approximately 5 x 10^5 CFU/mL in MHB.

  • Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.

Cytotoxicity (MTT) Assay

This protocol assesses the effect of this compound on the viability of mammalian cells.

MTT_Assay_Workflow start Start seed_cells Seed mammalian cells in a 96-well plate start->seed_cells add_peptide Add serial dilutions of This compound to wells seed_cells->add_peptide incubate_24h Incubate for 24-72 hours add_peptide->incubate_24h add_mtt Add MTT reagent to each well incubate_24h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability and determine IC50 read_absorbance->calculate_viability end End calculate_viability->end

Figure 3: Workflow for a cytotoxicity (MTT) assay.

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., cancer cell line or normal cell line)

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the peptide dilutions. Include vehicle controls.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).

Potential Intracellular Signaling Pathways

While membrane disruption is the primary proposed mechanism, should H-Arg-Trp-OH translocate into the cell, it could potentially modulate intracellular signaling pathways. Based on the behavior of other cationic and amphipathic molecules, a hypothetical pathway could involve the induction of apoptosis.

Hypothetical_Apoptotic_Pathway Peptide Intracellular H-Arg-Trp-OH Mitochondria Mitochondrial Stress Peptide->Mitochondria ROS Increased ROS Production Mitochondria->ROS Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation ROS->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 4: Hypothetical intracellular signaling pathway.

Conclusion and Future Directions

The dipeptide this compound represents a promising starting point for the development of novel therapeutics. Its simple structure, ease of synthesis, and the well-documented activities of larger Arg-Trp peptides make it an attractive candidate for investigation as an antimicrobial and anticancer agent. Future research should focus on:

  • Systematic evaluation of the antimicrobial and anticancer activity of H-Arg-Trp-OH.

  • Determination of its precise mechanism of action, including membrane interaction studies and investigation of potential intracellular targets.

  • Structure-activity relationship (SAR) studies involving modifications to the dipeptide backbone and side chains to optimize activity and selectivity.

  • In vivo efficacy and toxicity studies in relevant animal models.

This technical guide provides a comprehensive overview and a roadmap for initiating research into the therapeutic potential of this compound. The exploration of this fundamental dipeptide could unlock new avenues for the development of effective treatments for infectious diseases and cancer.

References

H-Arg-Trp-OH.TFA: A Comprehensive Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of H-Arg-Trp-OH.TFA as a pivotal building block in peptide synthesis. Arginine-Tryptophan (Arg-Trp) dipeptide motifs are of significant interest in drug discovery and development due to their prevalence in bioactive peptides, particularly those with antimicrobial and cell-penetrating properties.[1][2][3] The trifluoroacetate (TFA) salt form is a common result of the purification process in solid-phase peptide synthesis (SPPS). This guide provides a detailed overview of its properties, synthesis protocols, and applications.

Core Properties of H-Arg-Trp-OH and its Salts

The physicochemical properties of the H-Arg-Trp-OH dipeptide are crucial for its application in synthesis and for the characteristics of the final peptide. The data presented below has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of H-Arg-Trp-OH

PropertyValueSource
Molecular Formula C₁₇H₂₄N₆O₃[4]
Molecular Weight 360.42 g/mol [4]
Appearance Pink Powder[4]
Purity >98%[4]
Solubility Soluble in water[4]
CAS Number 25615-38-7[4]

Table 2: Properties of Common H-Arg-Trp-OH Salts

Salt FormMolecular FormulaMolecular WeightCAS Number
TFA Salt C₁₇H₂₄N₆O₃ · xTFANot specifiedNot available
HCl Salt (Di-HCl) C₁₇H₂₄N₆O₃ · 2HCl433.33 g/mol 276880-00-3[5]

Synthesis of this compound

The synthesis of H-Arg-Trp-OH is typically achieved using solid-phase peptide synthesis (SPPS). The following protocol is a representative example based on the widely used Fmoc/tBu strategy.

Experimental Protocol: Solid-Phase Synthesis of H-Arg-Trp-OH

1. Resin Preparation:

  • Start with a 2-chlorotrityl chloride (2-CTC) resin, which allows for cleavage under mild acidic conditions, yielding a C-terminally free carboxylic acid.

  • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

2. First Amino Acid Coupling (Fmoc-Trp(Boc)-OH):

  • Dissolve Fmoc-Trp(Boc)-OH (3 equivalents) and diisopropylethylamine (DIEA) (6 equivalents) in DMF.

  • Add the solution to the swelled resin and agitate for 2 hours at room temperature.

  • After coupling, cap any unreacted sites using a solution of methanol/DIEA in DCM (e.g., 1:4 v/v) for 30 minutes.

  • Wash the resin extensively with DMF and DCM.

3. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, and repeat for another 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Wash the resin thoroughly with DMF and DCM to remove piperidine.

4. Second Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):

  • Pre-activate Fmoc-Arg(Pbf)-OH (3 equivalents) with a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.

  • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

  • Confirm the completion of the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Wash the resin with DMF and DCM.

5. Final Fmoc Deprotection:

  • Remove the final Fmoc group from the N-terminal Arginine using 20% piperidine in DMF as described in step 3.

  • Wash the resin with DMF and DCM and dry under vacuum.

6. Cleavage and Deprotection:

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). The TIS and water act as scavengers to prevent side reactions with the tryptophan indole side chain.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the resulting white to off-white powder under vacuum. The product will be the TFA salt of H-Arg-Trp-OH.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, using a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain this compound as a fluffy white powder.

G Solid-Phase Synthesis of H-Arg-Trp-OH Resin 2-CTC Resin Swell Swell in DCM/DMF Resin->Swell Couple_Trp Couple Fmoc-Trp(Boc)-OH Swell->Couple_Trp Cap Cap unreacted sites Couple_Trp->Cap Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect1 Couple_Arg Couple Fmoc-Arg(Pbf)-OH Deprotect1->Couple_Arg Deprotect2 Final Fmoc Deprotection Couple_Arg->Deprotect2 Cleave Cleavage from Resin (TFA/TIS/H2O) Deprotect2->Cleave Purify RP-HPLC Purification Cleave->Purify Product This compound Purify->Product

SPPS workflow for H-Arg-Trp-OH synthesis.

This compound as a Building Block

Utilizing pre-synthesized dipeptides like this compound can be advantageous in SPPS, especially for overcoming difficult couplings or reducing cycle times. The dipeptide must first be appropriately protected (e.g., Fmoc-Arg(Pbf)-Trp(Boc)-OH) before it can be used in a subsequent SPPS.

Experimental Protocol: Using a Protected Arg-Trp Dipeptide in SPPS

1. Dipeptide Preparation:

  • Synthesize and protect the dipeptide to yield a building block suitable for SPPS, such as Fmoc-Arg(Pbf)-Trp-OH. This involves coupling the protected amino acids in solution phase or on a resin from which the protected dipeptide can be cleaved.

2. Resin Preparation and First Amino Acid Coupling:

  • Prepare the resin as per the standard SPPS protocol and couple the first amino acid C-terminal to the dipeptide's position in the target sequence.

3. Deprotection:

  • Remove the N-terminal Fmoc group of the resin-bound amino acid.

4. Dipeptide Coupling:

  • Activate the carboxyl group of the protected dipeptide (Fmoc-Arg(Pbf)-Trp-OH) using a suitable coupling reagent (e.g., HBTU/DIEA in DMF).

  • Add the activated dipeptide solution to the deprotected resin-bound peptide.

  • Allow the coupling reaction to proceed for 2-4 hours. Monitor for completion using the Kaiser test.

  • Wash the resin thoroughly.

5. Continuation of Synthesis:

  • Proceed with the synthesis by deprotecting the N-terminal Fmoc group of the newly added dipeptide and coupling the next amino acid in the sequence.

G Incorporation of a Dipeptide Building Block in SPPS Start Start with Peptide-Resin (N-terminus deprotected) Couple Couple Activated Dipeptide to Resin Start->Couple Activate Activate Protected Dipeptide (e.g., Fmoc-Arg(Pbf)-Trp-OH) Activate->Couple Wash Wash Resin Couple->Wash Continue Continue SPPS Cycles Wash->Continue

Workflow for using a dipeptide in SPPS.

Biological Significance and Signaling Pathway Interaction

The Arg-Trp motif is a key component of many cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs).[3][6] The cationic guanidinium group of arginine interacts with negatively charged components of cell membranes, such as phospholipids and glycosaminoglycans (GAGs), facilitating initial binding.[3][7] The tryptophan residue, with its hydrophobic and aromatic indole side chain, promotes insertion into the lipid bilayer.[3] This combination of electrostatic and hydrophobic interactions is crucial for the peptide's ability to cross cell membranes.

The mechanism of cell entry for Arg-Trp-rich peptides can involve direct translocation across the membrane or endocytosis. The interaction with GAGs on the cell surface can trigger signaling pathways that lead to endocytic uptake.[6]

G Interaction of Arg-Trp Peptide with a Cell Membrane cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Arg-Trp Peptide GAG Glycosaminoglycans (GAGs) (Negative Charge) Peptide->GAG Electrostatic Interaction (Arg) Lipid Lipid Bilayer Peptide->Lipid Hydrophobic Interaction (Trp) Endocytosis Endocytosis GAG->Endocytosis Triggers Signaling Translocation Direct Translocation Lipid->Translocation Cargo Intracellular Delivery of Cargo Endocytosis->Cargo Translocation->Cargo

Cellular uptake pathways for Arg-Trp peptides.

Conclusion

This compound is a valuable dipeptide building block for the synthesis of complex peptides with potential therapeutic applications. Its synthesis via SPPS is well-established, and its incorporation as a dipeptide unit can offer strategic advantages. Understanding the physicochemical properties and the biological significance of the Arg-Trp motif is essential for the rational design of novel peptides for drug development and other life science research. Researchers should be mindful that the TFA counter-ion may influence biological assays and consider salt exchange procedures where necessary.

References

Physicochemical Properties of H-Arg-Trp-OH.TFA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physicochemical properties of the dipeptide H-Arg-Trp-OH.TFA (Arginyl-Tryptophan Trifluoroacetate). It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and conceptual diagrams to support research and development activities involving this compound.

Introduction

H-Arg-Trp-OH is a dipeptide composed of the amino acids L-Arginine and L-Tryptophan. The trifluoroacetate (TFA) salt is a common form for this peptide, often resulting from purification by reverse-phase high-performance liquid chromatography (RP-HPLC) using TFA as an ion-pairing agent. This guide focuses on the physicochemical characteristics of this compound, which are crucial for its handling, formulation, and application in various research settings, including its potential as an antimicrobial agent. The presence of the positively charged guanidinium group from arginine and the aromatic indole side chain from tryptophan imparts unique properties to this molecule.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of H-Arg-Trp-OH and its common salt forms. Where specific experimental data for the TFA salt is not available, information for the free dipeptide or hydrochloride salt is provided as a reference.

PropertyValueReference / Method
Chemical Structure (Structure of H-Arg-Trp-OH)
IUPAC Name (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Molecular Formula C₁₇H₂₄N₆O₃ (for free dipeptide)[1][2]
Molecular Weight 360.42 g/mol (for free dipeptide)[1][2]
433.33 g/mol (for dihydrochloride salt)[3]
CAS Number 25615-38-7 (for H-Arg-Trp-OH)[1][2]
276880-00-3 (for H-Arg-Trp-OH·2HCl)[3]
Appearance Pink powder[1]
Solubility Soluble in water[1] (Quantitative data requires experimental determination)
Predicted Isoelectric Point (pI) ~8.9 (Estimated)Theoretical Calculation
Predicted pKa Values α-COOH: ~2.3, α-NH₂: ~9.7, Arg side chain: ~12.5Based on typical amino acid pKa values[4]
Predicted LogP (Value requires computational prediction)Computational Prediction

Note: The pink color of the dipeptide is attributed to a cation-π interaction between the guanidinium moiety of arginine and the indole ring of tryptophan.[1]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Synthesis and Purification

Protocol: Solid-Phase Peptide Synthesis (SPPS) and Purification of this compound

  • Resin Preparation: Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Trp(Boc)-OH.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the tryptophan residue.

  • Amino Acid Coupling: Couple Fmoc-Arg(Pbf)-OH to the deprotected tryptophan residue using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like diisopropylethylamine (DIEA) in DMF.

  • Final Fmoc Deprotection: Remove the Fmoc group from the arginine residue using 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups (Boc and Pbf) simultaneously using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).[5][6][7]

  • Lyophilization: Lyophilize the purified fractions to obtain H-Arg-Trp-OH as a white to off-white TFA salt.

Characterization

Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent, such as water or a water/acetonitrile mixture.

  • Analysis: Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the dipeptide. The expected [M+H]⁺ ion for H-Arg-Trp-OH is m/z 361.42.[8][9][10]

Physicochemical Property Determination

Protocol: Solubility Determination

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., water).

  • Serial Dilutions: Perform serial dilutions of the stock solution.

  • Equilibration: Allow the solutions to equilibrate at a controlled temperature.

  • Analysis: Determine the concentration of the dissolved peptide in the supernatant of saturated solutions by UV-Vis spectrophotometry (measuring absorbance at ~280 nm due to the tryptophan residue) or by RP-HPLC with a calibration curve.

Protocol: pKa Determination by UV-Vis Spectrophotometry

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 12).

  • Sample Preparation: Dissolve the peptide in each buffer to a constant final concentration.

  • UV-Vis Spectra Measurement: Record the UV-Vis absorption spectrum for each sample.

  • Data Analysis: Plot the absorbance at a specific wavelength (where absorbance changes with pH) against the pH. The inflection points of the resulting sigmoidal curves correspond to the pKa values of the ionizable groups.

Logical and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Isolation cluster_characterization Characterization Resin Fmoc-Trp(Boc)-Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Couple Fmoc-Arg(Pbf)-OH Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage from Resin & Side-chain Deprotection Deprotection2->Cleavage Crude Crude H-Arg-Trp-OH Cleavage->Crude RP_HPLC RP-HPLC Purification Crude->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Final_Product This compound Lyophilization->Final_Product MS Mass Spectrometry Final_Product->MS Purity HPLC Purity Final_Product->Purity Physicochem Physicochemical Analysis Final_Product->Physicochem antimicrobial_mechanism cluster_interaction Initial Interaction cluster_disruption Membrane Disruption Peptide H-Arg-Trp-OH (+ve charge) Electrostatic Electrostatic Attraction Peptide->Electrostatic Bacterial_Membrane Bacterial Membrane (-ve charge) Bacterial_Membrane->Electrostatic Insertion Peptide Insertion into Membrane Electrostatic->Insertion Pore_Formation Pore Formation (e.g., Toroidal, Carpet model) Insertion->Pore_Formation Leakage Leakage of Cellular Contents Pore_Formation->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

References

Preliminary Mechanistic Insights into H-Arg-Trp-OH: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a preliminary exploration of the potential mechanism of action for the dipeptide H-Arginine-Tryptophan-OH (H-Arg-Trp-OH), presented as its trifluoroacetate (TFA) salt. In the absence of direct studies on this specific dipeptide, this document synthesizes findings from research on peptides rich in arginine and tryptophan to infer its likely biological activities and molecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the foundational properties of Arg-Trp motifs. The primary hypothesized mechanism of action is membrane interaction, leading to potential antimicrobial and cell-penetrating activities.

Introduction

The dipeptide H-Arg-Trp-OH consists of a positively charged arginine residue and a hydrophobic, aromatic tryptophan residue. This combination is a well-established motif in the design of bioactive peptides, particularly antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs)[1][2]. The cationic nature of arginine facilitates interaction with negatively charged components of bacterial and cancer cell membranes, while the tryptophan residue promotes membrane insertion and disruption[2][3]. This document outlines the probable mechanistic pathways and biological effects of H-Arg-Trp-OH based on existing literature for larger Arg-Trp-containing peptides.

Postulated Mechanism of Action: Membrane Interaction

The principal mechanism of action for arginine- and tryptophan-rich peptides is their interaction with cellular membranes[4][5]. The positively charged guanidinium group of arginine is attracted to the anionic phospholipids present in bacterial membranes and the altered membranes of cancer cells[3]. Following this initial electrostatic interaction, the hydrophobic indole ring of tryptophan facilitates the peptide's insertion into the lipid bilayer, leading to membrane destabilization[3][4].

This membrane interaction can result in several outcomes:

  • Membrane Permeabilization: The insertion of the peptide can lead to the formation of transient pores or a general destabilization of the membrane, causing leakage of cellular contents and ultimately cell death. This is a common mechanism for antimicrobial peptides[5].

  • Cellular Uptake: For mammalian cells, Arg-Trp motifs can act as cell-penetrating peptides, enabling the translocation of the peptide across the membrane and into the cytoplasm, potentially through endocytosis at low concentrations or direct penetration at higher concentrations[1].

While the dipeptide H-Arg-Trp-OH is smaller than typical AMPs and CPPs, the fundamental physicochemical properties of its constituent amino acids suggest a propensity for membrane interaction.

Potential Biological Activities

Based on the activities of larger peptides containing Arg-Trp sequences, H-Arg-Trp-OH may exhibit the following biological effects:

  • Antimicrobial Activity: Analogues of Arg-Trp have demonstrated antibacterial properties[6]. The membrane-disrupting capabilities are likely to be effective against a range of bacteria.

  • Anticancer Effects: Arg-Trp containing peptides have shown selective toxicity towards breast cancer cell lines[1]. This is often attributed to the differences in membrane composition between cancerous and healthy cells.

  • Anti-inflammatory Properties: Some studies suggest that Arg-Trp rich peptides may have immunomodulatory functions, potentially involving signaling pathways such as JAK-STAT3 and NF-κB, although this requires further investigation[2].

Quantitative Data from Related Peptides

The following table summarizes quantitative data from studies on peptides containing arginine and tryptophan to provide a reference for potential potency. It is important to note that these values are for larger, more complex peptides and may not be directly extrapolated to H-Arg-Trp-OH.

Peptide/CompoundTarget Organism/Cell LineAssay TypeMeasured Value (Unit)Reference
RuRW9 (Arg-Trp conjugate)MDA-MB-468 (Breast Cancer)MTT Assay5.44 (IC50, µM)[1]
(RW)3S. aureusMIC Assay1 - 11 (µM)[7]
RcCO-W(RW)2S. aureusMIC Assay2 - 6 (µM)[7]

Experimental Protocols

The preliminary investigation of H-Arg-Trp-OH's mechanism of action would likely involve the following experimental protocols, which are standard in the study of bioactive peptides:

Antimicrobial Activity Assessment (MIC Assay)
  • Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are cultured to mid-logarithmic phase.

  • Peptide Preparation: H-Arg-Trp-OH.TFA is dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate.

  • Incubation: The bacterial suspension is added to each well containing the peptide dilutions.

  • MIC Determination: The plate is incubated at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is determined as the lowest peptide concentration that visibly inhibits bacterial growth.

Cytotoxicity Assessment (MTT Assay)
  • Cell Culture: Human cell lines (e.g., cancer cell lines like MDA-MB-468 and non-cancerous cell lines like MCF-10A) are seeded in 96-well plates and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are solubilized, and the absorbance is measured. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) is calculated.

Membrane Interaction Analysis (QCM-D)
  • Sensor Preparation: A quartz crystal sensor is coated with a supported lipid bilayer mimicking either a bacterial or mammalian cell membrane.

  • Peptide Injection: A solution of this compound is injected into the system and flows over the model membrane.

  • Data Acquisition: The Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) measures changes in frequency (related to mass) and dissipation (related to the viscoelastic properties of the adsorbed layer) in real-time.

  • Interpretation: The data provides insights into the peptide's binding to the membrane and its ability to induce structural changes.

Visualizations

Signaling and Interaction Pathways

G cluster_membrane Cell Membrane cluster_intracellular Intracellular peptide H-Arg-Trp-OH membrane_surface Anionic Phospholipids peptide->membrane_surface Electrostatic Interaction (Arg) membrane_core Lipid Bilayer Core membrane_surface->membrane_core Hydrophobic Insertion (Trp) pore_formation Pore Formation / Destabilization membrane_core->pore_formation cellular_uptake Cellular Uptake (Endocytosis/Direct) membrane_core->cellular_uptake intracellular_targets Potential Intracellular Targets (e.g., DNA, RNA) cellular_uptake->intracellular_targets signaling JAK-STAT3 / NF-κB Pathways (Speculative) cellular_uptake->signaling

Caption: Hypothesized mechanism of H-Arg-Trp-OH interaction with a cell membrane.

Experimental Workflow

G cluster_invitro In Vitro Assays cluster_invivo In Vivo / Advanced Studies start This compound Synthesis and Characterization mic Antimicrobial Testing (MIC Assay) start->mic mtt Cytotoxicity Testing (MTT Assay) start->mtt qcmd Membrane Interaction (QCM-D) start->qcmd animal_models Efficacy in Animal Models mic->animal_models Promising Activity mtt->animal_models Low Toxicity mechanism_studies Detailed Mechanistic Studies (e.g., Signaling Pathway Analysis) qcmd->mechanism_studies Confirmed Interaction

Caption: General experimental workflow for characterizing H-Arg-Trp-OH.

Conclusion

While specific experimental data for this compound is not yet available, the well-documented activities of arginine- and tryptophan-rich peptides provide a strong foundation for predicting its mechanism of action. The primary hypothesis centers on membrane interaction, driven by the electrostatic attraction of arginine and the hydrophobic insertion of tryptophan. This interaction is likely to confer antimicrobial and potentially anticancer properties. Further in vitro and in vivo studies are necessary to validate these preliminary hypotheses and to fully elucidate the therapeutic potential of this simple yet promising dipeptide.

References

In Silico Modeling of H-Arg-Trp-OH Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Arginyl-L-tryptophan (H-Arg-Trp-OH) is a subject of growing interest within the scientific community due to the recognized bioactive properties of its constituent amino acids. Arginine and tryptophan residues are frequently found in peptides exhibiting a range of biological functions, including antioxidant, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5][6] The exploration of H-Arg-Trp-OH's therapeutic potential is significantly enhanced by in silico modeling techniques, which offer a rapid and cost-effective approach to predict and understand its bioactivity at a molecular level. This guide provides an in-depth overview of the methodologies for in silico modeling of H-Arg-Trp-OH bioactivity, supported by a summary of relevant experimental data and proposed mechanisms of action.

Introduction to H-Arg-Trp-OH and In Silico Modeling

H-Arg-Trp-OH is a dipeptide composed of L-arginine and L-tryptophan.[1] The unique physicochemical properties of these amino acids, namely the cationic guanidinium group of arginine and the aromatic indole ring of tryptophan, are thought to be key contributors to the peptide's bioactivity.[3][4][7][8][9][10] In silico modeling encompasses a range of computational techniques used to predict the biological activity of molecules. For peptides like H-Arg-Trp-OH, these methods include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations.[11][12][13][14][15][16][17][18] These approaches are instrumental in prioritizing research efforts and designing more potent and specific therapeutic agents.

Predicted Bioactivities and Supporting Data

While specific experimental data for H-Arg-Trp-OH is limited in the public domain, the bioactivities of peptides containing arginine and tryptophan are well-documented. This section summarizes the predicted activities for H-Arg-Trp-OH based on this related data.

Antioxidant Activity

Peptides containing tryptophan and arginine are known to possess antioxidant properties.[3][7] The indole ring of tryptophan can donate a hydrogen atom to scavenge free radicals, while arginine may contribute to metal ion chelation. The predicted antioxidant activity of H-Arg-Trp-OH can be quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Table 1: Predicted Antioxidant Activity of Arg-Trp Containing Peptides (Illustrative)

Peptide Sequence Assay IC50 (µg/mL) Reference Compound IC50 (µg/mL)
Trp-Arg-Ala DPPH 150.5 ± 8.2 Ascorbic Acid 22.1 ± 1.5
Arg-Trp-Gly ABTS 98.7 ± 5.4 Trolox 15.3 ± 0.9
H-Arg-Trp-OH DPPH Predicted >100 Ascorbic Acid -
H-Arg-Trp-OH ABTS Predicted >50 Trolox -

Note: Values for Trp-Arg-Ala and Arg-Trp-Gly are hypothetical and for illustrative purposes to demonstrate how data would be presented. Predicted values for H-Arg-Trp-OH are based on general observations of dipeptide antioxidant activity.

Antimicrobial Activity

The presence of a cationic arginine residue and a hydrophobic tryptophan residue is a common feature of many antimicrobial peptides (AMPs).[4][9][10] Arginine facilitates interaction with negatively charged bacterial membranes, while tryptophan can insert into the lipid bilayer, leading to membrane disruption. The antimicrobial efficacy of H-Arg-Trp-OH can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Table 2: Predicted Antimicrobial Activity of Arg-Trp Containing Peptides (Illustrative)

Peptide Sequence Bacterial Strain MIC (µg/mL)
(RW)₃-NH₂ E. coli 4
(RW)₃-NH₂ S. aureus 8
H-Arg-Trp-OH E. coli Predicted > 64
H-Arg-Trp-OH S. aureus Predicted > 64

Note: Data for (RW)₃-NH₂ is from existing literature on longer Arg-Trp containing peptides.[17] Predicted values for H-Arg-Trp-OH are hypothetical based on the expected lower activity of a dipeptide compared to longer AMPs.

Anti-inflammatory Activity

Bioactive peptides can exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6] The potential anti-inflammatory activity of H-Arg-Trp-OH can be assessed by measuring its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Predicted Anti-inflammatory Activity of H-Arg-Trp-OH (Illustrative)

Assay Cell Line IC50 (µM)
Nitric Oxide (NO) Inhibition RAW 264.7 Predicted > 100

Note: The predicted value is hypothetical and based on the general anti-inflammatory potential of bioactive peptides.

In Silico Modeling Protocols

This section details the methodologies for the in silico modeling of H-Arg-Trp-OH bioactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity.[1][11][16][17][19]

Experimental Protocol:

  • Data Collection: Compile a dataset of dipeptides with experimentally determined antioxidant, antimicrobial, or anti-inflammatory activities (e.g., IC50 or MIC values).

  • Descriptor Calculation: For each dipeptide, calculate a set of molecular descriptors that quantify its physicochemical properties. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

  • Model Building: Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) to build a regression model that correlates the descriptors with the observed bioactivity.

  • Model Validation: Validate the predictive power of the QSAR model using internal (e.g., cross-validation) and external validation (using a separate test set of dipeptides).

  • Prediction for H-Arg-Trp-OH: Use the validated QSAR model to predict the bioactivity of H-Arg-Trp-OH based on its calculated descriptors.

QSAR_Workflow Data Data Collection (Dipeptide Library & Bioactivity) Descriptors Descriptor Calculation (Physicochemical Properties) Data->Descriptors Split Data Splitting (Training and Test Sets) Descriptors->Split Model Model Building (MLR, PLS, SVM, RF) Split->Model Validation Model Validation (Internal & External) Model->Validation Prediction Bioactivity Prediction (H-Arg-Trp-OH) Validation->Prediction

QSAR Modeling Workflow
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (H-Arg-Trp-OH) when bound to a target protein to form a stable complex.[3][4][6][20][21] This can elucidate the molecular mechanism of action.

Experimental Protocol:

  • Target Selection: Identify a relevant protein target for the bioactivity of interest. For antioxidant activity, this could be an enzyme like myeloperoxidase or xanthine oxidase. For anti-inflammatory activity, a key protein in the NF-κB or MAPK pathway could be chosen.

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Generate the 3D structure of H-Arg-Trp-OH and optimize its geometry.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose of H-Arg-Trp-OH in the active site of the target protein. The program will generate multiple possible conformations and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between H-Arg-Trp-OH and the protein residues. This provides insight into the molecular basis of its bioactivity.

Molecular_Docking_Workflow Target Target Selection (e.g., Myeloperoxidase) Preparation Protein & Ligand Preparation (PDB & 3D Structure) Target->Preparation Docking Docking Simulation (e.g., AutoDock) Preparation->Docking Analysis Analysis of Results (Binding Poses & Interactions) Docking->Analysis

Molecular Docking Workflow

Proposed Signaling Pathways

Based on the known functions of arginine and tryptophan and the general mechanisms of bioactive peptides, we propose the following hypothetical signaling pathways for the anti-inflammatory activity of H-Arg-Trp-OH.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[22][23] We hypothesize that H-Arg-Trp-OH may inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This would block the nuclear translocation of the p65 subunit and prevent the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa p65/p50-IkBα IKK->IkBa Phosphorylation p65_p50 p65/p50 IkBa->p65_p50 IkBα Degradation Nucleus Nucleus p65_p50->Nucleus Nuclear Translocation Genes Pro-inflammatory Gene Transcription H_Arg_Trp_OH H-Arg-Trp-OH H_Arg_Trp_OH->IKK Inhibition p65_p50_nuc p65/p50 p65_p50_nuc->Genes Transcription

Hypothetical Inhibition of NF-κB Pathway
Modulation of the MAPK Pathway

The MAPK pathway is another key signaling cascade involved in inflammation.[24][25][26][27][28] It is plausible that H-Arg-Trp-OH could modulate the phosphorylation of key MAPK proteins such as p38, ERK, and JNK, thereby reducing the expression of pro-inflammatory mediators.

MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K Phosphorylation MAPK MAPK (e.g., p38) MAP2K->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Inflammation Pro-inflammatory Mediators Transcription_Factors->Inflammation Expression H_Arg_Trp_OH H-Arg-Trp-OH H_Arg_Trp_OH->MAP2K Inhibition

References

H-Arg-Trp-OH.TFA: An In-Depth Technical Guide to its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the antioxidant properties of the dipeptide H-Arg-Trp-OH, supplied as a trifluoroacetate salt (TFA). While direct experimental data on this specific dipeptide is emerging, this document synthesizes the current understanding based on the well-established antioxidant activities of its constituent amino acids, L-arginine and L-tryptophan, and related peptides. This guide covers potential antioxidant mechanisms, detailed experimental protocols for assessing its activity, and plausible signaling pathways it may modulate.

Core Concepts: The Antioxidant Potential of Arginine and Tryptophan-Containing Peptides

Bioactive peptides are increasingly recognized for their potential therapeutic applications, including antioxidant effects. The antioxidant capacity of a peptide is largely determined by its amino acid composition, sequence, and structure. Dipeptides containing tryptophan (Trp) are particularly noted for their potent antioxidant activity. The indole side-chain of tryptophan is a key contributor to this effect, as it can readily donate an electron to stabilize free radicals.[1]

The presence of arginine (Arg) in the H-Arg-Trp-OH dipeptide is also significant. Arginine's guanidinium group, which is positively charged, can play a role in the peptide's interaction with cellular membranes.[2] Peptides rich in both arginine and tryptophan have been extensively studied for their antimicrobial properties, which are linked to their ability to interact with and disrupt bacterial membranes.[2][3] This affinity for membranes suggests that H-Arg-Trp-OH could also exert antioxidant effects at the membrane level, protecting against lipid peroxidation.

Quantitative Antioxidant Data

Direct quantitative antioxidant data for H-Arg-Trp-OH.TFA is not yet widely published. However, the antioxidant capacity of L-tryptophan has been determined in various assays, providing a baseline for the potential activity of the dipeptide. The combination of arginine and tryptophan may also lead to synergistic antioxidant effects.[4]

Below is a summary of the reported antioxidant activity for L-tryptophan:

CompoundAssayIC50 Value (M)Reference
L-TryptophanDPPH Radical Scavenging9.51 x 10⁻³[5]
L-TryptophanABTS Radical Scavenging8.91 x 10⁻⁴[5]

IC50 (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.[6]

Experimental Protocols for Antioxidant Assessment

To evaluate the antioxidant properties of this compound, a combination of in vitro chemical assays and cell-based assays is recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Prepare a series of dilutions of the stock solution.

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add a specific volume of each dilution of the peptide solution.

  • Add the DPPH solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the peptide.[5][7]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Dilutions Prepare Peptide Dilutions Mix Mix Peptide and DPPH Peptide_Dilutions->Mix DPPH_Solution Prepare DPPH Solution DPPH_Solution->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Dilutions Prepare Peptide Dilutions Mix Mix Peptide and ABTS•+ Peptide_Dilutions->Mix ABTS_Radical_Solution Prepare and Dilute ABTS•+ Solution ABTS_Radical_Solution->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 734 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H_Arg_Trp_OH H-Arg-Trp-OH Keap1_Nrf2 Keap1-Nrf2 Complex H_Arg_Trp_OH->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 (ubiquitination and degradation) Keap1_Nrf2->Keap1 Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Protection Leads to

References

Unveiling the Antimicrobial Potential of H-Arg-Trp-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among the promising candidates are short antimicrobial peptides (AMPs), which have demonstrated broad-spectrum activity and a lower propensity for inducing resistance compared to conventional antibiotics. This technical guide delves into the antimicrobial spectrum of the dipeptide H-Arg-Trp-OH, a fundamental building block of more complex Arginine (Arg) and Tryptophan (Trp)-rich AMPs. While direct quantitative data for this specific dipeptide is limited in publicly available literature, this document synthesizes findings from related short Arg-Trp peptides to provide a comprehensive overview of its potential efficacy and mechanism of action. We will explore the foundational role of its constituent amino acids in antimicrobial activity, detail the experimental protocols for assessing its spectrum, and visualize the key pathways and workflows involved.

The Antimicrobial Landscape of Arginine-Tryptophan Peptides

The combination of arginine and tryptophan residues is a recurring motif in a multitude of synthetic and natural antimicrobial peptides, recognized for its potent antibacterial activity.[1] The cationic guanidinium group of arginine facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2] Subsequently, the hydrophobic indole side chain of tryptophan is believed to anchor and insert the peptide into the lipid bilayer, leading to membrane disruption and cell death.[2][3]

Furthermore, research on trivalent ultrashort Arg-Trp-based AMPs has shown that di- and tripeptides, which are otherwise inactive, can exhibit significant antibacterial activity when multivalently displayed on a scaffold molecule.[6] This indicates that the local concentration and spatial orientation of the Arg-Trp motif are critical determinants of its antimicrobial efficacy.

Quantitative Data on Related Short Arg-Trp Peptides

To provide a comparative context for the potential antimicrobial spectrum of H-Arg-Trp-OH, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for some of the shortest and most relevant Arg-Trp containing peptides found in the literature. It is important to note that these are not values for H-Arg-Trp-OH itself.

Peptide SequenceMicroorganismMIC (µM)Reference
(RW)3-NH2 Staphylococcus aureus1.1 - 2[7][8]
Acinetobacter baumannii9 - 18[7][8]
Pseudomonas aeruginosa9 - 18[7][8]
RcCO-W(RW)2 Staphylococcus aureus2 - 6[1]
Various Arg-Trp Conjugates Gram-positive & Gram-negative bacteria2 - 32[9]

Note: The antimicrobial activity of H-Arg-Trp-OH has not been extensively reported. The data presented is for longer, related peptides to illustrate the potential of the Arg-Trp motif.

Experimental Protocols

The following sections detail the standard methodologies for determining the antimicrobial spectrum of peptides like H-Arg-Trp-OH.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

  • H-Arg-Trp-OH peptide

  • Test microorganisms (e.g., E. coli, S. aureus, P. aeruginosa, C. albicans)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • A single colony of the test microorganism is inoculated into 4-5 mL of MHB.

    • The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth.

    • The bacterial suspension is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Peptide Dilutions:

    • A stock solution of H-Arg-Trp-OH is prepared in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Serial two-fold dilutions of the peptide are prepared in MHB in the wells of a 96-well plate. The final volume in each well is typically 100 µL.

  • Inoculation and Incubation:

    • 100 µL of the diluted bacterial inoculum is added to each well containing the peptide dilutions, resulting in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

    • Positive (bacteria and medium, no peptide) and negative (medium only) control wells are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the peptide at which no visible turbidity is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a spectrophotometer.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Subculturing from MIC Wells:

    • Following the MIC determination, a small aliquot (e.g., 10-100 µL) is taken from the wells showing no visible growth (i.e., at and above the MIC).

  • Plating and Incubation:

    • The aliquots are spread onto separate MHA plates.

    • The plates are incubated at 37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the peptide that results in a 99.9% or greater reduction in the initial bacterial count (i.e., no colony growth on the agar plate).

Visualizing the Mechanisms and Workflows

Proposed Mechanism of Action of Arg-Trp Peptides

The primary mechanism of action for Arg-Trp rich antimicrobial peptides is widely accepted to be the disruption of the bacterial cell membrane. The following diagram illustrates this proposed signaling pathway.

Proposed Mechanism of Action of Arg-Trp Peptides cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space Peptide H-Arg-Trp-OH Membrane Negatively Charged Bacterial Membrane Peptide->Membrane Electrostatic Attraction (Arg) Disruption Membrane Disruption & Pore Formation Membrane->Disruption Hydrophobic Interaction (Trp) Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death Workflow for Antimicrobial Spectrum Determination Start Start: Synthesize/Obtain H-Arg-Trp-OH PrepareInoculum Prepare Bacterial & Fungal Inocula Start->PrepareInoculum MIC Perform Broth Microdilution MIC Assay PrepareInoculum->MIC ReadMIC Read MIC Results (Visual/OD600) MIC->ReadMIC MBC Perform MBC Assay ReadMIC->MBC No Growth DataAnalysis Data Analysis & Spectrum Determination ReadMIC->DataAnalysis Growth ReadMBC Read MBC Results (Colony Count) MBC->ReadMBC ReadMBC->DataAnalysis End End: Report Antimicrobial Spectrum DataAnalysis->End

References

The Spontaneous Formation of H-Arg-Trp-OH Under Prebiotic Conditions: A Proposed Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence for the spontaneous formation of the specific dipeptide H-Arg-Trp-OH under prebiotic conditions is not extensively documented in existing literature. This guide, therefore, presents a plausible synthetic pathway and experimental framework derived from established principles of prebiotic chemistry and studies on the formation of other dipeptides under similar conditions. The methodologies and data presented are a composite based on analogous reactions and are intended to serve as a foundational reference for future research in this area.

Introduction

The emergence of peptides from simple amino acid precursors is a cornerstone in the study of the origin of life. These polymers are fundamental to biological systems, acting as catalysts, structural components, and signaling molecules. The spontaneous formation of peptide bonds under conditions mimicking the primordial Earth is therefore of significant interest. This technical guide outlines a proposed pathway for the non-enzymatic synthesis of the dipeptide H-Arginine-Tryptophan-OH (H-Arg-Trp-OH). Arginine and tryptophan are noteworthy for their distinct chemical properties: arginine with its cationic guanidinium group and tryptophan with its large, hydrophobic indole side-chain. The combination of these two amino acids in a dipeptide could have conferred unique functionalities to early proto-peptides, such as membrane interaction and catalytic activity.[1]

The proposed synthesis is based on well-documented prebiotic mechanisms, including wet-dry cycles and salt-induced peptide formation, which are considered plausible scenarios for concentrating reactants and overcoming the thermodynamic barrier of dehydration in an aqueous environment.[2][3][4]

Proposed Prebiotic Synthesis of H-Arg-Trp-OH

The formation of a peptide bond is a condensation reaction that involves the removal of a water molecule.[5] In a prebiotic aqueous environment, this reaction is thermodynamically unfavorable. Plausible prebiotic mechanisms to drive this reaction forward include:

  • Wet-Dry Cycles: The evaporation of water from a solution of amino acids can concentrate the reactants and facilitate dehydration reactions.[2][3]

  • Mineral Catalysis: Certain minerals, such as clays and sulfides, could have acted as catalysts, providing surfaces for the adsorption and orientation of amino acids, thereby promoting peptide bond formation.[6]

  • Activating Agents: The presence of prebiotically plausible activating agents, such as cyanamide or its derivatives, could have facilitated peptide bond formation.[7]

  • Salt-Induced Peptide Formation (SIPF): High salt concentrations, particularly of NaCl, in evaporating lagoons could have significantly enhanced the formation of peptides.[8]

This guide focuses on a combination of wet-dry cycles and salt-induced peptide formation as a robust and plausible prebiotic scenario.

Quantitative Data from Analogous Prebiotic Syntheses

The following table summarizes quantitative data from studies on the prebiotic formation of other dipeptides, which can serve as a benchmark for expected yields in the proposed synthesis of H-Arg-Trp-OH.

DipeptidePrebiotic ConditionsYield (%)Reference
DiglycineWet-dry cycles (80°C), pH 7.0~1-5%Based on general findings in prebiotic chemistry
DialanineWet-dry cycles with amino acid amides (80°C), pH 7.0>10%[2][3]
DitryptophanSalt-Induced Peptide Formation (SIPF) with CuCl2 and NaCl, glycine catalysis~0.1-1%[8]
DilysineSalt-Induced Peptide Formation (SIPF) with CuCl2 and NaCl, glycine catalysis~0.1-1%[8]
Phenylalanine PeptidesThioester-based synthesis in imidazole buffer (pH 7, 50°C)N/A[9]

Note: Yields are highly dependent on the specific experimental conditions.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and analysis of H-Arg-Trp-OH under prebiotic conditions, adapted from established methodologies.

Protocol 1: Wet-Dry Cycling Synthesis
  • Preparation of Reactant Solution:

    • Dissolve L-Arginine (0.05 M) and L-Tryptophan (0.025 M, due to lower solubility) in deionized water.[3]

    • Adjust the pH of the solution to a prebiotically plausible range, for example, pH 7.0 and pH 10.0, to investigate the effect of alkalinity.[2]

    • In a parallel experiment, add NaCl (1 M) to the solution to simulate a saline lagoon environment and investigate the salt-induced peptide formation effect.[8]

  • Wet-Dry Cycling:

    • Aliquot 2 mL of the reactant solution into a series of glass vials.

    • Place the vials in a heating block or oven at 80°C until the water has completely evaporated (the "dry" phase).[2][3]

    • Rehydrate the dried residue with 2 mL of deionized water (the "wet" phase).

    • Repeat this cycle for a predetermined number of iterations (e.g., 10, 20, 50 cycles) to simulate periodic environmental changes.

  • Sample Analysis:

    • After the final cycle, dissolve the residue in a known volume of a suitable solvent (e.g., water or a mild acidic solution).

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC) to separate the dipeptide from the unreacted amino acids and any side products.[8]

    • Confirm the identity of the H-Arg-Trp-OH peak by co-injection with a synthesized standard and by mass spectrometry (MS) to determine the molecular weight.

Protocol 2: Analysis by Mass Spectrometry
  • Sample Preparation:

    • Collect the fraction corresponding to the putative H-Arg-Trp-OH peak from the HPLC.

    • Lyophilize the fraction to remove the solvent.

    • Reconstitute the sample in a solvent suitable for mass spectrometry, such as 50% acetonitrile with 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire the mass spectrum in positive ion mode. The expected m/z for [M+H]+ of H-Arg-Trp-OH (C17H23N5O3) is approximately 362.18.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data that can confirm the amino acid sequence.

Visualizations

Proposed Experimental Workflow

experimental_workflow prep Reactant Preparation (Arg, Trp, H2O, +/- NaCl) ph_adjust pH Adjustment (e.g., 7.0, 10.0) prep->ph_adjust wet_dry Wet-Dry Cycling (80°C) ph_adjust->wet_dry rehydration Rehydration wet_dry->rehydration Wet Phase extraction Sample Extraction and Dissolution wet_dry->extraction rehydration->wet_dry Dry Phase (Repeat n cycles) hplc HPLC Analysis (Separation) extraction->hplc ms Mass Spectrometry (Identification) hplc->ms data Data Analysis (Yield Calculation) ms->data reaction_pathway reactants Arginine + Tryptophan (in aqueous solution) concentration Concentration (Evaporation) reactants->concentration Dry Phase peptide_bond Peptide Bond Formation (-H2O) concentration->peptide_bond Heat/Catalysis dipeptide H-Arg-Trp-OH peptide_bond->dipeptide hydrolysis Hydrolysis (+H2O) peptide_bond->hydrolysis Reversible dipeptide->reactants Wet Phase (Equilibrium)

References

H-Arg-Trp-OH.TFA Interaction with Biological Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Arg-Trp-OH, composed of a cationic arginine residue and an aromatic tryptophan residue, represents a fundamental structural motif found in many biologically active peptides, including cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs).[1][2] Its interaction with biological membranes is of significant interest for understanding molecular transport, designing drug delivery systems, and developing novel therapeutics. This technical guide provides an in-depth overview of the core principles governing the interaction of H-Arg-Trp-OH, presented as its trifluoroacetate (TFA) salt, with lipid bilayers. Due to the limited direct experimental data on this specific dipeptide, this guide synthesizes information from studies on longer Arg- and Trp-rich peptides to elucidate its probable mechanisms of action. The guide covers the fundamental roles of arginine and tryptophan in membrane association, the potential influence of the TFA counterion, relevant experimental methodologies, and plausible signaling pathways.

Introduction: The Significance of the Arg-Trp Motif

The unique properties of arginine and tryptophan residues make them critical components of many membrane-active peptides.[2] Arginine's guanidinium group, with its positive charge, facilitates strong electrostatic interactions with the negatively charged components of bacterial and mammalian cell membranes, such as phosphatidylserine and phosphatidylglycerol headgroups.[2][3] Tryptophan's indole side chain has a preference for the interfacial region of lipid bilayers, acting as a membrane anchor.[2] The combination of these two residues can lead to enhanced peptide-membrane interactions through cation-pi interactions.[2] Understanding the behavior of the simple H-Arg-Trp-OH dipeptide at the membrane interface provides a foundational understanding for the mechanism of its more complex peptide counterparts.

The Role of the Trifluoroacetate (TFA) Counterion

Peptides synthesized via solid-phase peptide synthesis (SPPS) are commonly purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent.[4][5][6] Consequently, the final lyophilized product is often a TFA salt. It is crucial to recognize that the TFA counterion can influence the peptide's biological activity and its interaction with membranes.[4][5][6]

Potential Effects of TFA:

  • Increased Lipophilicity: TFA can form ion pairs with the cationic arginine residue, partially shielding its charge and increasing the overall lipophilicity of the dipeptide, which may enhance its membrane permeability.[4]

  • Biological Interference: Residual TFA has been shown to affect cell proliferation and other biological assays, making it essential to consider its potential impact or to exchange it for a more biologically compatible counterion like chloride or acetate for in-vitro and in-vivo studies.[4][5][6]

Mechanisms of Interaction with Biological Membranes

The interaction of H-Arg-Trp-OH with a biological membrane can be conceptualized as a multi-step process, primarily driven by electrostatic and hydrophobic forces.

Logical Flow of Membrane Interaction:

G A Initial Electrostatic Attraction (Arg with Anionic Lipids) B Interfacial Anchoring (Trp at the Lipid-Water Interface) A->B Proximity C Membrane Perturbation (Local Destabilization) B->C Insertion D Translocation/Uptake C->D Possible Consequence

Figure 1. A simplified workflow illustrating the sequential steps of H-Arg-Trp-OH interaction with a biological membrane.

Electrostatic Attraction and Interfacial Binding

The initial contact is likely dominated by the electrostatic attraction between the positively charged guanidinium group of arginine and the negatively charged phosphate groups of the lipid headgroups.[2][3] Following this initial binding, the tryptophan residue is positioned to insert into the interfacial region of the membrane, acting as an anchor.[2]

Membrane Perturbation and Translocation

While a single dipeptide is unlikely to form stable pores, its accumulation at the membrane surface could lead to localized disruptions in lipid packing. This transient destabilization may facilitate its translocation across the membrane. For dipeptides, cellular uptake is often mediated by specific transporters, but passive diffusion, especially for more lipophilic derivatives, cannot be entirely ruled out.[7][8]

Quantitative Data on Arg-Trp Containing Peptides

Table 1: Thermodynamic Parameters of Peptide-Membrane Interactions (Isothermal Titration Calorimetry)

Peptide SequenceLipid CompositionK (M⁻¹)ΔH (kcal/mol)TΔS (kcal/mol)Source(s)
Mastoparan-XPOPC/POPG (3:1)1.2 x 10⁵-8.51.5[9]
MelittinDMPC5.0 x 10⁵-5.02.7[9]

Note: Data presented are for longer, well-characterized membrane-active peptides to illustrate typical thermodynamic profiles. K is the binding constant, ΔH is the change in enthalpy, and TΔS is the change in entropy.

Table 2: Tryptophan Fluorescence Parameters of Peptides in a Membrane Environment

Peptide SequenceEnvironmentEmission Max (nm)Quantum YieldSource(s)
PhoE Signal PeptideBuffer355-[10]
PhoE Signal PeptidePC Vesicles345Increased[10]
PhoE Signal PeptidePG Vesicles340Markedly Increased[10]

Note: The blue shift in the emission maximum and the increase in quantum yield are indicative of the tryptophan residue moving into a more hydrophobic environment, such as the lipid bilayer.

Experimental Protocols for Studying Peptide-Membrane Interactions

A combination of biophysical techniques is typically employed to characterize the interaction of peptides with model membranes.[11]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a peptide to lipid vesicles, providing a complete thermodynamic profile of the interaction.[9][12]

Experimental Workflow for ITC:

G A Prepare Large Unilamellar Vesicles (LUVs) by extrusion C Load LUV Suspension into Sample Cell A->C B Load Peptide Solution into Syringe D Titrate Peptide into LUV Suspension B->D C->D E Measure Heat Changes per Injection D->E F Integrate Peaks and Fit to Binding Model E->F G Determine K, ΔH, and ΔS F->G

Figure 2. A generalized workflow for an Isothermal Titration Calorimetry (ITC) experiment to study peptide-lipid interactions.

Tryptophan Fluorescence Spectroscopy

The intrinsic fluorescence of tryptophan is highly sensitive to its local environment.[13] Changes in the emission spectrum can be used to monitor the peptide's partitioning into the membrane.[13]

Experimental Workflow for Tryptophan Fluorescence:

G A Prepare Peptide Stock Solution C Add Peptide to Vesicle Suspension A->C B Prepare Lipid Vesicle Suspensions B->C D Excite Tryptophan (typically ~295 nm) C->D E Record Emission Spectrum (e.g., 310-450 nm) D->E F Analyze Emission Maximum and Quantum Yield E->F

Figure 3. A simplified workflow for a tryptophan fluorescence experiment to probe peptide-membrane partitioning.

Potential Signaling Pathways

While direct signaling by a simple dipeptide is less likely than for larger CPPs, the interaction of arginine-rich peptides with cell surface components can trigger intracellular signaling cascades.[14] One well-documented pathway involves the interaction with heparan sulfate proteoglycans (HSPGs), leading to endocytic uptake.

Hypothesized Signaling Pathway for Arginine-Rich Peptide Uptake:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol HSPG Heparan Sulfate Proteoglycan (HSPG) Rac1 Rac1 Activation HSPG->Rac1 Signal Transduction Actin Actin Reorganization Rac1->Actin Macropinocytosis Macropinocytosis Actin->Macropinocytosis Endosome Endosome Formation Macropinocytosis->Endosome Peptide H-Arg-Trp-OH Peptide->HSPG Binding

Figure 4. A putative signaling pathway for the cellular uptake of arginine-rich peptides, potentially applicable to H-Arg-Trp-OH under certain conditions.

It has been shown that some amino acids, including arginine and tryptophan, can activate intracellular signaling pathways such as mTORC1 and GPCR signaling.[15] Furthermore, the metabolism of arginine and tryptophan are interconnected and can play roles in immune regulation.[14] L-arginine has also been shown to activate SIRT1-AKT-Nrf2 and SIRT1-FOXO3a signaling pathways, which are involved in alleviating oxidative stress and apoptosis.[16] However, whether the dipeptide H-Arg-Trp-OH can elicit these effects is yet to be determined.

Conclusion and Future Directions

The H-Arg-Trp-OH dipeptide, as a fundamental building block of many potent membrane-active peptides, offers a simplified model for studying the complex interplay of electrostatic and hydrophobic forces at the membrane interface. While this guide provides a comprehensive overview based on the current understanding of larger arginine- and tryptophan-rich peptides, it also highlights the need for direct experimental investigation of this specific dipeptide. Future research should focus on obtaining quantitative thermodynamic and kinetic data for the interaction of H-Arg-Trp-OH.TFA and its biologically relevant salt forms with various model membranes. Such studies will provide a more precise understanding of its membrane-perturbing capabilities and its potential as a lead compound in drug design and delivery. Furthermore, investigating its uptake mechanisms and potential to modulate cellular signaling pathways will be crucial for harnessing its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H-Arg-Trp-OH.TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide H-Arg-Trp-OH, which is isolated as its trifluoroacetate (TFA) salt. The synthesis follows the widely adopted Fmoc/tBu strategy, utilizing a 2-chlorotrityl chloride resin to yield the C-terminal free acid upon cleavage. This protocol is intended for research and development purposes, offering a step-by-step guide for laboratory-scale synthesis.

The synthesis of peptides containing arginine and tryptophan requires careful consideration of protecting groups and cleavage conditions to prevent side reactions. Arginine's guanidinium group is protected with the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. The indole side chain of tryptophan is protected with a tert-butoxycarbonyl (Boc) group to prevent modification during the acidic cleavage step. The temporary Nα-Fmoc protecting group is removed with a piperidine solution between coupling steps. The final peptide is cleaved from the resin and deprotected using a trifluoroacetic acid-based cocktail.

Experimental Protocols

This protocol is divided into five main stages:

  • Loading of the first amino acid (Fmoc-Trp(Boc)-OH) onto the 2-chlorotrityl chloride resin.

  • Nα-Fmoc deprotection of the resin-bound tryptophan.

  • Coupling of the second amino acid (Fmoc-Arg(Pbf)-OH).

  • Final Nα-Fmoc deprotection.

  • Cleavage of the peptide from the resin and simultaneous side-chain deprotection.

Stage 1: Resin Loading of Fmoc-Trp(Boc)-OH

This stage describes the attachment of the C-terminal amino acid to the 2-chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Trp(Boc)-OH

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 eq.) in anhydrous DCM (10 mL per gram of resin) for at least 1 hour in a solid-phase synthesis vessel.

  • Drain the DCM.

  • Dissolve Fmoc-Trp(Boc)-OH (1.0-1.5 eq.) in anhydrous DCM (minimum volume) and add to the resin.

  • Add DIPEA (2.0-3.0 eq.) to the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To cap any unreacted chlorotrityl groups, add methanol (1-2 mL per gram of resin) and agitate for 30 minutes.

  • Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Dry a small sample of the resin to determine the loading efficiency via Fmoc quantification.

Stage 2: Nα-Fmoc Deprotection of Trp(Boc)-Resin

This stage removes the Fmoc group from the tryptophan residue to allow for the coupling of the next amino acid.

Materials:

  • Fmoc-Trp(Boc)-loaded resin

  • 20% Piperidine in DMF (v/v)

  • DMF

  • DCM

Procedure:

  • Wash the resin with DMF (3x).

  • Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5x) followed by DCM (3x) to ensure complete removal of piperidine.

Stage 3: Coupling of Fmoc-Arg(Pbf)-OH

This stage involves the formation of the peptide bond between the resin-bound tryptophan and the incoming Fmoc-Arg(Pbf)-OH. The coupling of arginine can be challenging due to steric hindrance; therefore, a double coupling may be beneficial to ensure a high yield.[1]

Materials:

  • H-Trp(Boc)-Resin

  • Fmoc-Arg(Pbf)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) or 1-Hydroxybenzotriazole (HOBt)

  • DMF or N-Butylpyrrolidinone (NBP)[2][3][4]

Procedure:

  • Dissolve Fmoc-Arg(Pbf)-OH (2.0 eq.), Oxyma Pure or HOBt (2.0 eq.), and DIC (2.0 eq.) in DMF or NBP.

  • Pre-activate the mixture by stirring for 10-15 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature. For difficult couplings, the reaction can be performed at 45°C.[2][3][4]

  • Perform a Kaiser test to check for reaction completion. If the test is positive (indicating free amines), a second coupling may be necessary.

  • If a second coupling is required, drain the solution, wash the resin with DMF (3x), and repeat steps 1-4.

  • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3x) and DCM (3x).

Stage 4: Final Nα-Fmoc Deprotection

This stage removes the final Fmoc group from the N-terminal arginine.

Procedure:

  • Follow the same procedure as described in Stage 2 .

Stage 5: Cleavage and Deprotection

This final stage cleaves the completed dipeptide from the resin and removes the Pbf and Boc side-chain protecting groups.

Materials:

  • Fmoc-deprotected H-Arg(Pbf)-Trp(Boc)-Resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O) (v/v/v)

  • Cold diethyl ether

Procedure:

  • Wash the deprotected peptide-resin with DCM (3x) and dry it under vacuum.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Allow the peptide to precipitate at -20°C for at least 1 hour.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Reagent Quantities for H-Arg-Trp-OH.TFA Synthesis (based on 1g of 1.0 mmol/g resin)

StepReagentEquivalentsAmount
Resin Loading 2-Chlorotrityl chloride resin1.01.0 g
Fmoc-Trp(Boc)-OH1.21.2 mmol
DIPEA2.42.4 mmol
Fmoc Deprotection 20% Piperidine in DMF-2 x 10 mL
Coupling Fmoc-Arg(Pbf)-OH2.02.0 mmol
Oxyma Pure/HOBt2.02.0 mmol
DIC2.02.0 mmol
Final Cleavage TFA-9.5 mL
TIS-0.25 mL
H₂O-0.25 mL

Table 2: Typical Synthesis Parameters

ParameterValue
Resin Type2-Chlorotrityl chloride
Nα-ProtectionFmoc
Arg Side-Chain ProtectionPbf
Trp Side-Chain ProtectionBoc
Coupling ActivatorDIC/Oxyma Pure
Cleavage ReagentTFA/TIS/H₂O (95:2.5:2.5)

Mandatory Visualization

SPPS_Workflow Resin 2-Chlorotrityl Chloride Resin Loading Loading: Fmoc-Trp(Boc)-OH, DIPEA, DCM Resin->Loading 1. Swell & React LoadedResin Fmoc-Trp(Boc)-Resin Loading->LoadedResin Deprotection1 Fmoc Deprotection: 20% Piperidine/DMF LoadedResin->Deprotection1 2. Remove Fmoc DeprotectedResin1 H-Trp(Boc)-Resin Deprotection1->DeprotectedResin1 Coupling Coupling: Fmoc-Arg(Pbf)-OH, DIC, Oxyma DeprotectedResin1->Coupling 3. Couple Arg CoupledResin Fmoc-Arg(Pbf)-Trp(Boc)-Resin Coupling->CoupledResin Deprotection2 Final Fmoc Deprotection: 20% Piperidine/DMF CoupledResin->Deprotection2 4. Remove Final Fmoc DeprotectedResin2 H-Arg(Pbf)-Trp(Boc)-Resin Deprotection2->DeprotectedResin2 Cleavage Cleavage & Deprotection: TFA/TIS/H2O DeprotectedResin2->Cleavage 5. Cleave & Deprotect FinalProduct This compound (Crude Product) Cleavage->FinalProduct

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

References

Application Note: Analytical Characterization of H-Arg-Trp-OH•TFA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the analytical characterization of the dipeptide H-Arg-Trp-OH (Arginyl-Tryptophan) trifluoroacetate salt using Electrospray Ionization Mass Spectrometry (ESI-MS). Mass spectrometry is a primary technique for the verification of identity and purity of synthetic peptides.[1][2] This application note outlines procedures for sample preparation, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis for intact mass determination, and tandem mass spectrometry (MS/MS) for sequence confirmation.

Introduction

H-Arg-Trp-OH is a dipeptide composed of Arginine and Tryptophan. In synthetic peptide production, trifluoroacetic acid (TFA) is frequently used during solid-phase peptide synthesis (SPPS) for cleavage from the resin and as an ion-pairing agent in reverse-phase HPLC purification.[3][4] Consequently, the final lyophilized peptide is often presented as a TFA salt. While essential for purification, residual TFA can interfere with certain biological assays and can affect the mass spectrometry signal.[5]

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like peptides, as it minimizes fragmentation during the ionization process and can produce multiply charged ions, extending the mass range of the analyzer.[6][7][8] This protocol focuses on using ESI-MS to confirm the molecular weight and sequence of H-Arg-Trp-OH•TFA.

Molecular and Spectrometric Data

The fundamental data for H-Arg-Trp-OH are summarized below. These values are critical for configuring the mass spectrometer and for interpreting the resulting data.

Table 1: Molecular Properties of H-Arg-Trp-OH

Property Value
Chemical Formula C₁₇H₂₄N₆O₃
Average Mass 360.41 g/mol

| Monoisotopic Mass | 360.1910 g/mol |

Table 2: Predicted m/z Values for Primary Ions in Full Scan ESI-MS (Positive Mode)

Ion Species Formula Theoretical m/z Notes
[M+H]⁺ [C₁₇H₂₅N₆O₃]⁺ 361.1983 The most expected and typically most abundant ion for a small peptide in positive ESI.
[M+Na]⁺ [C₁₇H₂₄N₆O₃Na]⁺ 383.1802 Sodium adduct, common if glassware or solvents contain trace sodium.
[M+K]⁺ [C₁₇H₂₄N₆O₃K]⁺ 399.1542 Potassium adduct, common if glassware or solvents contain trace potassium.

| [M+2H]²⁺ | [C₁₇H₂₆N₆O₃]²⁺ | 181.1028 | Doubly charged ion, possible due to the basic Arginine residue. |

Experimental Protocols

Sample Preparation
  • Stock Solution: Accurately weigh approximately 1 mg of H-Arg-Trp-OH•TFA salt.

  • Dissolve the peptide in 1 mL of LC-MS grade water containing 0.1% formic acid to create a 1 mg/mL stock solution. The use of formic acid in the sample solvent and mobile phase helps to protonate the peptide for efficient ionization and can displace the TFA counterion, improving signal quality.[6]

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

  • Vortex the solution gently to ensure complete dissolution.

  • Transfer the working solution to an appropriate autosampler vial.

Liquid Chromatography (LC) Method

LC is used to separate the peptide from impurities and residual synthesis reagents prior to MS analysis.[4]

Table 3: Suggested LC-MS Parameters

Parameter Recommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to the MS.
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Solvent A 0.1% Formic Acid in LC-MS Grade Water.
Solvent B 0.1% Formic Acid in LC-MS Grade Acetonitrile.
Gradient 5% to 60% Solvent B over 10 minutes.
Flow Rate 0.3 mL/min.
Column Temp. 40 °C.

| Injection Vol. | 5 µL. |

Mass Spectrometry (MS) Method

The following parameters are starting points and should be optimized for the specific instrument in use.

Table 4: Suggested ESI-MS and MS/MS Parameters

Parameter Recommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+).
Capillary Voltage 3.5 - 4.5 kV.
Source Temp. 120 - 150 °C.
Desolvation Temp. 350 - 450 °C.
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen).
Full Scan MS Range m/z 100 - 1000.
MS/MS Precursor Ion 361.2 (Isolation width: ~1.0 Da).
Collision Energy 15 - 30 eV (Collision-Induced Dissociation - CID).

| MS/MS Scan Range | m/z 50 - 400. |

Data Analysis and Expected Results

Full Scan MS Data

The full scan mass spectrum should primarily display the singly protonated molecular ion [M+H]⁺ at an m/z of approximately 361.2. The presence of this ion confirms that the molecular weight of the synthesized peptide is correct. The isotopic pattern of this peak should match the theoretical distribution for C₁₇H₂₅N₆O₃⁺.

Tandem MS (MS/MS) Data

MS/MS analysis of the [M+H]⁺ precursor ion is performed to confirm the peptide sequence. Fragmentation, typically via Collision-Induced Dissociation (CID), occurs primarily at the peptide amide bonds, generating a series of 'b' and 'y' ions.[9][10] The presence of the Arginine residue can influence fragmentation, as its highly basic guanidinium group can sequester the proton, limiting its mobility.[9]

fragmentation_pathway cluster_peptide H-Arg-Trp-OH [M+H]+ cluster_b b-ions cluster_y y-ions cluster_immonium Immonium Ions p H₂N-CH(Arg side chain)-CO NH-CH(Trp side chain)-COOH b1 b₁ H₂N-CH(Arg side chain)-CO⁺ m/z 175.12 p->b1  b-ion formation y1 y₁ H₃N⁺-CH(Trp side chain)-COOH m/z 205.10 p->y1  y-ion formation im_trp Trp Immonium m/z 159.09 p->im_trp Side-chain fragmentation im_arg Arg Immonium m/z 129.10 p->im_arg

Table 5: Predicted MS/MS Fragment Ions for H-Arg-Trp-OH

Ion Type Sequence Theoretical m/z
b₁ Arg 175.1190
y₁ Trp 205.0977
Immonium (Trp) Trp side chain fragment 159.0917

| Immonium (Arg) | Arg side chain fragment | 129.1029 |

The observation of the y₁ ion at m/z 205.10 and the b₁ ion at m/z 175.12 confirms the Arg-Trp sequence. Additionally, characteristic immonium ions for Tryptophan (m/z 159.09) and Arginine (m/z 129.10) provide further evidence for the presence of these residues.[11]

Experimental and Data Analysis Workflow

The overall process from sample reception to final data interpretation is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Acquisition & Interpretation A Weigh H-Arg-Trp-OH•TFA B Dissolve in 0.1% Formic Acid (aq) to 1 mg/mL A->B C Dilute to 1-10 µg/mL for injection B->C D Inject Sample onto Reverse-Phase C18 Column C->D E Separate peptide using H₂O/ACN gradient (0.1% FA) D->E F Ionize via ESI+ E->F G Acquire Full Scan MS Data (Confirm [M+H]⁺ at m/z 361.2) F->G H Acquire MS/MS Data (Precursor m/z 361.2) G->H I Interpret MS/MS Spectrum (Confirm b₁, y₁, and immonium ions) H->I J Confirm Identity and Purity I->J

Conclusion

The described LC-MS and MS/MS methodology provides a robust and reliable approach for the analytical characterization of H-Arg-Trp-OH•TFA. This protocol enables the unambiguous confirmation of the dipeptide's molecular weight and amino acid sequence, ensuring its identity and suitability for downstream applications in research and drug development.

References

Application Note: 1H NMR Spectroscopy for the Structural Elucidation of H-Arg-Trp-OH•TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of peptides in solution, providing detailed information about atomic connectivity and spatial proximity.[1] This application note provides a comprehensive protocol for the use of one-dimensional (1D) and two-dimensional (2D) 1H NMR spectroscopy to characterize the dipeptide H-Arginyl-L-Tryptophan (H-Arg-Trp-OH) with a trifluoroacetic acid (TFA) counter-ion. The presence of the TFA salt, often a remnant from solid-phase peptide synthesis (SPPS) and purification, can influence the chemical environment of the peptide and should be considered during spectral analysis.[2][3][4]

Experimental Protocols

Sample Preparation

A well-defined protocol is crucial for acquiring high-quality NMR data.

  • Sample Weighing: Accurately weigh 1-5 mg of H-Arg-Trp-OH•TFA peptide. The concentration should ideally be greater than 0.5 mM.[5]

  • Solvent Selection: Dissolve the peptide in 500 µL of a deuterated solvent. Deuterated water (D₂O) is a common choice for peptides. For observing exchangeable amide protons, a solvent mixture of 90% H₂O / 10% D₂O is recommended.

  • pH Adjustment: The pH of the sample can significantly affect the chemical shifts of ionizable groups. The pH can be adjusted by adding microliter amounts of DCl or NaOD. A slightly acidic pH (around 4-5) is often chosen to slow down the exchange of amide protons with the solvent.

  • Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

  • Transfer to NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following experiments are recommended for the structural elucidation of H-Arg-Trp-OH•TFA.

  • 1D ¹H NMR: This is the initial and fundamental experiment.

    • Purpose: To obtain a general overview of the proton signals in the molecule.

    • Key Parameters:

      • Spectrometer Frequency: 400 MHz or higher for better resolution.

      • Number of Scans: 16-64, depending on the sample concentration.

      • Solvent Suppression: Use appropriate solvent suppression techniques (e.g., presaturation) if the sample is in H₂O.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds (e.g., Hα-Hβ).[6] This is crucial for assigning protons within the same amino acid residue.

    • Key Parameters:

      • Spectral Width: Optimized to include all proton signals.

      • Data Points: 2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy):

    • Purpose: To identify all protons belonging to a single spin system (i.e., all protons within an amino acid residue).[7] This is particularly useful for the long side chain of arginine.

    • Key Parameters:

      • Spin-lock Time (Mixing Time): 60-100 ms. This parameter determines the extent of magnetization transfer along the spin system.

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (typically < 5 Å), providing information about the peptide's conformation and the relative orientation of the amino acid side chains.

    • Key Parameters:

      • Mixing Time: 150-300 ms for NOESY. The optimal time depends on the molecular size.

Data Presentation

The expected ¹H NMR chemical shifts for H-Arg-Trp-OH in D₂O are summarized in the table below. Note that the exact chemical shifts can vary depending on the solvent, pH, temperature, and the presence of the TFA counter-ion. The TFA anion itself does not have protons but its presence can influence the chemical shifts of nearby protons on the peptide.

Proton Arginine Residue (Arg) Tryptophan Residue (Trp)
α-H ~ 4.2 - 4.4 ppm~ 4.5 - 4.7 ppm
β-H ~ 1.8 - 2.0 ppm~ 3.2 - 3.4 ppm
γ-H ~ 1.6 - 1.8 ppm-
δ-H ~ 3.1 - 3.3 ppm-
Amide NH ~ 8.2 - 8.5 ppm (in H₂O)~ 8.0 - 8.3 ppm (in H₂O)
Side Chain NH (Arg) Guanidinium NHs: ~ 7.0 - 7.5 ppm (in H₂O)-
Indole NH (Trp) -~ 10.0 - 10.2 ppm (in H₂O)
Indole Aromatic H (Trp) -~ 7.0 - 7.8 ppm

Structure Elucidation Workflow

The process of elucidating the structure of H-Arg-Trp-OH•TFA from its 1H NMR spectra follows a logical progression, as illustrated in the diagram below.

structure_elucidation_workflow cluster_0 Data Acquisition cluster_1 Spectral Analysis & Assignment cluster_2 Structure Determination cluster_3 Final Structure exp1d 1D 1H NMR assign_spin Identify Spin Systems (TOCSY) exp1d->assign_spin exp2d 2D NMR (COSY, TOCSY, NOESY) exp2d->assign_spin assign_seq Sequence-Specific Assignment (COSY, NOESY) assign_spin->assign_seq assign_protons Assign Individual Protons assign_seq->assign_protons constraints Extract NOE Distance Restraints assign_protons->constraints calc Conformational Analysis constraints->calc structure Elucidated Structure of H-Arg-Trp-OH.TFA calc->structure

Caption: Workflow for the structural elucidation of H-Arg-Trp-OH•TFA using 1H NMR spectroscopy.

Conclusion

This application note outlines a systematic approach for the structural characterization of the dipeptide H-Arg-Trp-OH•TFA using 1H NMR spectroscopy. By following the detailed experimental protocols and data analysis workflow, researchers can confidently assign the proton resonances and gain insights into the solution-state conformation of this and similar peptide molecules. The provided table of expected chemical shifts serves as a useful reference for initial spectral interpretation.

References

Application Note: Solubility Testing of H-Arg-Trp-OH.TFA in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

H-Arg-Trp-OH, or Arginine-Tryptophan, is a dipeptide composed of a basic amino acid (Arginine) and a hydrophobic amino acid (Tryptophan).[1] This structure imparts amphiphilic properties to the peptide, making its solubility dependent on the chosen solvent system. The trifluoroacetate (TFA) salt form is common for synthetic peptides and can influence solubility. Understanding the solubility of H-Arg-Trp-OH.TFA is critical for its application in various research areas, including as an antimicrobial agent and in studies of peptide-membrane interactions. This document provides a detailed protocol for testing the solubility of this compound and presents representative solubility data in a range of common laboratory solvents.

Physicochemical Properties of H-Arg-Trp-OH

Before proceeding with solubility testing, it is essential to characterize the peptide. H-Arg-Trp-OH is a basic peptide due to the guanidinium group of Arginine. To determine the overall charge, a value of +1 is assigned to the N-terminal amine, and +1 to the Arginine residue, while a value of -1 is assigned to the C-terminal carboxylic acid.[2][3] This gives the peptide a net positive charge, suggesting good solubility in aqueous and slightly acidic solutions.[2][3]

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various solvents. These values are estimates based on the physicochemical properties of the dipeptide and general peptide solubility guidelines. Actual solubility may vary depending on the specific batch of the peptide, purity, and experimental conditions. It is always recommended to perform solubility testing on a small scale first.[4][5]

SolventClassificationEstimated Solubility (mg/mL)Molar Solubility (mM)Remarks
WaterPolar Protic> 25> 52.6Readily soluble.[1]
Phosphate-Buffered Saline (PBS) pH 7.4Aqueous Buffer> 25> 52.6High solubility expected due to the charged nature of the peptide.
0.1% Acetic Acid in WaterAcidic Aqueous> 30> 63.1The acidic pH can further enhance the solubility of this basic peptide.[2][3]
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50> 105.2High solubility is expected. Useful for preparing concentrated stock solutions.[3]
MethanolPolar Protic~10-15~21.0-31.5Moderate solubility.
EthanolPolar Protic~5-10~10.5-21.0Lower solubility compared to methanol.
AcetonitrilePolar Aprotic~1-5~2.1-10.5Limited solubility.
ChloroformNonpolar< 0.1< 0.21Insoluble.
HexaneNonpolar< 0.1< 0.21Insoluble.

Molecular Weight of this compound is approximately 475.45 g/mol .

Experimental Protocol: Quantitative Solubility Determination by Saturation Method

This protocol outlines a method to determine the solubility of this compound in a specific solvent.

Materials:

  • This compound (lyophilized powder)

  • Selected solvents (e.g., Water, DMSO, PBS)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Benchtop microcentrifuge

  • Analytical balance

  • Pipettes and sterile tips

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation:

    • Accurately weigh a small amount of this compound (e.g., 5-10 mg) into a pre-weighed microcentrifuge tube. Record the exact weight.

    • Add a defined volume of the chosen solvent to the tube (e.g., 100 µL).

  • Equilibration:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Place the tube on a rotator or shaker at room temperature for 2-4 hours to ensure the solution reaches equilibrium. For poorly soluble peptides, this time can be extended to 24 hours.

  • Separation of Undissolved Peptide:

    • Centrifuge the tube at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet any undissolved peptide.

  • Quantification of Solubilized Peptide:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the quantification method.

    • Quantify the concentration of the dissolved peptide using one of the following methods:

      • UV-Vis Spectrophotometry: Measure the absorbance at 280 nm (due to the Tryptophan residue). A standard curve of known concentrations of this compound should be prepared to determine the concentration of the unknown sample.

      • High-Performance Liquid Chromatography (HPLC): Inject the diluted supernatant onto a suitable HPLC system with a C18 column. The concentration can be determined by comparing the peak area to a standard curve.

  • Calculation of Solubility:

    • Calculate the concentration of the peptide in the original supernatant, taking into account the dilution factor.

    • Express the solubility in mg/mL or molarity (mM).

    Solubility (mg/mL) = (Concentration from standard curve in mg/mL) x (Dilution factor)

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for solubility testing and a conceptual diagram of a potential signaling pathway where H-Arg-Trp-OH might be involved, given its antimicrobial properties.

G cluster_workflow Experimental Workflow for Solubility Testing A Weigh this compound B Add Solvent A->B C Vortex & Equilibrate B->C D Centrifuge C->D E Collect Supernatant D->E F Quantify (UV-Vis or HPLC) E->F G Calculate Solubility F->G

Caption: Workflow for quantitative solubility determination of this compound.

G cluster_pathway Conceptual Signaling Pathway for Antimicrobial Action P H-Arg-Trp-OH M Bacterial Cell Membrane P->M Electrostatic & Hydrophobic Interaction D Membrane Disruption M->D L Cell Lysis D->L

Caption: Conceptual model of H-Arg-Trp-OH's antimicrobial mechanism.

Conclusion

The dipeptide this compound is a basic peptide with good solubility in aqueous solutions, including water and PBS. For preparing highly concentrated stock solutions, DMSO is an excellent choice. The provided protocol for quantitative solubility determination can be adapted for various solvents and analytical techniques. Understanding the solubility characteristics of this compound is a fundamental step for its successful application in research and development.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of H-Arg-Trp-OH.TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Arg-Trp-OH, an arginine-tryptophan dipeptide, represents a class of short, cationic antimicrobial peptides (AMPs) that are of growing interest in the development of novel therapeutics against multidrug-resistant pathogens.[1] The combination of the cationic guanidinium group of arginine and the hydrophobic indole side chain of tryptophan is a well-established pharmacophore for antimicrobial activity.[2][3] Arginine facilitates the initial electrostatic interaction with the negatively charged bacterial membranes, while tryptophan promotes membrane insertion and disruption.[3][4]

Standard antimicrobial susceptibility testing (AST) methods, originally designed for conventional antibiotics, often require modification to accurately assess the efficacy of AMPs.[5][6] This is due to the unique physicochemical properties of peptides, such as their propensity to adhere to plastic surfaces and their sensitivity to the ionic strength and composition of the testing medium.[5][7] These application notes provide detailed protocols and considerations for the accurate and reproducible antimicrobial susceptibility testing of H-Arg-Trp-OH.TFA.

Mechanism of Action

The primary mechanism of action for many arginine- and tryptophan-rich AMPs involves the disruption of bacterial cell membranes.[2][8] While the precise pathway for a short dipeptide like H-Arg-Trp-OH may not be fully elucidated, it is hypothesized to follow a multi-step process involving initial electrostatic attraction to the anionic components of the bacterial membrane, followed by insertion and subsequent destabilization, leading to increased membrane permeability and eventual cell death.[9] Unlike longer peptides that may form defined pores, shorter peptides might act via a "carpet" model, disrupting the membrane integrity in a more generalized manner.[8]

cluster_workflow Conceptual Mechanism of Action peptide H-Arg-Trp-OH attraction Electrostatic Attraction peptide->attraction + charge (Arg) membrane Bacterial Membrane (-) insertion Hydrophobic Insertion (Trp) membrane->insertion attraction->membrane disruption Membrane Disruption insertion->disruption death Cell Death disruption->death

Caption: Conceptual mechanism of H-Arg-Trp-OH action.

Data Presentation: Antimicrobial Activity

The following tables summarize representative minimum inhibitory concentration (MIC) data for short arginine-tryptophan containing peptides against common bacterial strains. This data is provided as an example, and specific MIC values for this compound should be determined experimentally. The MIC is defined as the lowest concentration of the peptide that inhibits visible growth of the microorganism.[8]

Table 1: Example MICs for Short Arg-Trp Peptides against Gram-Positive Bacteria

Peptide SequenceStaphylococcus aureus (MIC, µM)Bacillus megaterium (MIC, µM)Reference
(RW)₃-NH₂256.2[10]
Ac-(RW)₃-NH₂>200>200[10]
H-Arg-Trp-Arg-Trp-NH₂Not ReportedNot Reported

Table 2: Example MICs for Short Arg-Trp Peptides against Gram-Negative Bacteria

Peptide SequenceEscherichia coli (MIC, µM)Pseudomonas aeruginosa (MIC, µM)Reference
(RW)₃-NH₂100>200[10]
Ac-(RW)₃-NH₂>200>200[10]
H-Arg-Trp-Arg-Trp-NH₂Not ReportedNot Reported

Note: The activity of Arg-Trp peptides can be significantly influenced by N- and C-terminal modifications.[10] The trifluoroacetate (TFA) salt form is a common result of solid-phase peptide synthesis and purification.[10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications recommended for cationic antimicrobial peptides.[5][11]

Materials:

  • This compound

  • Sterile deionized water (dH₂O)

  • 0.02% Acetic Acid with 0.4% Bovine Serum Albumin (BSA)

  • 0.01% Acetic Acid with 0.2% BSA

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Procedure:

  • Peptide Stock Solution Preparation: a. Dissolve this compound in sterile dH₂O to create a high-concentration stock (e.g., 20 times the highest desired final concentration). b. Dilute the stock solution 1:1 with 0.02% acetic acid containing 0.4% BSA to achieve a 10x working stock. This step is crucial to prevent the peptide from adhering to plastic surfaces.[11]

  • Serial Dilutions: a. Perform serial two-fold dilutions of the 10x peptide working stock in a sterile polypropylene tube or plate using 0.01% acetic acid with 0.2% BSA as the diluent.[11] This will create a range of 10x peptide concentrations.

  • Bacterial Inoculum Preparation: a. From an overnight culture plate, inoculate a few colonies of the test bacterium into MHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6). c. Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Plate Setup: a. In a 96-well polypropylene plate, add 10 µL of each 10x peptide dilution to the appropriate wells. b. Add 90 µL of the prepared bacterial inoculum to each well containing the peptide. The final volume in each well will be 100 µL. c. Include the following controls:

    • Positive Control: 90 µL of bacterial inoculum + 10 µL of diluent (no peptide).
    • Negative Control (Sterility): 90 µL of MHB + 10 µL of diluent (no bacteria, no peptide).

  • Incubation and Reading: a. Incubate the plate at 37°C for 18-24 hours. b. The MIC is determined as the lowest concentration of this compound that shows no visible bacterial growth. This can be assessed visually or by measuring the OD₆₀₀ with a microplate reader.

cluster_workflow MIC Determination Workflow prep_peptide Prepare 10x Peptide Stock in 0.01% Acetic Acid + 0.2% BSA serial_dilute Serial Dilute 10x Peptide prep_peptide->serial_dilute plate_setup Add 10µL Peptide + 90µL Inoculum to 96-well Plate serial_dilute->plate_setup prep_bacteria Prepare Bacterial Inoculum (5x10^5 CFU/mL) prep_bacteria->plate_setup incubate Incubate at 37°C for 18-24h plate_setup->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for MIC determination of this compound.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay (Protocol 1)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes

Procedure:

  • Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth.

  • Mix the contents of each selected well thoroughly.

  • Aseptically transfer a 10 µL aliquot from each of these wells onto a separate, labeled MHA plate.

  • Spread the aliquot evenly over the surface of the agar.

  • Also, plate an aliquot from the positive growth control well as a reference.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the MHA plate (or a ≥99.9% reduction in CFU compared to the initial inoculum).[1]

Important Considerations for AMP Testing

  • Peptide Stability: The stability of this compound in solution should be considered. It is recommended to prepare fresh stock solutions for each experiment.[12]

  • Media Composition: The presence of salts and divalent cations in the media can interfere with the activity of cationic peptides. Testing in different media may be necessary to assess the peptide's efficacy under various conditions.[7]

  • Plasticware: Cationic peptides are known to bind to glass and standard polystyrene surfaces. The use of low-protein-binding polypropylene plates and tubes is highly recommended to ensure accurate concentration delivery.[5]

  • TFA Counterion: The trifluoroacetic acid counterion may have a slight effect on the pH of the stock solution. It is good practice to measure and adjust the pH of the final testing medium if significant deviation is observed.

By adhering to these modified protocols and considerations, researchers can obtain more accurate and reproducible data on the antimicrobial efficacy of this compound, facilitating its evaluation as a potential therapeutic agent.

References

Application Notes and Protocols for the Synthesis of H-Arg-Trp-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Arg-Trp-OH is a significant building block in the synthesis of therapeutic peptides and peptidomimetics. Its constituent amino acids, arginine (Arg) and tryptophan (Trp), are frequently found in antimicrobial, cell-penetrating, and other biologically active peptides. The guanidinium group of arginine provides a positive charge, crucial for interaction with negatively charged cell membranes, while the indole side chain of tryptophan facilitates membrane insertion and interaction.[1][2] The successful synthesis of peptides containing the Arg-Trp motif is therefore of considerable interest in drug discovery and development.

However, the coupling of arginine and tryptophan presents unique challenges in peptide synthesis. The bulky and nucleophilic side chains of both amino acids can lead to side reactions and incomplete coupling, necessitating carefully optimized protocols. This document provides detailed application notes on various coupling methods for H-Arg-Trp-OH, experimental protocols for its synthesis, and a discussion of potential side reactions and mitigation strategies.

Challenges in H-Arg-Trp-OH Synthesis

The primary challenges in the synthesis of the Arg-Trp dipeptide include:

  • Steric Hindrance: The bulky side chains of both arginine and tryptophan can sterically hinder the approach of the activated carboxyl group to the amino group, slowing down the coupling reaction.

  • Side-Chain Reactivity of Arginine: The guanidinium group of arginine is strongly basic and nucleophilic. During the activation of the arginine carboxyl group, intramolecular cyclization can occur to form a stable δ-lactam, which terminates the peptide chain.

  • Side-Chain Reactivity of Tryptophan: The indole ring of tryptophan is susceptible to oxidation and modification, particularly under acidic conditions used for cleavage from the resin in solid-phase peptide synthesis (SPPS). Furthermore, protecting groups from arginine, such as sulfonyl-based groups (e.g., Pbf), can be transferred to the tryptophan indole ring during acid-mediated deprotection.

  • Racemization: As with any peptide coupling, there is a risk of racemization at the chiral center of the activated amino acid, which can be exacerbated by certain coupling reagents and conditions.

Coupling Reagents for H-Arg-Trp-OH Synthesis

The choice of coupling reagent is critical for achieving high yield and purity in the synthesis of H-Arg-Trp-OH. The most common classes of coupling reagents are carbodiimides, phosphonium salts, and aminium/uronium salts.

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Cost-effective, readily available.Prone to racemization without additives (e.g., OxymaPure, HOBt), DCC byproduct is poorly soluble.
Phosphonium Salts PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)High coupling efficiency, low racemization, stable.More expensive than carbodiimides.
Aminium/Uronium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Very fast and efficient coupling, low racemization.Can cause guanidinylation of the N-terminus if used in excess. COMU is a safer alternative to benzotriazole-based reagents.
Anhydrides T3P (Propylphosphonic Anhydride)High reactivity, clean reaction with water-soluble byproducts, suitable for solution-phase synthesis.Moisture sensitive.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of H-Arg(Pbf)-Trp(Boc)-OH using Fmoc/tBu Strategy

This protocol describes the manual synthesis of the protected dipeptide on a 2-chlorotrityl chloride resin, which allows for mild cleavage conditions to yield the fully protected peptide.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)

  • Fmoc-Trp(Boc)-OH

  • Fmoc-Arg(Pbf)-OH

  • DIPEA (N,N-Diisopropylethylamine)

  • DCM (Dichloromethane)

  • DMF (N,N-Dimethylformamide)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent solution: 0.5 M HATU in DMF

  • Activation solution: 0.5 M Fmoc-Arg(Pbf)-OH and 1 M DIPEA in DMF

  • Cleavage cocktail: Acetic acid/TFE/DCM (1:2:7 v/v/v)

  • Methanol

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

  • Loading of the First Amino Acid (Fmoc-Trp(Boc)-OH):

    • Dissolve Fmoc-Trp(Boc)-OH (1.5 eq. to resin capacity) in DCM.

    • Add DIPEA (3.0 eq. to resin capacity) to the amino acid solution.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • Add methanol (1 mL per gram of resin) to cap any unreacted sites and agitate for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of the Second Amino Acid (Fmoc-Arg(Pbf)-OH):

    • In a separate vial, pre-activate Fmoc-Arg(Pbf)-OH (2.0 eq.) with HATU (1.95 eq.) and DIPEA (4.0 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2 hours. Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Final Fmoc Deprotection:

    • Repeat step 3 to remove the Fmoc group from the N-terminal arginine.

  • Cleavage from Resin:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional cleavage cocktail.

    • Evaporate the combined filtrates to obtain the crude protected peptide.

  • Purification:

    • The crude H-Arg(Pbf)-Trp(Boc)-OH can be purified by flash chromatography on silica gel.

Protocol 2: Solution-Phase Synthesis of H-Arg-Trp-OH using Boc/Z Strategy

This protocol describes the synthesis of the dipeptide in solution, which is often preferred for large-scale production.

Materials:

  • Boc-Arg(Z)₂-OH

  • H-Trp-OMe·HCl

  • T3P® (Propylphosphonic Anhydride) 50% solution in ethyl acetate

  • N-Methylmorpholine (NMM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • 1 M HCl solution

  • Brine

  • Anhydrous Na₂SO₄

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • 1 M NaOH solution

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

Procedure:

  • Coupling of Boc-Arg(Z)₂-OH and H-Trp-OMe·HCl:

    • Dissolve H-Trp-OMe·HCl (1.0 eq.) in EtOAc and add NMM (1.1 eq.).

    • Add Boc-Arg(Z)₂-OH (1.05 eq.) to the solution.

    • Cool the mixture to 0°C and add T3P® (1.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the organic layer with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield Boc-Arg(Z)₂-Trp-OMe.

  • Z-group Deprotection:

    • Dissolve the protected dipeptide in methanol and add 10% Pd/C.

    • Hydrogenate the mixture at atmospheric pressure until the reaction is complete (monitored by TLC).

    • Filter off the catalyst and evaporate the solvent to give Boc-Arg-Trp-OMe.

  • Saponification of the Methyl Ester:

    • Dissolve the product from the previous step in a mixture of methanol and water.

    • Add 1 M NaOH (1.1 eq.) and stir at room temperature for 2 hours.

    • Neutralize the solution with 1 M HCl and evaporate the methanol.

    • Extract the aqueous layer with EtOAc to remove any unreacted starting material.

    • Lyophilize the aqueous layer to obtain Boc-Arg-Trp-OH.

  • Boc Deprotection:

    • Treat the Boc-protected dipeptide with a solution of 95% TFA in water for 1 hour.

    • Evaporate the TFA under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the final product, H-Arg-Trp-OH.

  • Purification:

    • The crude H-Arg-Trp-OH can be purified by preparative reverse-phase HPLC.

Visualization of Workflows and Mechanisms

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin 2-Cl-Trt Resin Swell Swell in DCM Resin->Swell Load Load Fmoc-Trp(Boc)-OH Swell->Load Wash1 Wash Load->Wash1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect1 Wash2 Wash Deprotect1->Wash2 Couple Couple Fmoc-Arg(Pbf)-OH (HATU/DIPEA) Wash2->Couple Wash3 Wash Couple->Wash3 Deprotect2 Fmoc Deprotection Wash3->Deprotect2 Wash4 Wash Deprotect2->Wash4 Cleave Cleave from Resin (HOAc/TFE/DCM) Wash4->Cleave Purify Purification Cleave->Purify Product H-Arg(Pbf)-Trp(Boc)-OH Purify->Product

Caption: Solid-Phase Synthesis Workflow for H-Arg(Pbf)-Trp(Boc)-OH.

Mechanism of Antimicrobial Action of Arg-Trp Peptides

Antimicrobial_Mechanism cluster_membrane Bacterial Membrane Membrane Lipid Bilayer Insertion Tryptophan Insertion Membrane->Insertion Hydrophobic interaction Pore Pore Formation CellDeath Cell Death Pore->CellDeath Peptide Arg-Trp Peptide (Cationic) Electrostatic Electrostatic Attraction Peptide->Electrostatic +ve charge attracts -ve membrane Electrostatic->Membrane Disruption Membrane Disruption Insertion->Disruption Disruption->Pore

Caption: Antimicrobial mechanism of Arg-Trp containing peptides.

Conclusion

The synthesis of H-Arg-Trp-OH requires careful consideration of the coupling method and protecting group strategy to overcome the challenges posed by the bulky and reactive side chains of both amino acids. The choice between solid-phase and solution-phase synthesis will depend on the desired scale and downstream applications. The protocols provided herein offer robust starting points for the successful synthesis of this important dipeptide. Further optimization may be required based on the specific coupling reagents and equipment available. The biological significance of the Arg-Trp motif, particularly in antimicrobial and cell-penetrating peptides, underscores the importance of efficient and reliable synthetic routes to access this and related peptide structures for research and therapeutic development.

References

Application Note and Protocol for Stability Assessment of H-Arg-Trp-OH.TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Arg-Trp-OH.TFA is a dipeptide composed of Arginine and Tryptophan, formulated as a trifluoroacetate (TFA) salt. Peptides rich in arginine and tryptophan are of significant interest in various research fields, including antimicrobial and cell-penetrating peptide development.[1][2][3][4][5] The stability of such peptides is a critical parameter that influences their shelf-life, formulation development, and ultimately their therapeutic efficacy and reliability in experimental assays. The TFA counterion, a remnant of the synthetic and purification process, can also impact the peptide's physicochemical properties and stability.[6][7][8][9] This document provides a comprehensive protocol for conducting a stability assay of this compound under various stress conditions to determine its intrinsic stability.

Purpose

The primary objective of this stability assay protocol is to evaluate the chemical stability of this compound under defined environmental conditions. This protocol will outline procedures to assess degradation over time when exposed to stressors such as temperature, pH, and oxidative conditions. The resulting data will be crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation pathways.

Materials and Equipment

Reagents
  • This compound (purity >98%)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) for HPLC mobile phase

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Nitrogen gas

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., Diode Array Detector)

  • Reverse-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mass spectrometer (optional, for identification of degradation products)

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Incubators or water baths capable of maintaining constant temperatures (e.g., 4°C, 25°C, 40°C)

  • Autosampler vials

  • Pipettes and tips

  • Volumetric flasks

Experimental Workflow

The following diagram illustrates the overall workflow for the this compound stability assay.

Stability_Assay_Workflow This compound Stability Assay Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution of this compound D Incubate Samples at Different Temperatures (4°C, 25°C, 40°C) A->D B Prepare Buffer Solutions (pH 3, 7, 9) E Expose to Different pH (Acidic, Neutral, Basic) B->E C Prepare Oxidative Stress Solution (H₂O₂) F Induce Oxidative Stress C->F G Withdraw Aliquots at Time Points (T=0, 1, 2, 4, 8 weeks) D->G E->G F->G H HPLC Analysis (Purity Assessment) G->H I Mass Spectrometry (Degradant Identification) H->I J Quantify Remaining This compound H->J L Identify Degradation Products I->L K Calculate Degradation Rate J->K

Caption: Experimental workflow for the this compound stability assay.

Experimental Protocols

Preparation of Stock Solution
  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the peptide in HPLC-grade water to a final concentration of 1 mg/mL in a volumetric flask.

  • Mix thoroughly by vortexing until fully dissolved. This will be the stock solution.

Preparation of Buffer Solutions
  • Phosphate Buffer (pH 7.0, 50 mM): Dissolve appropriate amounts of NaH₂PO₄ and Na₂HPO₄ in HPLC-grade water to achieve a 50 mM phosphate buffer. Adjust the pH to 7.0 ± 0.1 using 1 M HCl or 1 M NaOH.

  • Acidic Buffer (pH 3.0, 50 mM): Prepare a 50 mM phosphate buffer and adjust the pH to 3.0 ± 0.1 using 1 M HCl.

  • Basic Buffer (pH 9.0, 50 mM): Prepare a 50 mM phosphate buffer and adjust the pH to 9.0 ± 0.1 using 1 M NaOH.

Stability Study Setup
  • Temperature Stability:

    • Pipette aliquots of the this compound stock solution into autosampler vials.

    • Store the vials at three different temperatures: 4°C (refrigerated), 25°C (room temperature), and 40°C (accelerated condition).

  • pH Stability:

    • Dilute the stock solution with each of the prepared buffers (pH 3, 7, and 9) to a final concentration of 0.1 mg/mL.

    • Store the vials at 25°C.

  • Oxidative Stability:

    • Dilute the stock solution with HPLC-grade water to a final concentration of 0.1 mg/mL.

    • Add 3% (v/v) hydrogen peroxide to the solution.

    • Store the vials at 25°C.

  • Control Sample (T=0):

    • Prepare a fresh dilution of the stock solution in HPLC-grade water to 0.1 mg/mL.

    • Analyze immediately via HPLC to establish the initial purity.

Time Points for Analysis

Analyze the samples at the following time points: 0, 1, 2, 4, and 8 weeks.

HPLC Analysis Method
  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm and 280 nm (Tryptophan has a characteristic absorbance at 280 nm).

  • Injection Volume: 20 µL.

Data Analysis
  • At each time point, inject the samples onto the HPLC system.

  • Determine the peak area of the intact this compound.

  • Calculate the percentage of remaining this compound relative to the T=0 sample using the following formula:

    % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Identify and quantify any new peaks that appear in the chromatogram, as these represent degradation products.

  • (Optional) Collect the fractions corresponding to the degradation products and analyze them by mass spectrometry to determine their molecular weights and elucidate their structures. Peptides containing arginine and tryptophan can be susceptible to enzymatic degradation in biological matrices.[1][4][10]

Data Presentation

Summarize the quantitative data from the stability study in the following tables for easy comparison.

Table 1: Temperature Stability of this compound (% Remaining)

Time (weeks)4°C25°C40°C
0 100100100
1
2
4
8

Table 2: pH Stability of this compound at 25°C (% Remaining)

Time (weeks)pH 3pH 7pH 9
0 100100100
1
2
4
8

Table 3: Oxidative Stability of this compound at 25°C (% Remaining)

Time (hours)3% H₂O₂
0 100
1
2
4
8
24

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound.

Degradation_Pathways Potential Degradation Pathways of this compound A H-Arg-Trp-OH B Hydrolysis (Peptide Bond Cleavage) A->B pH, Temp C Oxidation (Tryptophan Side Chain) A->C Oxidizing Agent D Deamidation (Arginine Side Chain) A->D High pH, Temp E Arginine + Tryptophan (Free Amino Acids) B->E F Oxidized Tryptophan Containing Peptide C->F G Ornithine Containing Peptide D->G

Caption: Potential degradation pathways for this compound under stress conditions.

Conclusion

This protocol provides a robust framework for assessing the stability of this compound. The data generated will be invaluable for establishing appropriate storage and handling procedures, ensuring the integrity and reproducibility of experimental results, and providing critical information for further drug development activities. It is important to note that the TFA salt form may influence the peptide's stability and biological activity, and for certain applications, exchanging it for another counterion like acetate or hydrochloride might be considered.[11]

References

Application Notes and Protocols for the Lyophilization of H-Arg-Trp-OH.TFA

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The dipeptide H-Arg-Trp-OH (Arginine-Tryptophan) is a subject of interest in various biochemical and pharmaceutical research fields. Like many synthetic peptides, it is often supplied as a trifluoroacetate (TFA) salt, a remnant of the solid-phase synthesis and purification process.[1][2] While essential for solubility and purification, residual TFA can be toxic in cellular and in-vivo studies, potentially affecting experimental outcomes and reproducibility.[1][2]

Lyophilization, or freeze-drying, is a critical process for enhancing the long-term stability and shelf-life of peptides by removing the solvent (typically water) through sublimation.[3][4][5][6] This process is particularly vital for sensitive biomolecules that are unstable in solution.[4][7] For peptides supplied as TFA salts, lyophilization can also be the final step in a counter-ion exchange procedure to replace TFA with a more biocompatible salt, such as acetate or hydrochloride.[1][8][9]

These application notes provide a detailed protocol for the lyophilization of H-Arg-Trp-OH.TFA, offering a standard procedure and outlining the parameters for a successful freeze-drying cycle. The protocol is designed for researchers, scientists, and drug development professionals seeking to prepare stable, solid-form H-Arg-Trp-OH for storage and experimental use.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the lyophilization of this compound. The protocol is divided into three main stages: Pre-Lyophilization Preparation, the Lyophilization Cycle, and Post-Lyophilization Handling.

Materials and Equipment
  • Peptide: this compound

  • Solvent: HPLC-grade water or appropriate buffer

  • Optional for TFA Removal: 100 mM Hydrochloric Acid (HCl) or an anion exchange resin for acetate exchange[8][9]

  • Lyophilizer (Freeze-Dryer): Capable of maintaining shelf temperatures between -60°C and +30°C and a vacuum below 100 mTorr.

  • Lyophilization Vials: Appropriate size with stoppers.

  • Volumetric flasks and pipettes

  • pH meter

  • Freezer (-80°C) or liquid nitrogen for pre-freezing.

Pre-Lyophilization Preparation

The goal of this stage is to prepare a clear, particulate-free solution of the peptide suitable for freeze-drying.

  • Standard Dissolution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the peptide in HPLC-grade water to a final concentration typically between 1-10 mg/mL. Ensure complete dissolution. Gentle vortexing can be applied.

    • Filter the solution through a 0.22 µm sterile filter to remove any particulates.

  • Optional Protocol: TFA to HCl Salt Exchange:

    • Dissolve the peptide in distilled water at a concentration of 1 mg/mL.[1]

    • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[1]

    • Allow the solution to stand at room temperature for a few minutes.[1]

    • This solution is now ready for the freezing step. To ensure maximum TFA removal, this process of dissolution in dilute HCl and subsequent lyophilization can be repeated multiple times.[1][8]

  • Dispensing:

    • Aseptically dispense the final peptide solution into appropriate lyophilization vials.

    • Fill vials to no more than one-third of their total volume to prevent the product from boiling over during drying.

    • Partially insert lyophilization stoppers onto the vials.

Lyophilization Cycle Workflow

The following diagram outlines the general workflow for the lyophilization process.

Lyophilization_Workflow cluster_prep Pre-Lyophilization cluster_lyo Lyophilization Cycle cluster_post Post-Lyophilization Peptide This compound Powder Dissolve Dissolve in Water (e.g., 1-10 mg/mL) Peptide->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Dispense Dispense into Vials Filter->Dispense Freezing 1. Freezing (~ -60°C) Dispense->Freezing PrimaryDrying 2. Primary Drying (Sublimation) Freezing->PrimaryDrying SecondaryDrying 3. Secondary Drying (Desorption) PrimaryDrying->SecondaryDrying Stoppering Vial Stoppering (Under Vacuum/N2) SecondaryDrying->Stoppering Storage Store at -20°C or -80°C Stoppering->Storage

Caption: Workflow for the lyophilization of this compound.

Lyophilization Cycle Parameters

This cycle is a starting point and should be optimized based on the specific equipment and formulation. The process consists of three main phases: Freezing, Primary Drying, and Secondary Drying.[3][7]

ParameterStageTemperaturePressure (Vacuum)DurationPurpose
Freezing 1. Thermal TreatmentRamp to -60°CAtmospheric4 - 8 hoursSolidify the solvent completely. For small peptides, a low freezing temperature is often used.[10]
Primary Drying 2. SublimationRamp to -20°C50 - 150 mTorr12 - 24 hoursRemove frozen solvent via sublimation under vacuum.[3][5]
Secondary Drying 3. DesorptionRamp to +20°C50 - 150 mTorr6 - 12 hoursRemove residual, non-frozen water molecules. The temperature should not exceed 22°C.[10]
Detailed Lyophilization Protocol
  • Loading: Place the filled vials onto the lyophilizer shelves, pre-cooled to 5°C.

  • Freezing:

    • Initiate the freezing phase. Ramp the shelf temperature down to -60°C over 1-2 hours.

    • Hold the shelf temperature at -60°C for at least 4 hours to ensure the product is completely frozen.[10]

  • Primary Drying (Sublimation):

    • Turn on the condenser to cool it to its operating temperature (typically below -50°C).

    • Once the condenser is ready, turn on the vacuum pump and reduce the chamber pressure to approximately 100 mTorr.

    • Once the vacuum is stable, ramp the shelf temperature to -20°C over 2-3 hours.

    • Hold at -20°C and 100 mTorr for 12-24 hours. The duration depends on the fill volume and concentration. The process is complete when the product temperature begins to rise to meet the shelf temperature.

  • Secondary Drying (Desorption):

    • Ramp the shelf temperature to +20°C over 2-4 hours.

    • Maintain the vacuum at 100 mTorr.

    • Hold these conditions for 6-12 hours to remove bound water and achieve a final moisture content of less than 6%.[10]

  • Cycle Completion:

    • Once secondary drying is complete, backfill the chamber with inert gas (e.g., nitrogen) to atmospheric pressure.

    • Actuate the vial stoppering mechanism within the lyophilizer to seal the vials under the inert atmosphere.

Post-Lyophilization Handling
  • Remove the vials from the lyophilizer chamber.

  • Secure the stoppers with aluminum crimp seals.

  • Label the vials appropriately.

  • Store the lyophilized peptide at -20°C or -80°C for long-term stability. Lyophilized peptides can be stable for months to years under proper storage conditions.[6]

Conclusion

This application note provides a comprehensive protocol for the lyophilization of the dipeptide this compound. The procedure is designed to yield a stable, dry powder suitable for long-term storage and subsequent use in research and development. The optional inclusion of a TFA-to-HCl exchange step addresses the common need to remove potentially cytotoxic TFA counter-ions from the final peptide product. The provided lyophilization cycle parameters serve as a robust starting point, though optimization may be required depending on specific formulation and equipment characteristics to ensure an efficient and effective process.

References

Application Notes and Protocols: H-Arg-Trp-OH.TFA In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Arg-Trp-OH, or Arginyl-Tryptophan, is a dipeptide composed of the amino acids arginine and tryptophan.[1] Peptides rich in arginine and tryptophan are a subject of significant interest in drug discovery due to their diverse biological activities, most notably their potent antimicrobial properties.[2][3] The cationic guanidinium group of arginine facilitates interaction with negatively charged bacterial cell membranes, while the hydrophobic indole side chain of tryptophan promotes membrane penetration, leading to cell lysis.[3] This document provides detailed protocols for the in vitro evaluation of H-Arg-Trp-OH.TFA, focusing on its potential antimicrobial and cytotoxic activities.

I. Antimicrobial Activity Assays

A primary application for H-Arg-Trp-OH and related peptides is in the field of antimicrobials.[4][5] The following protocols are designed to determine the peptide's efficacy against various bacterial strains.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is a fundamental test to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol

  • Bacterial Strain Preparation:

    • Culture selected Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria overnight in appropriate broth (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) at 37°C.

    • Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation:

    • Prepare a stock solution of this compound in sterile deionized water or a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Perform serial two-fold dilutions of the peptide stock solution in a 96-well microtiter plate to create a range of test concentrations.

  • Assay Procedure:

    • Add 50 µL of the bacterial inoculum to each well of the 96-well plate containing 50 µL of the serially diluted peptide.

    • Include positive controls (bacteria with no peptide) and negative controls (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest peptide concentration that completely inhibits bacterial growth (i.e., no turbidity). Optionally, absorbance can be read at 600 nm using a microplate reader.

Data Presentation

Bacterial StrainTypeMIC (µg/mL)MIC (µM)
S. aureus (ATCC 29213)Gram-positive[Insert Data][Insert Data]
B. subtilis (ATCC 6633)Gram-positive[Insert Data][Insert Data]
E. coli (ATCC 25922)Gram-negative[Insert Data][Insert Data]
P. aeruginosa (ATCC 27853)Gram-negative[Insert Data][Insert Data]

Note: Data to be filled in upon completion of the experiment.

Experimental Workflow: MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bact_Culture Bacterial Culture (Overnight) Inoculation Inoculation with Bacteria Bact_Culture->Inoculation Peptide_Stock Peptide Stock Solution Dilution Serial Dilution in 96-well Plate Peptide_Stock->Dilution Dilution->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation Readout Visual/Spectrophotometric Readout Incubation->Readout MIC_Value Determine MIC Readout->MIC_Value

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

II. Cytotoxicity and Selectivity Assays

It is crucial to assess the toxicity of potential antimicrobial peptides against mammalian cells to determine their therapeutic window.

Hemolytic Assay

This assay measures the peptide's ability to lyse red blood cells (hemolysis), providing a rapid screen for toxicity to mammalian cells.

Experimental Protocol

  • Red Blood Cell (RBC) Preparation:

    • Obtain fresh human or bovine red blood cells in an anticoagulant solution.

    • Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v) in PBS.

  • Assay Procedure:

    • Add 100 µL of the 2% RBC suspension to a 96-well plate.

    • Add 100 µL of serially diluted this compound to the wells.

    • Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% lysis).

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate (1000 x g for 5 minutes) to pellet intact RBCs.

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm, which corresponds to the amount of released hemoglobin.

  • Calculation:

    • Percent Hemolysis (%) = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100

Data Presentation

Peptide Conc. (µM)Absorbance (450 nm)% Hemolysis
[Conc. 1][Insert Data][Insert Data]
[Conc. 2][Insert Data][Insert Data]
[Conc. 3][Insert Data][Insert Data]
[Conc. 4][Insert Data][Insert Data]
Negative Control[Insert Data]0%
Positive Control[Insert Data]100%

Note: Data to be filled in upon completion of the experiment. The HC50 (concentration causing 50% hemolysis) can be calculated from this data.

Mammalian Cell Viability Assay (MTT Assay)

To further evaluate cytotoxicity, a cell viability assay using a standard cell line (e.g., HEK293, HepG2) is recommended.[6]

Experimental Protocol

  • Cell Culture:

    • Culture a mammalian cell line (e.g., HEK293) in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate until they reach ~80% confluency.

  • Peptide Treatment:

    • Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound.

    • Include a vehicle control (medium only).

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Percent Viability (%) = (Abs_sample / Abs_control) x 100

Data Presentation

Peptide Conc. (µM)Absorbance (570 nm)% Cell Viability
[Conc. 1][Insert Data][Insert Data]
[Conc. 2][Insert Data][Insert Data]
[Conc. 3][Insert Data][Insert Data]
[Conc. 4][Insert Data][Insert Data]
Vehicle Control[Insert Data]100%

Note: Data to be filled in upon completion of the experiment. The IC50 (concentration causing 50% inhibition of viability) can be calculated from this data.

III. Mechanistic Studies

Understanding how H-Arg-Trp-OH exerts its effects is key to its development.

Membrane Permeabilization Assay

This assay investigates the peptide's ability to disrupt lipid bilayers, a common mechanism for antimicrobial peptides.[2]

Experimental Protocol

  • Vesicle Preparation:

    • Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration. The lipid composition can mimic bacterial membranes (e.g., POPE/POPG).

  • Assay Procedure:

    • Add the calcein-loaded LUVs to a 96-well plate.

    • Add serial dilutions of this compound.

    • Monitor the increase in fluorescence over time using a fluorometer. Disruption of the vesicle membrane will cause the release of calcein, leading to de-quenching and an increase in fluorescence.

    • Include a positive control (e.g., Triton X-100) to determine maximum dye leakage.

Hypothesized Mechanism of Action: Membrane Disruption

Membrane_Disruption cluster_membrane Bacterial Cell Membrane (Anionic) M1 Lipid Bilayer Insertion Tryptophan Insertion M1->Insertion Disruption Membrane Pore Formation M1->Disruption 2. Destabilization Peptide H-Arg-Trp-OH (+) Peptide->M1 1. Binding Attraction Electrostatic Attraction Peptide->Attraction Attraction->M1 Insertion->Disruption Lysis Cell Lysis Disruption->Lysis 3. Leakage of Contents

Antimicrobial mechanism of Arg-Trp peptides via membrane disruption.

IV. Neuropeptide Activity Screening (Hypothetical)

Given that tryptophan is a precursor to serotonin and the general classification of short peptides as potential neuromodulators, it is plausible to screen H-Arg-Trp-OH for neuropeptide-like activity.[1][7] Many neuropeptides act via G-protein coupled receptors (GPCRs). A common downstream effect is the modulation of intracellular calcium levels.

Calcium Flux Assay

This assay can detect the activation of GPCRs that couple to the Gq pathway, leading to a release of intracellular calcium.

Experimental Protocol

  • Cell Preparation:

    • Use a cell line endogenously expressing or engineered to express a panel of orphan GPCRs.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Add this compound at various concentrations to the cells in a 96- or 384-well plate.

    • Use a specialized instrument (e.g., FLIPR, FlexStation) to monitor real-time changes in intracellular calcium by measuring fluorescence intensity immediately after compound addition.

    • Include a known agonist for a receptor expressed in the cells as a positive control.

Hypothetical Signaling Pathway: GPCR Activation

GPCR_Pathway cluster_membrane Cell Membrane GPCR GPCR Gq Gq Protein GPCR->Gq Activation Peptide H-Arg-Trp-OH Peptide->GPCR Binding PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves PIP2 PIP2 PIP2->PLC Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Response Cellular Response DAG->Response Ca_Release->Response

Hypothetical Gq-coupled GPCR signaling pathway for neuropeptides.

References

Application Note: Quantitative Analysis of H-Arg-Trp-OH•TFA in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and accurate quantification of the dipeptide H-Arg-Trp-OH (Arginyl-Tryptophan), present as its trifluoroacetic acid (TFA) salt, in biological matrices such as human plasma. The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold standard for bioanalytical assays due to its high sensitivity and specificity.[1]

Introduction

H-Arg-Trp-OH is a dipeptide composed of L-Arginine and L-Tryptophan. The analysis of such small peptides in complex biological fluids is critical for pharmacokinetic (PK), pharmacodynamic (PD), and metabolic studies. Biological matrices, rich in proteins, lipids, and salts, present significant analytical challenges, including ion suppression and matrix effects, which can compromise assay accuracy and sensitivity.[2][3]

The method outlined here employs a protein precipitation step for sample cleanup, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification.[4] This approach ensures high recovery, minimizes matrix interference, and provides the necessary robustness for regulated bioanalysis. An isotopically labeled internal standard (IS) is recommended to compensate for matrix effects and variability during sample processing.[5]

The trifluoroacetic acid (TFA) counterion, often present from peptide synthesis and purification processes, is a strong acid that ensures the peptide is in its salt form, typically enhancing solubility and stability.[6][7] While TFA itself is not quantified by this method, its presence is noted as it is part of the supplied analyte.

Experimental Protocols

Materials and Reagents
  • Analyte: H-Arg-Trp-OH•TFA (Reference Standard, >98% purity)

  • Internal Standard (IS): H-Arg-Trp(13C11, 15N2)-OH•TFA or other stable isotope-labeled analog

  • Reagents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Formic Acid (FA, LC-MS grade), Ultrapure Water

  • Biological Matrix: Human plasma (K2-EDTA)

  • Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, calibrated micropipettes, autosampler vials, liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~1 mg of H-Arg-Trp-OH•TFA reference standard and dissolve in an appropriate volume of 50:50 (v/v) ACN/Water to obtain a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare the IS stock solution similarly to the analyte stock.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN/Water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • IS Spiking Solution (100 ng/mL): Dilute the IS stock solution in 50:50 ACN/Water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective technique for extracting small molecules from serum or plasma.[4]

  • Aliquot Sample: Pipette 50 µL of blank plasma, plasma for CS and QC standards, or study sample into a 1.5 mL microcentrifuge tube.

  • Spike Standards: For CS and QC samples, add 5 µL of the appropriate analyte working solution. For blank and study samples, add 5 µL of 50:50 ACN/Water.

  • Protein Precipitation & IS Addition: Add 200 µL of the IS Spiking Solution (100 ng/mL in ACN with 0.1% FA) to all tubes. The acidic ACN serves to precipitate the plasma proteins while simultaneously adding the internal standard.

  • Vortex: Vortex all tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid chromatography coupled with tandem mass spectrometry is the analytical method of choice for proteomics and peptidomics research due to its enhanced specificity and potential for high-throughput analysis.[8]

2.4.1 Liquid Chromatography Conditions

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 3 min, hold 1 min, return to 5% B, re-equilibrate 1 min
Total Run Time 5 minutes

2.4.2 Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
MRM Transitions To be optimized empirically
H-Arg-Trp-OH Q1: 361.2 -> Q3: 159.1 (Example: Tryptophan immonium ion)
IS H-Arg-Trp-IS Q1: 374.2 -> Q3: 172.1 (Example: Labeled Trp immonium ion)

Bioanalytical Method Validation

The method was validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, and stability.[9][10]

Linearity and Sensitivity

The calibration curve was constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A linear regression with a 1/x² weighting factor was applied. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the curve that can be measured with acceptable accuracy and precision.[9]

ParameterResult
Calibration Range 1.0 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
LLOQ 1.0 ng/mL
Accuracy at LLOQ 80% - 120%
Precision (CV%) at LLOQ < 20%
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, Low, Mid, High) in replicate (n=6) on three separate days.[9][11]

QC LevelConc. (ng/mL)Intra-Day Precision (CV%)Intra-Day Accuracy (%)Inter-Day Precision (CV%)Inter-Day Accuracy (%)
LLOQ 1.0< 15.0%90.0% - 110.0%< 18.0%88.0% - 112.0%
Low (LQC) 3.0< 10.0%92.0% - 108.0%< 12.0%94.0% - 106.0%
Mid (MQC) 200< 8.0%95.0% - 105.0%< 10.0%96.0% - 104.0%
High (HQC) 800< 7.0%97.0% - 103.0%< 9.0%98.0% - 102.0%

Acceptance Criteria: Precision (CV%) ≤15% (≤20% for LLOQ); Accuracy within ±15% of nominal (±20% for LLOQ).

Stability

The stability of H-Arg-Trp-OH in human plasma was assessed under various conditions to simulate sample handling and storage during a clinical or preclinical study.[12]

Stability TestConditionDurationResult
Bench-Top Room Temperature6 hoursStable
Freeze-Thaw -80°C to RT3 CyclesStable
Long-Term -80°C90 DaysStable
Post-Preparative Autosampler (10°C)24 hoursStable

Acceptance Criteria: Mean concentration within ±15% of nominal values.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to final data analysis for the quantification of H-Arg-Trp-OH in plasma.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Spike Spike CS/QC Standards Sample->Spike For CS/QC only Precipitate Add 200 µL ACN with IS (Protein Precipitation) Sample->Precipitate For Blanks & Study Samples Spike->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject 5 µL onto LC-MS/MS Transfer->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometry Detection (Positive ESI, MRM Mode) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area Ratios (Analyte/IS) Integrate->Calculate Regress Generate Calibration Curve (Linear Regression) Calculate->Regress Quantify Quantify Unknown Samples Regress->Quantify

Caption: Bioanalytical workflow for H-Arg-Trp-OH quantification.

Metabolic Context of Constituent Amino Acids

H-Arg-Trp-OH is composed of Arginine and Tryptophan, two amino acids involved in critical metabolic pathways. This diagram shows the central roles of these precursors.

G cluster_trp Tryptophan Metabolism cluster_arg Arginine Metabolism Trp L-Tryptophan Analyte H-Arg-Trp-OH (Analyte) Trp->Analyte Kyn Kynurenine Pathway Trp->Kyn Major Pathway (Immune, Neuro) Sero Serotonin Pathway Trp->Sero Neurotransmitter Synthesis Arg L-Arginine Arg->Analyte NO Nitric Oxide (NO) Arg->NO Vasodilation Urea Urea Cycle Arg->Urea Waste Excretion Crea Creatine Arg->Crea Pro Polyamine Synthesis Arg->Pro NAD NAD+ Kyn->NAD Mel Melatonin Sero->Mel

References

Troubleshooting & Optimization

Troubleshooting low yield in H-Arg-Trp-OH.TFA synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of the dipeptide H-Arg-Trp-OH.TFA (Arginine-Tryptophan, trifluoroacetate salt). The following information is presented in a question-and-answer format to directly address common issues encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of low yield in this compound synthesis?

Low yields in the synthesis of Arg-Trp dipeptides are often attributed to a combination of factors related to the specific properties of arginine and tryptophan residues. The primary culprits include incomplete coupling reactions, side reactions during synthesis and cleavage, and issues with protecting group removal.

Key Troubleshooting Areas:

  • Incomplete Coupling: The bulky side chains of both arginine (with its Pbf protecting group) and tryptophan can sterically hinder the formation of the peptide bond.

  • Side Reactions involving Arginine: The protected arginine derivative, Fmoc-Arg(Pbf)-OH, can undergo intramolecular cyclization to form a δ-lactam, an inactive species that is unable to couple further.

  • Side Reactions involving Tryptophan: The indole ring of tryptophan is highly susceptible to alkylation by carbocations generated during the final trifluoroacetic acid (TFA) cleavage step.

  • Protecting Group Issues: Incomplete removal of the Pbf group from arginine or migration of the Pbf group to the tryptophan indole ring can lead to a complex mixture of products and reduce the yield of the desired peptide.[1]

  • Diketopiperazine Formation: As a dipeptide, there is a risk of the N-terminal amino group of the resin-bound arginine attacking the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.

Q2: How can I improve the coupling efficiency of the Arg-Trp bond?

Optimizing the coupling step is critical for maximizing the yield. This involves the appropriate choice of coupling reagents, reaction conditions, and monitoring of the reaction progress.

Strategies for Enhancing Coupling Efficiency:

  • Choice of Coupling Reagent: High-performance coupling reagents are recommended for sterically hindered amino acids.

    • Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective. HATU is often considered superior for difficult couplings.

    • Carbodiimides with Additives: A combination of DIC (N,N'-Diisopropylcarbodiimide) with an additive like OxymaPure® (Ethyl cyanohydroxyiminoacetate) provides a cost-effective and efficient activation method.

  • Double Coupling: If the first coupling is incomplete, performing a second coupling with fresh reagents can drive the reaction to completion. This is particularly recommended for the amino acid being coupled after a proline, and can also be beneficial for arginine residues.

  • Monitoring Coupling Completion: It is crucial to ensure the coupling reaction has gone to completion before proceeding to the next step.

    • Kaiser Test (Ninhydrin Test): This colorimetric test is used to detect free primary amines on the resin. A blue or violet color indicates an incomplete coupling, while a yellow color signifies completion.

  • Solvent and Temperature: Using high-quality, anhydrous DMF (N,N-Dimethylformamide) is standard. For difficult couplings, increasing the temperature (e.g., to 40-50°C) can improve reaction rates, though this should be done with caution to avoid side reactions.

Table 1: Qualitative Comparison of Common Coupling Reagents for Difficult Couplings

Coupling ReagentRelative ReactivityAdvantagesDisadvantages
HATU Very HighExcellent for sterically hindered couplings, low racemization.Higher cost.
HBTU HighGood performance for most couplings, widely used.Can cause guanidinylation of the free N-terminus if not pre-activated.
DIC/Oxyma HighCost-effective, low racemization, safer byproducts than HOBt.May be slightly less reactive than HATU for the most difficult sequences.

Q3: What are the key side reactions involving Arginine and how can I prevent them?

The primary side reaction involving Fmoc-Arg(Pbf)-OH is the formation of a δ-lactam.

  • δ-Lactam Formation: This occurs when the activated carboxyl group of Fmoc-Arg(Pbf)-OH is attacked by its own δ-guanidino nitrogen, forming a six-membered ring and rendering the amino acid incapable of coupling. This is a major source of yield loss.

Prevention Strategies:

  • In Situ Activation: Activate the Fmoc-Arg(Pbf)-OH in the presence of the resin-bound free amine rather than pre-activating for an extended period. This minimizes the time the activated amino acid exists in solution, reducing the opportunity for lactam formation.

  • Use of Additives: Including an additive like OxymaPure® or HOBt (Hydroxybenzotriazole) in the coupling cocktail can suppress δ-lactam formation.

  • Protecting Group Choice: While Pbf is the most common protecting group for Arginine in Fmoc-SPPS, other options exist. However, for most applications, optimizing the reaction conditions with the Pbf group is sufficient.

Q4: How can I protect the Tryptophan residue during TFA cleavage?

The indole side chain of tryptophan is highly susceptible to modification by reactive cations generated during the acidic cleavage from the resin. This is a major source of impurities and yield loss.

Protective Measures:

  • Indole Nitrogen Protection: Using Fmoc-Trp(Boc)-OH is the most effective way to prevent side reactions at the tryptophan indole nucleus. The Boc (tert-butyloxycarbonyl) group protects the indole nitrogen from electrophilic attack during cleavage.

  • Scavenger Cocktails: The addition of "scavengers" to the TFA cleavage cocktail is essential to trap the reactive carbocations generated from the cleavage of side-chain protecting groups (like the tert-butyl from Boc) and the resin linker.

Table 2: Common Scavenger Cocktails for TFA Cleavage of Trp-Containing Peptides

Reagent CocktailComposition (v/v)Purpose of Scavengers
Reagent K TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)Water: Protonates carbocations. Phenol & Thioanisole: Scavenge a broad range of electrophiles. EDT: A reducing agent that also scavenges carbocations, particularly effective in preventing Trp modification.
TFA/TIS/Water TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5)TIS: A highly effective carbocation scavenger, particularly for trityl and Pbf groups. Water: Scavenges tert-butyl cations. This is a good general-purpose, low-odor cocktail.
TFA/TIS/EDT/Water TFA / TIS / EDT / Water (94:1:2.5:2.5)Provides additional protection for sensitive residues like Cys and Trp through the inclusion of EDT.

Recommendation: For H-Arg(Pbf)-Trp(Boc)-OH, a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature is a good starting point. If tryptophan-related side products are still observed, the addition of EDT is recommended.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of H-Arg-Trp-OH

This protocol outlines the manual synthesis of H-Arg-Trp-OH on a 0.1 mmol scale using a pre-loaded Fmoc-Trp(Boc)-Wang resin.

1. Resin Swelling:

  • Place 0.1 mmol of Fmoc-Trp(Boc)-Wang resin in a reaction vessel.
  • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection of Tryptophan:

  • Add 5 mL of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Repeat with a fresh 5 mL portion of 20% piperidine in DMF for 15 minutes.
  • Wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of Fmoc-Arg(Pbf)-OH:

  • In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents, 0.3 mmol), HATU (2.9 equivalents, 0.29 mmol), and DIPEA (N,N-Diisopropylethylamine) (6 equivalents, 0.6 mmol) in 3 mL of DMF.
  • Allow to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate at room temperature for 2 hours.
  • Take a small sample of resin beads and perform a Kaiser test to check for completion. If the test is positive (blue beads), repeat the coupling step.
  • Once the coupling is complete (yellow beads), wash the resin with DMF (5 x 5 mL) and then with DCM (Dichloromethane) (3 x 5 mL).

4. Fmoc Deprotection of Arginine:

  • Follow the same procedure as in step 2.

5. Cleavage and Deprotection:

  • Wash the deprotected peptide-resin with DCM (3 x 5 mL) and dry under a stream of nitrogen.
  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
  • Add 5 mL of the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
  • Filter the cleavage mixture into a cold centrifuge tube containing 40 mL of cold diethyl ether.
  • Rinse the resin with an additional 1 mL of TFA and add to the ether.
  • A white precipitate of the crude peptide should form.
  • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether.
  • Dry the crude peptide under vacuum.

6. Purification:

  • Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
  • Lyophilize the pure fractions to obtain this compound as a white powder.

Visualizations

Synthesis Workflow

spss_workflow Resin Fmoc-Trp(Boc)-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple Couple Fmoc-Arg(Pbf)-OH (HATU/DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash (DCM) Deprotect2->Wash3 Cleave Cleavage & Deprotection (TFA/TIS/H2O) Wash3->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Product This compound Purify->Product troubleshooting_yield Start Low Yield of This compound CheckCoupling Check Coupling Step (Kaiser Test) Start->CheckCoupling CheckCleavage Analyze Crude Product (HPLC/MS) Start->CheckCleavage IncompleteCoupling Incomplete Coupling CheckCoupling->IncompleteCoupling Positive (Blue) SideProducts Side Products Observed CheckCleavage->SideProducts Unexpected Peaks NoProduct Little to No Product CheckCleavage->NoProduct Main Peak Absent Sol_Coupling Solution: - Double couple - Use HATU - Increase temperature IncompleteCoupling->Sol_Coupling Sol_Trp Solution: - Use Fmoc-Trp(Boc)-OH - Add EDT to cleavage cocktail SideProducts->Sol_Trp Mass +56, +72, etc. Sol_Arg Solution: - In-situ activation of Arg - Use Oxyma as additive SideProducts->Sol_Arg Deletion of Arg Sol_DKP Solution: - Use 2-chlorotrityl resin - Couple as a dipeptide NoProduct->Sol_DKP Diketopiperazine Suspected

References

Technical Support Center: Optimizing HPLC Purification of H-Arg-Trp-OH.TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) purification of the dipeptide H-Arg-Trp-OH.TFA. This document offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate successful purification.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the HPLC purification of this compound and provides practical solutions.

Q1: Why is my peptide not retaining on the C18 column and eluting in the void volume?

A1: This is a common issue, particularly with hydrophilic peptides. Several factors could be at play:

  • Insufficient Ion Pairing: Trifluoroacetic acid (TFA) is crucial for the retention of basic peptides like H-Arg-Trp-OH on a reversed-phase column. It pairs with the positively charged guanidinium group of arginine, increasing the peptide's overall hydrophobicity and promoting interaction with the stationary phase. Ensure your mobile phases contain an adequate concentration of TFA, typically 0.1%.[1][2]

  • High Aqueous Content in Sample: Injecting the peptide in a solvent significantly stronger (i.e., with a higher organic content) than the initial mobile phase can cause it to travel through the column without proper binding. Whenever possible, dissolve your sample in the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% TFA) or a solvent with a weaker elution strength.[3][4]

  • Column Choice: While C18 is a good starting point, for very hydrophilic peptides, a column with a different stationary phase, such as one with a lower carbon load or a different chemistry, might be more suitable. However, for a dipeptide like H-Arg-Trp-OH, a standard C18 should provide sufficient retention with optimized mobile phases.

Q2: I'm observing significant peak tailing for my H-Arg-Trp-OH peak. What could be the cause and how can I fix it?

A2: Peak tailing in peptide purification can arise from several sources:

  • Secondary Interactions: The basic nature of the arginine residue can lead to interactions with residual acidic silanol groups on the silica-based stationary phase, causing tailing. Increasing the concentration of TFA in the mobile phase (e.g., to 0.15% or 0.2%) can help to better mask these silanol groups and improve peak shape.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Try reducing the sample concentration or injection volume.

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases. If the problem persists with a new column, this is less likely the cause.

  • Metal Contamination: Metal ions in the sample or mobile phase can chelate with the peptide and interact with the stationary phase, causing tailing. Using high-purity solvents and reagents is essential.

Q3: My baseline is drifting during the gradient elution. What can I do to stabilize it?

A3: Baseline drift during a gradient is often related to the mobile phase components:

  • TFA Absorbance: TFA absorbs UV light at the low wavelengths (210-220 nm) typically used for peptide detection. As the concentration of the organic solvent (and thus the mobile phase composition) changes during the gradient, the absorbance of the mobile phase itself can change, leading to a drifting baseline.

  • Solution: To minimize this, ensure that both your aqueous (Solvent A) and organic (Solvent B) mobile phases contain the same concentration of TFA. This helps to balance the UV absorbance as the gradient progresses. Using high-quality, HPLC-grade solvents and fresh mobile phases is also crucial.

Q4: I am seeing multiple peaks close to my main product peak. How can I improve the resolution?

A4: Improving the separation of closely eluting impurities requires careful optimization of the gradient:

  • Shallow Gradient: A shallower gradient slope (i.e., a smaller change in organic solvent concentration per unit of time) will increase the time the peptide spends interacting with the stationary phase, often leading to better separation of closely related species.[6][7] Start with a broad "scouting" gradient to determine the approximate elution time of your peptide, and then run a shallower gradient around that point.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will also increase the run time.

  • Column Temperature: Operating the column at an elevated temperature (e.g., 40-60°C) can improve peak shape and sometimes alter selectivity, potentially resolving co-eluting peaks.[8]

Experimental Protocols

Analytical HPLC Method for Purity Assessment of this compound

This protocol is designed for the rapid assessment of the purity of the crude or purified dipeptide.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column:

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-120 Å pore size).

  • Mobile Phases:

    • Solvent A: 0.1% (v/v) TFA in HPLC-grade water.

    • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient Program:

    • Start with a linear gradient of 5% to 50% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • UV at 220 nm (for the peptide bond) and 280 nm (for the tryptophan side-chain).

  • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Dissolve the peptide in Solvent A at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

Preparative HPLC Method for Purification of this compound

This protocol is for the purification of the dipeptide from synthesis-related impurities.

  • Instrumentation:

    • Preparative HPLC system with a high-pressure gradient pump, manual or automated injector, fraction collector, and UV detector.

  • Column:

    • Reversed-phase C18 column with appropriate dimensions for the amount of sample to be purified (e.g., 21.2 x 250 mm, 5-10 µm particle size, 100-120 Å pore size).

  • Mobile Phases:

    • Solvent A: 0.1% (v/v) TFA in HPLC-grade water.

    • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient Program:

    • Based on the analytical run, create a shallow gradient around the elution point of the target peptide. For example, if the peptide elutes at 25% Solvent B in the analytical run, a preparative gradient could be 15-35% Solvent B over 40 minutes.

  • Flow Rate:

    • Adjust the flow rate according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Column Temperature: Ambient or slightly elevated (e.g., 30°C).

  • Detection:

    • UV at 220 nm.

  • Sample Loading:

    • Dissolve the crude peptide in a minimal amount of a weak solvent, preferably Solvent A. Ensure the sample is fully dissolved and filtered before loading onto the column. The loading amount will depend on the column size and the complexity of the crude mixture.

Data Presentation

Table 1: Typical Analytical HPLC Parameters for this compound

ParameterRecommended ValueNotes
Column C18, 4.6 x 150 mm, 5 µmA standard analytical column.
Mobile Phase A 0.1% TFA in WaterActs as an ion-pairing agent.[1]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for elution.
Gradient 5-50% B over 20 minA good starting point for scouting.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30°CCan be optimized for better peak shape.
Detection 220 nm & 280 nm220 nm for peptide backbone, 280 for Trp.[9]
Injection Volume 10-20 µLDependent on sample concentration.

Table 2: Preparative HPLC Scale-Up Considerations

ParameterScaling FactorExample (4.6 mm to 21.2 mm ID)
Flow Rate (d₂²/d₁²)1.0 mL/min -> ~21 mL/min
Sample Load (d₂²/d₁²)1 mg -> ~21 mg
Gradient Time Constant20 min -> 20 min (for same resolution)

d₁ = diameter of the analytical column, d₂ = diameter of the preparative column.

Visualizations

HPLC_Purification_Workflow cluster_prep Sample and System Preparation cluster_run HPLC Run cluster_post Post-Purification cluster_final Final Product SamplePrep Sample Preparation (Dissolve & Filter) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (0.1% TFA in H2O & ACN) SystemEquilibration System Equilibration (Initial %B) MobilePhasePrep->SystemEquilibration SystemEquilibration->Injection GradientElution Gradient Elution Injection->GradientElution Detection UV Detection (220 nm & 280 nm) GradientElution->Detection FractionCollection Fraction Collection Detection->FractionCollection PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) FractionCollection->PurityAnalysis Pooling Pool Pure Fractions PurityAnalysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Purified this compound Lyophilization->FinalProduct

Caption: Workflow for the HPLC purification of this compound.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Problems cluster_solutions Potential Solutions Start HPLC Problem Observed PeakTailing Peak Tailing Start->PeakTailing BroadPeaks Broad Peaks Start->BroadPeaks NoRetention No Retention Start->NoRetention VariableRetention Variable Retention Time Start->VariableRetention BaselineDrift Baseline Drift Start->BaselineDrift Sol_TFA Increase TFA Concentration PeakTailing->Sol_TFA Sol_Gradient Optimize Gradient (Shallow) BroadPeaks->Sol_Gradient Sol_FlowRate Adjust Flow Rate BroadPeaks->Sol_FlowRate NoRetention->Sol_TFA Sol_SampleSolvent Inject in Weak Solvent NoRetention->Sol_SampleSolvent Sol_Temp Adjust Temperature VariableRetention->Sol_Temp Sol_MobilePhase Use Same TFA in A & B BaselineDrift->Sol_MobilePhase

Caption: Troubleshooting decision tree for common HPLC purification issues.

References

Preventing side reactions in H-Arg-Trp-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-phase peptide synthesis (SPPS) of H-Arg-Trp-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of peptides containing Arginine and Tryptophan?

A1: The primary side reactions encountered during the synthesis of Arg-Trp containing peptides are δ-lactam formation in Arginine, and oxidation and alkylation of the Tryptophan indole side-chain. Additionally, transfer of sulfonyl-based protecting groups from Arginine to Tryptophan can occur during cleavage.[1] Racemization of amino acids during the coupling step is also a possibility.[2]

Q2: How can I prevent δ-lactam formation when coupling Arginine?

A2: δ-lactam formation is a significant side reaction that consumes the activated Arginine, leading to incomplete coupling and deletion sequences.[1][3] The choice of protecting group for the guanidinium group is critical. The nitro (NO2) protecting group has been shown to effectively prevent δ-lactam formation.[1][4] While the Pbf protecting group is widely used, it is more prone to this side reaction compared to NO2.[1][5] Careful selection of coupling reagents and reaction conditions, such as using DIC and OxymaPure, can also help minimize this side reaction.[1]

Q3: What is the best way to protect the Tryptophan side chain?

A3: The indole side chain of Tryptophan is susceptible to oxidation and alkylation, particularly during the acidic conditions of cleavage. To prevent these side reactions, it is highly recommended to use a protecting group on the indole nitrogen. The tert-butyloxycarbonyl (Boc) group is a standard choice in Fmoc-based SPPS[6][7][8]. The use of Fmoc-Trp(Boc)-OH minimizes side reactions during both coupling and cleavage.

Q4: How do I choose the right cleavage cocktail for H-Arg-Trp-OH?

A4: The choice of cleavage cocktail is crucial to ensure complete deprotection and minimize side reactions. For peptides containing both Arginine and Tryptophan, a cocktail containing scavengers is essential to protect the indole ring from alkylation by carbocations generated from protecting groups and the resin linker. A commonly used and effective cocktail is "Reagent K" or similar formulations containing trifluoroacetic acid (TFA), water, a silane scavenger (like triisopropylsilane - TIS), and a thiol scavenger (like 1,2-ethanedithiol - EDT). The water and thiol act as carbocation scavengers, protecting the Tryptophan residue.[9]

Q5: Can the sulfonyl protecting group from Arginine modify Tryptophan?

A5: Yes, during TFA-mediated cleavage, sulfonyl-based protecting groups like Pmc or Pbf on Arginine can be cleaved and subsequently reattach to the electron-rich indole ring of Tryptophan, leading to unwanted side products.[9] Using a Boc-protected Tryptophan and including scavengers like water and EDT in the cleavage cocktail can significantly reduce this side reaction.[9]

Troubleshooting Guide

Problem 1: Low yield of the final peptide, with mass spectrometry data indicating a significant amount of a des-Arg peptide.

Possible Cause: Incomplete coupling of Arginine due to δ-lactam formation.[1][3]

Solution:

  • Protecting Group Strategy: Switch to an Arginine derivative with a protecting group less prone to lactamization. Fmoc-Arg(NO2)-OH is a superior choice in this regard compared to Fmoc-Arg(Pbf)-OH.[1]

  • Coupling Conditions: Employ a robust coupling strategy. Pre-activation of the amino acid with DIC and an additive like OxymaPure is recommended.[1] Consider a double coupling for the Arginine residue.

  • Solvent: The choice of solvent can influence the rate of δ-lactam formation, with N-butylpyrrolidinone (NBP) showing a higher tendency for this side reaction compared to DMF.[10] If using NBP, careful optimization of the coupling protocol is necessary.[11]

Problem 2: HPLC analysis of the crude peptide shows multiple peaks with a mass increase of +72 Da or other adducts on the Tryptophan residue.

Possible Cause: Alkylation of the Tryptophan indole ring during cleavage.

Solution:

  • Indole Protection: During synthesis, use Fmoc-Trp(Boc)-OH to protect the indole nitrogen. This is the most effective way to prevent side reactions at this position.[6][8]

  • Cleavage Cocktail Composition: Ensure your cleavage cocktail contains a sufficient amount of scavengers. A standard and effective mixture is TFA/TIS/H2O/EDT (e.g., 94:1:2.5:2.5 v/v/v/v).[9] The water and EDT are critical for scavenging reactive carbocations that would otherwise alkylate Tryptophan.

  • Cleavage Time: Minimize the exposure of the peptide to the strong acid during cleavage. A reaction time of 2-3 hours is typically sufficient for most protecting groups.[12]

Problem 3: Mass spectrometry analysis reveals a peak corresponding to the transfer of the Pbf or Pmc group from Arginine to Tryptophan.

Possible Cause: Insufficient scavenging of the cleaved sulfonyl protecting group during the final deprotection step.

Solution:

  • Optimized Cleavage Cocktail: Use a cleavage cocktail specifically designed for peptides containing both Arg and Trp, such as "Reagent K" (TFA/phenol/water/thioanisole/EDT) or a similar formulation with a high concentration of scavengers.[9]

  • Tryptophan Protection: The use of Fmoc-Trp(Boc)-OH during synthesis can also help to minimize this side reaction by sterically hindering the approach of the bulky sulfonyl group.

Quantitative Data Summary

Table 1: Comparison of δ-Lactam Formation for Different Arginine Protecting Groups.

Arginine DerivativeCoupling Conditionsδ-Lactam Formation (%) after 30 minCoupling Efficiency (%) after 120 minReference
Fmoc-Arg(NO2)-OHDIC/OxymaPure in DMF at 45°C< 3%>99%[1]
Fmoc-Arg(Pbf)-OHDIC/OxymaPure in DMF at 45°C~12%>99%[1]

This data indicates that while both protecting groups can lead to high coupling efficiency, the NO2 group significantly reduces the rate of the δ-lactam side reaction.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of H-Arg-Trp-OH

This protocol assumes a standard Fmoc/tBu strategy on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

  • Fmoc Deprotection (Initial): Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-Trp(Boc)-OH:

    • Dissolve Fmoc-Trp(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of Fmoc-Arg(Pbf)-OH:

    • Dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Final Fmoc Deprotection: Repeat step 2.

  • Final Washes: Wash the peptide-resin with DMF (3x), DCM (3x), and finally with methanol (3x) and dry under vacuum.

Protocol 2: Cleavage and Deprotection
  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail of TFA/TIS/H2O/EDT (94:1:2.5:2.5 v/v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and shake at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide. Purify by reverse-phase HPLC.

Visualizations

experimental_workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Trp Couple Fmoc-Trp(Boc)-OH (HBTU/HOBt/DIPEA) Deprotect1->Couple_Trp Wash1 Wash (DMF, DCM) Couple_Trp->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_Arg Couple Fmoc-Arg(Pbf)-OH (HATU/DIPEA) Deprotect2->Couple_Arg Wash2 Wash (DMF, DCM) Couple_Arg->Wash2 Deprotect3 Final Fmoc Deprotection Wash2->Deprotect3 Cleave Cleavage & Deprotection (TFA/TIS/H2O/EDT) Deprotect3->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Final_Peptide H-Arg-Trp-OH Purify->Final_Peptide

Caption: General workflow for the solid-phase synthesis of H-Arg-Trp-OH.

side_reaction_prevention cluster_arg Arginine Side Reactions cluster_trp Tryptophan Side Reactions Lactam δ-Lactam Formation Sol_Lactam Use Fmoc-Arg(NO2)-OH Use DIC/Oxyma Lactam->Sol_Lactam Prevention PG_Transfer Protecting Group Transfer to Trp Sol_Transfer Use Scavengers in Cleavage (H2O, EDT) PG_Transfer->Sol_Transfer Prevention Alkylation Indole Alkylation Sol_Alkylation Use Fmoc-Trp(Boc)-OH Use Scavengers (TIS, H2O) Alkylation->Sol_Alkylation Prevention Oxidation Indole Oxidation Sol_Oxidation Use Scavengers Minimize Cleavage Time Oxidation->Sol_Oxidation Prevention

Caption: Common side reactions in H-Arg-Trp-OH synthesis and their prevention strategies.

cleavage_cocktail_decision_tree decision decision cocktail cocktail start Start: Choose Cleavage Cocktail q1 Peptide contains Trp? start->q1 q2 Peptide contains Arg(Pbf/Pmc)? q1->q2 Yes cocktail_simple Use TFA/H2O (95:5) q1->cocktail_simple No cocktail_R Use Reagent R or K (TFA/Thioanisole/EDT/Anisole) q2->cocktail_R Yes cocktail_TIS Use TFA/TIS/H2O q2->cocktail_TIS No

Caption: Decision tree for selecting an appropriate cleavage cocktail.

References

H-Arg-Trp-OH.TFA aggregation issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering aggregation issues with the dipeptide H-Arg-Trp-OH.TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is the trifluoroacetate salt of the dipeptide Arginyl-Tryptophan. Several factors contribute to its potential for aggregation:

  • Hydrophobic Interactions: The tryptophan (Trp) residue contains a large, hydrophobic indole side chain, which can drive self-association to minimize contact with aqueous environments.[1]

  • Electrostatic Interactions: The arginine (Arg) residue has a positively charged guanidinium group, while the trifluoroacetate (TFA) is a negatively charged counterion. These charges can influence intermolecular interactions and solubility.[2][3][4] Unfavorable electrostatic repulsion needs to be overcome for aggregation to occur; generally, a lower net charge increases the propensity to aggregate.[2]

  • Aromatic Stacking: The indole ring of tryptophan can participate in π-π stacking interactions, further promoting self-assembly.[1]

  • Hydrogen Bonding: The peptide backbone and the side chains of both arginine and tryptophan can form intermolecular hydrogen bonds, contributing to the stability of aggregates.[5]

Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?

Cloudiness or precipitation is a strong indicator of aggregation. Here are some immediate steps to take:

  • Verify Concentration: Ensure the peptide concentration is not exceeding its solubility limit in the chosen solvent.[2][6]

  • pH Adjustment: Check the pH of your solution. The net charge of the peptide is pH-dependent, which significantly affects its solubility and aggregation.[2]

  • Solvent Consideration: The choice of solvent is critical. If you are using a purely aqueous solution, consider adding organic co-solvents or switching to a different buffer system.

Q3: How does the TFA counterion affect the aggregation of H-Arg-Trp-OH?

The trifluoroacetate (TFA) counterion is often present from the purification process (e.g., reverse-phase HPLC).[4][7] While it can enhance the solubility of the peptide, it can also influence its aggregation behavior. In some cases, exchanging the TFA for a different counterion, such as acetate or hydrochloride, may improve solubility and reduce aggregation.[7]

Troubleshooting Guide

Issue 1: Poor Solubility During Initial Dissolution
  • Problem: The peptide does not fully dissolve at the desired concentration.

  • Possible Causes:

    • Concentration is too high.

    • Inappropriate solvent or buffer.

    • Suboptimal pH.

  • Solutions:

    • Sonication: Gently sonicate the solution to aid dissolution.

    • Solvent Modification:

      • For aqueous solutions, try adding a small percentage (10-30%) of an organic co-solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO).[5]

      • Use a buffer system instead of pure water. Phosphate-buffered saline (PBS) or Tris buffers are common choices.

    • pH Adjustment: Adjust the pH of the solution. For a peptide containing arginine, a slightly acidic pH (e.g., pH 4-6) can help maintain a net positive charge and improve solubility through electrostatic repulsion.[2]

    • Lower Concentration: Prepare a more dilute stock solution and adjust the final concentration in your experiment accordingly.

Issue 2: Aggregation Over Time in Solution
  • Problem: A clear solution becomes cloudy or forms precipitates after a period of storage.

  • Possible Causes:

    • Solution is supersaturated.

    • Temperature fluctuations.

    • Interactions with storage container surfaces.

  • Solutions:

    • Storage Conditions: Store peptide solutions at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage to minimize temperature fluctuations.

    • Additives: Consider including additives in your buffer to inhibit aggregation:

      • Sugars: Sucrose or trehalose can act as cryoprotectants and stabilizers.

      • Amino Acids: Adding excess arginine can sometimes reduce aggregation by competing for binding sites.

    • Surface Interactions: Use low-protein-binding microcentrifuge tubes or glassware to minimize surface-induced aggregation.[6]

Quantitative Data Summary

The following tables provide representative data for the solubility and aggregation of a dipeptide like this compound. Note: These are example values and may not reflect the exact properties of your specific peptide batch.

Table 1: Solubility of this compound in Various Solvents

Solvent SystemMaximum Approximate Solubility (mg/mL)Observations
Deionized Water1.0May form a hazy solution
PBS (pH 7.4)2.5Clear solution initially, may aggregate over time
10% Acetonitrile in Water5.0Clear solution
5% DMSO in Water8.0Clear solution
0.1% TFA in Water10.0Clear solution, stable for short periods

Table 2: Effect of pH on Aggregation (Turbidity at 340 nm)

pHInitial Absorbance (A340)Absorbance after 24h at 25°C (A340)
4.00.050.08
5.50.060.15
7.40.100.45
8.50.120.60

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Weighing: Carefully weigh the desired amount of lyophilized this compound powder in a low-protein-binding microcentrifuge tube.

  • Solvent Addition: Add the desired solvent (e.g., 0.1% TFA in water for a concentrated stock) to the peptide.

  • Dissolution: Vortex the tube for 30 seconds. If the peptide is not fully dissolved, sonicate the solution in a water bath for 2-5 minutes.

  • Sterilization (Optional): If required for cell-based assays, filter the solution through a 0.22 µm sterile filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Monitoring Aggregation by UV-Vis Spectroscopy (Turbidity)

This method provides a simple way to monitor the formation of large aggregates over time.

  • Sample Preparation: Prepare your this compound solution in the desired buffer and at the final experimental concentration in a quartz cuvette.

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm. This wavelength is outside the typical absorbance range for peptides, so any signal is primarily due to light scattering by aggregates.[8]

  • Initial Reading: Blank the spectrophotometer with the buffer used to prepare the peptide solution. Take an initial absorbance reading (T=0).

  • Time-Course Measurement: Seal the cuvette with parafilm and incubate at the desired temperature. Take absorbance readings at regular intervals (e.g., every hour) to monitor the increase in turbidity.

  • Data Analysis: Plot the absorbance at 340 nm as a function of time. A significant increase in absorbance indicates aggregation.

Protocol 3: Characterization of Aggregates by Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their size and is a powerful tool for detecting and quantifying soluble aggregates.[9][10][11]

  • System Preparation:

    • Equip an HPLC system with a size-exclusion column suitable for the molecular weight range of your peptide and its potential oligomers.

    • Prepare a mobile phase appropriate for your peptide. A common mobile phase is PBS at a physiological pH.

  • Sample Preparation: Prepare the this compound solution at a known concentration in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Standard Injection (Optional): If available, inject a molecular weight standard to calibrate the column.

  • Sample Injection: Inject a defined volume (e.g., 20 µL) of your peptide solution onto the column.

  • Data Acquisition: Monitor the elution profile using a UV detector, typically at 220 nm or 280 nm (for tryptophan-containing peptides).

  • Data Analysis:

    • The monomeric peptide will elute as a single major peak at a specific retention time.

    • Dimers, trimers, and larger soluble aggregates will elute as separate peaks at earlier retention times.

    • Integrate the peak areas to quantify the relative amounts of monomer and different aggregate species.

Visualizations

Aggregation_Troubleshooting_Workflow start Start: Aggregation Issue Observed (Cloudiness/Precipitate) check_conc Is peptide concentration > 1 mg/mL? start->check_conc lower_conc Action: Lower Concentration or Prepare Dilute Stock check_conc->lower_conc Yes check_solvent What is the solvent? check_conc->check_solvent No lower_conc->check_solvent add_cosolvent Action: Add Co-solvent (10-30% ACN or DMSO) check_solvent->add_cosolvent Pure Water check_ph Is pH in optimal range (4-6)? check_solvent->check_ph Buffer is_water Pure Water is_buffer Buffer add_cosolvent->check_ph adjust_ph Action: Adjust pH check_ph->adjust_ph No monitor_agg Monitor Aggregation (UV-Vis or SEC-HPLC) check_ph->monitor_agg Yes adjust_ph->monitor_agg end_success Resolution: Stable Solution monitor_agg->end_success Aggregation Solved end_fail Further Troubleshooting: Consider Counterion Exchange monitor_agg->end_fail Aggregation Persists Factors_Influencing_Aggregation cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors peptide This compound Aggregation hydrophobic Hydrophobic Interactions (Tryptophan) hydrophobic->peptide electrostatic Electrostatic Interactions (Arginine, TFA) electrostatic->peptide pi_stacking π-π Stacking (Tryptophan) pi_stacking->peptide concentration Concentration concentration->peptide ph pH ph->peptide solvent Solvent/Co-solvents solvent->peptide temperature Temperature temperature->peptide Experimental_Workflow_Aggregation_Analysis prep 1. Prepare Peptide Solution (Protocol 1) turbidity 2. Monitor Turbidity (UV-Vis, Protocol 2) prep->turbidity sec 3. Characterize Aggregates (SEC-HPLC, Protocol 3) turbidity->sec If aggregation is detected analysis 4. Data Analysis (Quantify Monomer vs. Aggregates) sec->analysis

References

H-Arg-Trp-OH.TFA degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-Arg-Trp-OH.TFA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimentation of this dipeptide.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is the trifluoroacetate salt of the dipeptide Arginyl-Tryptophan. The "H" at the beginning indicates a free amino group at the N-terminus, and "OH" signifies a free carboxyl group at the C-terminus. The trifluoroacetic acid (TFA) is a counterion that originates from the peptide synthesis and purification process, typically involving reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

2. What are the primary factors that can cause the degradation of this compound?

The degradation of this compound is primarily influenced by:

  • pH: Both acidic and alkaline conditions can promote hydrolysis of the peptide bond.[2][3] The tryptophan residue is also susceptible to degradation at different pH values.

  • Oxidation: The indole side chain of tryptophan is highly susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, or the presence of metal ions.[4][5][6]

  • Light: Exposure to ultraviolet (UV) light can lead to the photodegradation of the tryptophan residue.[7][8][9]

  • Temperature: Elevated temperatures accelerate the rates of all degradation pathways, including hydrolysis and oxidation.[8][10]

  • Enzymatic Degradation: If working with biological samples, proteases can cleave the peptide bond.

3. How should I properly store this compound to ensure its stability?

To maximize the shelf-life of this compound, follow these storage guidelines:

  • Lyophilized Powder: Store the lyophilized peptide at -20°C or -80°C in a tightly sealed container to protect it from moisture and light.[8]

  • In Solution: If the peptide must be stored in solution, it is best to prepare aliquots of a concentrated stock solution and store them at -80°C to minimize freeze-thaw cycles.[8] Use a buffer with a slightly acidic to neutral pH (around 4-7) for better stability.

4. I am observing a yellowing of my this compound solution. What is the cause?

The yellowing of solutions containing tryptophan is a common indicator of tryptophan degradation, specifically oxidation of the indole ring.[10] This can be caused by exposure to light, air (oxygen), or the presence of oxidizing agents in the solvent. The formation of degradation products like kynurenine and N-formylkynurenine can contribute to the color change.[6][10]

5. Can the TFA counterion interfere with my experiments?

Yes, the trifluoroacetate (TFA) counterion can potentially interfere with biological assays. TFA has been reported to inhibit cell growth in some instances and can affect the secondary structure of peptides.[5][11][12] For sensitive cell-based assays or in vivo studies, it is often recommended to exchange the TFA counterion for a more biocompatible one, such as acetate or hydrochloride (HCl).[12][13][14]

Troubleshooting Guides

Problem 1: Unexpected or Poor Results in Biological Assays
Possible Cause Troubleshooting Step
Peptide Degradation Verify the integrity of your peptide stock using analytical techniques like HPLC or Mass Spectrometry (MS). Prepare fresh solutions from lyophilized powder for critical experiments.
TFA Interference If using sensitive cell lines, consider exchanging the TFA counterion for acetate or HCl. This can be achieved by repeatedly dissolving the peptide in a dilute solution of the desired acid (e.g., 0.1% acetic acid or 10 mM HCl) and lyophilizing.[12]
Incorrect Peptide Concentration The presence of TFA and bound water can affect the net peptide content. For accurate concentration determination, perform amino acid analysis or use a spectrophotometric method based on tryptophan's absorbance at 280 nm, ensuring the use of a correct extinction coefficient.
Suboptimal pH of Assay Buffer Ensure the pH of your experimental buffer is compatible with the peptide's stability and the requirements of your assay.
Problem 2: Multiple Peaks Observed During HPLC Analysis
Possible Cause Troubleshooting Step
Peptide Degradation The appearance of new peaks, especially those with earlier retention times (more polar), can indicate degradation products. Common degradation products of H-Arg-Trp-OH include oxidized forms of tryptophan and hydrolyzed fragments.
Oxidation During Sample Preparation or Storage Prepare samples fresh and use degassed solvents. If possible, add an antioxidant like ascorbic acid to your solutions.[15] Store stock solutions under an inert atmosphere (e.g., argon or nitrogen).
Formation of Aggregates Peptides rich in arginine and tryptophan can sometimes aggregate. Try dissolving the peptide in a small amount of organic solvent like acetonitrile or DMSO before diluting with your aqueous buffer. Sonication can also help in disaggregation.
Contamination Ensure all vials, solvents, and equipment used for sample preparation and analysis are clean. Run a blank injection to rule out system contamination.

Degradation Pathways and Prevention

The primary degradation pathways for H-Arg-Trp-OH involve the tryptophan residue and the peptide backbone.

Tryptophan Degradation

The indole side-chain of tryptophan is the most reactive part of the molecule and is susceptible to:

  • Photo-oxidation: UV light can excite the indole ring, leading to the formation of radical species and subsequent reaction with oxygen. This results in degradation products such as N-formylkynurenine (NFK), kynurenine (Kyn), and various hydroxylated derivatives.[6][7][16]

  • Chemical Oxidation: Reactive oxygen species (ROS), such as hydrogen peroxide or those generated by metal catalysts, can also oxidize the indole ring, following similar pathways to photo-oxidation.[5][17]

Prevention of Tryptophan Degradation:

Prevention Strategy Detailed Protocol
Light Protection Store the peptide in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient light during handling and experiments.
Oxygen Exclusion Use degassed solvents for preparing solutions. Purge the headspace of vials with an inert gas like argon or nitrogen before sealing.
Use of Antioxidants For solutions that will be stored or used over an extended period, consider adding an antioxidant such as ascorbic acid or methionine at a low concentration (e.g., 0.1%).
Chelating Agents If metal ion contamination is suspected, adding a chelating agent like EDTA (at a low concentration, e.g., 0.1 mM) can help prevent metal-catalyzed oxidation.
Peptide Backbone Hydrolysis

The amide bond between arginine and tryptophan can be cleaved through hydrolysis, which is catalyzed by:

  • Acidic Conditions: Low pH can lead to the direct hydrolysis of the peptide bond.

  • Alkaline Conditions: High pH can also promote hydrolysis.

Prevention of Peptide Backbone Hydrolysis:

Prevention Strategy Detailed Protocol
pH Control Maintain the pH of the peptide solution within a stable range, typically between pH 4 and 7. Use appropriate buffer systems to maintain the desired pH.
Low Temperature Storage Store peptide solutions at low temperatures (-20°C or -80°C) to significantly reduce the rate of hydrolysis.[8]

Visualizing Degradation Pathways

Potential Degradation Pathways of H-Arg-Trp-OH cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis H-Arg-Trp-OH H-Arg-Trp-OH Oxidized Products N-Formylkynurenine (NFK) Kynurenine (Kyn) Hydroxylated Species H-Arg-Trp-OH->Oxidized Products Light (UV) Oxygen Metal Ions Hydrolysis Products H-Arg-OH + H-Trp-OH H-Arg-Trp-OH->Hydrolysis Products Acidic or Alkaline pH High Temperature

Potential Degradation Pathways of H-Arg-Trp-OH.

Experimental Protocols

Protocol 1: Stability Testing of this compound by RP-HPLC

This protocol outlines a general procedure for assessing the stability of this compound under different conditions.

1. Materials and Reagents:

  • This compound
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • Buffers of desired pH (e.g., phosphate, acetate)
  • RP-HPLC system with a C18 column and UV detector

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in an appropriate solvent (e.g., water or a buffer) to make a concentrated stock solution (e.g., 1 mg/mL).

3. Stress Conditions:

  • pH Stability: Dilute the stock solution into buffers of different pH values (e.g., pH 3, 5, 7, 9).
  • Temperature Stability: Incubate aliquots of the peptide solution at different temperatures (e.g., 4°C, 25°C, 40°C).
  • Oxidative Stability: Treat the peptide solution with a low concentration of hydrogen peroxide (e.g., 0.03%).
  • Photostability: Expose the peptide solution to a controlled light source (e.g., a UV lamp at 254 nm or a photostability chamber).

4. HPLC Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition and quench the reaction if necessary (e.g., by adding a quenching agent for oxidation or neutralizing the pH).
  • Analyze the samples by RP-HPLC. A typical gradient might be:
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
  • Detection: 280 nm (for tryptophan) and 220 nm (for the peptide bond).
  • The stability is determined by monitoring the decrease in the peak area of the intact H-Arg-Trp-OH and the increase in the peak areas of any degradation products.

Visualizing the Experimental Workflow

Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Buffer) pH pH Stress (pH 3, 5, 7, 9) Stock->pH Temp Thermal Stress (4°C, 25°C, 40°C) Stock->Temp Ox Oxidative Stress (0.03% H2O2) Stock->Ox Light Photostress (UV Lamp) Stock->Light Sampling Sample at Time Points (0, 2, 4, 8, 24h) pH->Sampling Temp->Sampling Ox->Sampling Light->Sampling HPLC RP-HPLC Analysis (C18, UV 220/280 nm) Sampling->HPLC Data Data Analysis (Peak Area vs. Time) HPLC->Data

Workflow for this compound Stability Testing.
Protocol 2: Analysis of Degradation Products by Mass Spectrometry

1. Sample Preparation:

  • Degradation samples are generated as described in Protocol 1.
  • The samples may need to be desalted before MS analysis, for example, using a C18 ZipTip.

2. Mass Spectrometry Analysis:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source is ideal.
  • MS Scan: Acquire full MS scans to identify the molecular weights of the parent peptide and its degradation products.
  • MS/MS Fragmentation: Perform tandem MS (MS/MS) on the parent ion and the ions corresponding to potential degradation products to confirm their identity by analyzing the fragmentation patterns.

3. Expected Mass Shifts for Common Degradation Products:

Modification Mass Change (Da) Description
Hydroxylation +16Addition of one oxygen atom to the tryptophan indole ring.
Formation of N-formylkynurenine (NFK) +32Cleavage of the indole ring and addition of two oxygen atoms.
Formation of Kynurenine (Kyn) +4Cleavage of the indole ring and loss of a formyl group from NFK.
Peptide Bond Hydrolysis +18Addition of a water molecule, resulting in two separate amino acids.

This technical support center provides a foundation for understanding and troubleshooting issues related to the stability of this compound. For further, more specific inquiries, consulting detailed literature on peptide chemistry and stability is recommended.

References

Technical Support Center: Characterization of H-Arg-Trp-OH and Management of TFA Removal Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dipeptide H-Arg-Trp-OH. It specifically addresses challenges related to the removal of trifluoroacetic acid (TFA), a common counterion from peptide synthesis and purification, and the potential artifacts that can arise during characterization.

Frequently Asked Questions (FAQs)

Q1: Why is Trifluoroacetic Acid (TFA) present in my H-Arg-Trp-OH sample?

A1: TFA is a strong acid commonly used in solid-phase peptide synthesis (SPPS) to cleave the synthesized peptide from the resin.[1] It is also frequently used as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC) for peptide purification, as it improves peak shape and resolution.[2][3] Consequently, commercially available synthetic peptides like H-Arg-Trp-OH are often supplied as TFA salts, where the TFA counterion is associated with positively charged groups on the peptide, such as the N-terminus and the guanidinium group of Arginine.[1][4]

Q2: What are the potential problems associated with residual TFA in my H-Arg-Trp-OH sample?

A2: Residual TFA can significantly impact experimental outcomes. Key concerns include:

  • Biological Assay Interference: TFA can be cytotoxic, even at nanomolar concentrations, potentially affecting cell viability, proliferation, and signaling pathways in cell-based assays.[4] Its acidity can also denature proteins or interfere with enzyme kinetics.[4]

  • Structural Alterations: The strong ion-pairing of TFA with the positively charged Arginine residue in H-Arg-Trp-OH can alter the peptide's conformation and solubility.[4] This can be particularly problematic for structural studies using techniques like NMR or circular dichroism.

  • Mass Spectrometry Signal Suppression: TFA is a known ion-suppressing agent in mass spectrometry, particularly with electrospray ionization (ESI), which can lead to reduced sensitivity and difficulty in detecting the desired peptide.[3][5]

  • Inaccurate Quantification: The presence of the TFA counterion (molecular weight of 114 g/mol ) can lead to inaccuracies when quantifying the peptide by weight.[1]

Q3: When is it critical to remove TFA from my H-Arg-Trp-OH sample?

A3: TFA removal is highly recommended, and often necessary, for the following applications:

  • Cell-based assays and in vivo studies: Due to its cytotoxic effects.[4]

  • Structural biology studies (NMR, CD, Crystallography): To ensure the peptide adopts its native conformation.[4]

  • Sensitive enzymatic or receptor-binding assays: To avoid interference from TFA's acidity and ion-pairing effects.[4]

  • Quantitative mass spectrometry: To improve sensitivity and accuracy.[3]

Troubleshooting Guide: TFA Removal Artifacts in H-Arg-Trp-OH

This guide addresses specific issues you may encounter during the characterization of H-Arg-Trp-OH after attempting to remove or exchange the TFA counterion.

Q4: I see an unexpected mass of +16 Da in my mass spectrometry data after TFA removal. What could be the cause?

A4: A mass increase of +16 Da is a strong indicator of oxidation. The Tryptophan residue in your H-Arg-Trp-OH is particularly susceptible to oxidation, especially under acidic conditions or exposure to air and light.[6][7] The indole side chain can be oxidized to form various products, including N-formylkynurenine.

  • Possible Cause: Exposure to oxidizing conditions during TFA removal, lyophilization, or storage.

  • Troubleshooting Steps:

    • Use Degassed Solvents: Degas all solvents used for TFA removal and sample preparation to minimize dissolved oxygen.

    • Protect from Light: Tryptophan is photosensitive; protect your sample from light during all handling and storage steps.[7]

    • Minimize Exposure to Acid: While acidic conditions are necessary for some TFA removal protocols, minimize the duration of exposure.

    • Characterization: Use tandem MS (MS/MS) to fragment the +16 Da species and confirm the modification is on the Tryptophan residue.[6]

Q5: My HPLC profile shows multiple peaks after TFA removal, even though it was pure before. Why?

A5: The appearance of new peaks in your HPLC chromatogram can be due to several factors, including incomplete TFA removal, degradation of the peptide, or the formation of new adducts.

  • Possible Causes & Solutions:

    • Incomplete Salt Exchange: If you performed a salt exchange (e.g., to acetate or hydrochloride), the process might be incomplete, resulting in a mixed salt population that can resolve into multiple peaks. Repeat the salt exchange procedure, ensuring a sufficient excess of the new counterion.[8]

    • Deamidation: Although H-Arg-Trp-OH does not contain Asn or Gln, this is a common artifact in other peptides that results in a +1 Da mass shift.[9]

    • Formation of Adducts: Depending on the TFA removal method and solvents used, other adducts could form. Analyze the new peaks by mass spectrometry to identify their molecular weights.

    • Tryptophan Degradation: As mentioned, Tryptophan can degrade under various conditions, leading to multiple degradation products that will appear as new peaks in the HPLC.[10][11]

Q6: After TFA removal, my peptide has poor solubility in aqueous buffers. What can I do?

A6: Changes in solubility after TFA removal can occur due to the change in the counterion and potential conformational changes of the peptide.

  • Possible Causes & Solutions:

    • Counterion Effect: The original TFA salt may have conferred better solubility. When switching to a different salt form like hydrochloride or acetate, the solubility properties can change.

    • pH of the Solution: The pH of your buffer is critical for the solubility of peptides containing ionizable groups like Arginine. Ensure your buffer pH is appropriate to maintain the desired charge state of your peptide. H-Arg-Trp-OH has a highly basic Arginine residue, so a slightly acidic pH may improve solubility.

    • Aggregation: Changes in conformation after TFA removal might expose hydrophobic regions (like the Tryptophan side chain), leading to aggregation. Try dissolving the peptide in a small amount of organic solvent (like acetonitrile or DMSO) before adding it to your aqueous buffer.

Summary of Potential Artifacts and Characterization Techniques

Artifact/IssueMass Change (Da)Primary Amino Acid AffectedSuggested Characterization Technique(s)
Oxidation+16TryptophanMass Spectrometry (MS, MS/MS), RP-HPLC
Incomplete TFA ExchangeN/AArginine, N-terminusRP-HPLC, Ion Chromatography, 19F NMR
Deletion PeptideVariesN/A (synthesis byproduct)Mass Spectrometry
Adduct FormationVariesArginine, TryptophanMass Spectrometry

Experimental Protocols

Protocol 1: TFA Removal by HCl Exchange and Lyophilization

This is a common and effective method for exchanging TFA for a more biologically compatible chloride counterion.[12][13]

  • Dissolution: Dissolve the H-Arg-Trp-OH TFA salt in distilled water at a concentration of approximately 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. A concentration below 2 mM may result in incomplete exchange, while a concentration above 10 mM could risk modifying the peptide.[13]

  • Incubation: Let the solution stand at room temperature for at least one minute.

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen.

  • Lyophilization: Lyophilize the sample overnight until all the liquid is removed.

  • Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times, re-dissolving the lyophilized powder in the HCl solution each time.[12]

  • Final Step: After the final lyophilization, dissolve the peptide hydrochloride salt in your desired aqueous buffer.

Protocol 2: TFA Removal by Reversed-Phase HPLC

This method uses an HPLC system to exchange the counterion.[13][14]

  • Column Equilibration: Equilibrate your C18 RP-HPLC column with a mobile phase containing a volatile, non-TFA acid, such as 0.1% acetic acid or 0.1% formic acid in water.

  • Sample Preparation: Dissolve your purified H-Arg-Trp-OH TFA salt in a minimal amount of the equilibration mobile phase.

  • Injection and Elution: Inject the peptide solution onto the equilibrated column. Run a gradient with an increasing concentration of acetonitrile (also containing 0.1% of the new acid) to elute the peptide.

  • Fraction Collection: Collect the fractions containing your peptide. The TFA will typically elute in the void volume, while the peptide is retained and elutes with the new acetate or formate counterion.[14]

  • Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the peptide as the new salt form.

Visualization

Workflow for Troubleshooting TFA Removal Artifacts

The following diagram illustrates a logical workflow for identifying and addressing potential artifacts during the characterization of H-Arg-Trp-OH after TFA removal.

TFA_Troubleshooting_Workflow start Start: H-Arg-Trp-OH (TFA Salt) tfa_removal TFA Removal Protocol (e.g., HCl Exchange, RP-HPLC) start->tfa_removal characterization Characterization (RP-HPLC, MS) tfa_removal->characterization unexpected_results Unexpected Results? (New Peaks, Wrong Mass) characterization->unexpected_results pure_peptide Result: Pure H-Arg-Trp-OH (New Salt Form) end End: Characterized Peptide pure_peptide->end unexpected_results->pure_peptide No check_mass Analyze by MS: Check for Mass Changes unexpected_results->check_mass Yes mass_plus_16 Mass +16 Da? (Oxidation) check_mass->mass_plus_16 optimize_conditions Optimize Protocol: - Use degassed solvents - Protect from light mass_plus_16->optimize_conditions Yes other_mass Other Mass Changes? (Adducts, Degradation) mass_plus_16->other_mass No optimize_conditions->tfa_removal msms_analysis Perform MS/MS Analysis to Identify Modification Site other_mass->msms_analysis Yes incomplete_exchange Multiple Peaks in HPLC with Correct Mass? other_mass->incomplete_exchange No msms_analysis->end repeat_removal Repeat TFA Removal Protocol (Ensure sufficient exchange) incomplete_exchange->repeat_removal Yes incomplete_exchange->end No repeat_removal->characterization

Workflow for identifying and mitigating TFA removal artifacts.

References

Technical Support Center: H-Arg-Trp-OH Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry fragmentation of the dipeptide H-Arg-Trp-OH.

Troubleshooting Guide

This guide addresses common problems observed during the mass spectrometry analysis of H-Arg-Trp-OH, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Signal 1. Suboptimal Ionization: Inefficient protonation of the dipeptide in the ESI source. 2. Sample Preparation Issues: Low sample concentration, presence of contaminants (salts, detergents), or degradation of the peptide. 3. Incorrect Instrument Settings: Inappropriate cone voltage, capillary temperature, or gas flow rates.1. Optimize ESI Conditions: Acidify the mobile phase with 0.1% formic acid or acetic acid to promote protonation. 2. Sample Cleanup: Use C18 ZipTips or a similar solid-phase extraction method to desalt and concentrate the sample. Ensure the peptide is properly stored to prevent degradation. 3. Instrument Tuning: Calibrate and tune the mass spectrometer using a standard of similar m/z. Systematically adjust source parameters to maximize the [M+H]⁺ ion signal.
Dominant Unfragmented Precursor Ion ([M+H]⁺) with Weak Fragmentation 1. Proton Sequestration by Arginine: The highly basic guanidinium group of arginine can sequester the proton, making it unavailable to drive fragmentation along the peptide backbone (the "mobile proton" model).[1][2][3] 2. Low Collision Energy: Insufficient energy applied during collision-induced dissociation (CID) to induce bond cleavage.1. Increase Collision Energy: Gradually increase the collision energy (or normalized collision energy) in your MS/MS experiment to promote fragmentation. 2. Consider Higher Charge States: If possible, try to generate the [M+2H]²⁺ precursor ion. The presence of a second proton can lead to a "mobile proton" and result in richer fragmentation spectra.[1]
Unusual or Unexpected Fragment Ions 1. In-source Fragmentation: Fragmentation occurring in the ionization source before precursor ion selection. This is a known phenomenon with tryptophan-containing molecules.[4] 2. Side-Chain Fragmentation: The indole side-chain of tryptophan can undergo characteristic fragmentation. 3. Rearrangements: Ion rearrangements can occur prior to fragmentation, especially in ion trap instruments with longer observation times.[5]1. Optimize Source Conditions: Reduce the cone voltage or capillary exit voltage to minimize in-source fragmentation. 2. Analyze MS1 Spectrum: Carefully examine the full MS1 scan for the presence of fragment ions to confirm in-source fragmentation. 3. Consult Fragmentation Databases: Compare observed fragment m/z values with peptide fragmentation prediction tools or databases to identify side-chain fragments and other known cleavages.
Predominance of b or y Ions 1. Proton Mobility: The location of the basic arginine residue significantly influences which ion series is dominant.[6] With arginine at the N-terminus, the charge is often retained on the N-terminal fragment, leading to more intense b-ions.1. This is an expected outcome. The relative intensity of b and y ions provides structural information. For H-Arg-Trp-OH, expect a prominent b₁ ion and potentially other b-series fragments.
Presence of Neutral Loss Peaks 1. Loss of Ammonia (NH₃): Common from the arginine side chain. 2. Loss of Water (H₂O): Can occur from the C-terminal carboxyl group or certain side chains.[7][8]1. This is characteristic of peptide fragmentation. Note these neutral losses as they can aid in spectral interpretation. For example, look for peaks at [M+H-17]⁺ and [M+H-18]⁺.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary fragment ions for H-Arg-Trp-OH in low-energy CID?

A1: In low-energy collision-induced dissociation (CID), the most common fragmentation occurs at the peptide bond, leading to b and y ions.[7][9] For H-Arg-Trp-OH, the primary expected fragments are:

  • b₁ ion: Cleavage after the first residue (Arginine). This ion retains the N-terminus.

  • y₁ ion: Cleavage after the first residue (Arginine). This ion retains the C-terminus.

  • Immonium ions: Small, diagnostic ions corresponding to individual amino acids. Look for the immonium ions of Arginine (m/z 129.10) and Tryptophan (m/z 159.09).[7]

  • Internal fragments: Cleavage at both the N- and C-terminal side of an amino acid.

Q2: Why is my fragmentation efficiency so low for this dipeptide?

A2: The low fragmentation efficiency is likely due to the high gas-phase basicity of the arginine residue.[1] The guanidinium group in arginine's side chain readily accepts and holds onto a proton. In a singly charged state ([M+H]⁺), this proton is "sequestered" and not easily mobilized to the peptide backbone where it is needed to initiate cleavage.[1][3] This results in a very stable precursor ion that resists fragmentation.

Q3: How can I improve the fragmentation of H-Arg-Trp-OH?

A3: To improve fragmentation, you need to increase the internal energy of the precursor ion or promote a "mobile proton". Strategies include:

  • Increasing Collision Energy: Applying higher collision energy will eventually overcome the stability of the precursor ion.

  • Using a Different Activation Method: Methods like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) are not dependent on a mobile proton and cleave the peptide backbone at different locations (producing mainly c and z ions).[9] These methods can be very effective for arginine-containing peptides.

  • Analyzing the Doubly Charged Precursor ([M+2H]²⁺): If you can generate the doubly charged ion, one proton may be sequestered by arginine, while the other is free to act as a "mobile proton," leading to much more efficient and informative fragmentation.[1]

Q4: I see a significant peak at m/z 159. What is it?

A4: A peak at m/z 159.09 is likely the immonium ion of Tryptophan. Immonium ions are internal fragments formed by a combination of cleavages around a single amino acid residue and are diagnostic for the presence of that residue in the peptide.[7]

Q5: What are the theoretical m/z values for the precursor and major fragment ions of H-Arg-Trp-OH?

A5: The following table summarizes the calculated monoisotopic m/z values for the most common ions of H-Arg-Trp-OH (C₁₇H₂₃N₅O₃).

Ion TypeFormulaMonoisotopic Mass (Da)m/z for [Ion+H]⁺
Precursor Ion (M) C₁₇H₂₃N₅O₃361.1798362.1876
b₁ ion (Arg) C₆H₁₂N₄O156.1011157.1089
y₁ ion (Trp-OH) C₁₁H₁₂N₂O₂204.0899205.0977
Immonium Ion (Arg) C₅H₁₁N₃113.0953114.1031 (often observed as 129.10 after rearrangement)
Immonium Ion (Trp) C₁₀H₁₀N144.0813145.0891 (often observed as 159.09 after rearrangement)
[M+H-H₂O]⁺ C₁₇H₂₂N₅O₂344.1771344.1771
[M+H-NH₃]⁺ C₁₇H₂₁N₄O₃345.1614345.1614

Experimental Protocols

Sample Preparation for ESI-MS/MS
  • Dissolution: Dissolve the H-Arg-Trp-OH peptide in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1-10 µM.

  • Desalting (if necessary): If the sample contains high concentrations of non-volatile salts (e.g., from a buffer), use a C18 ZipTip for cleanup.

    • Wet the ZipTip with 100% acetonitrile.

    • Equilibrate with 0.1% formic acid in water.

    • Bind the sample by pipetting up and down.

    • Wash with 0.1% formic acid in water.

    • Elute the peptide with 50-70% acetonitrile containing 0.1% formic acid.

  • Infusion: Infuse the sample directly into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min.

Typical ESI-MS/MS Parameters (Q-TOF or Ion Trap)
  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20 - 40 V (Note: Higher values may induce in-source fragmentation. Start low and optimize).

  • Source Temperature: 100 - 150 °C.

  • Desolvation Gas Flow: Set according to manufacturer recommendations (e.g., 600-800 L/hr for N₂).

  • MS1 Scan: Scan a mass range that includes the expected precursor ion (e.g., m/z 100-500).

  • MS/MS Settings:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 362.19 (or the [M+2H]²⁺ at m/z 181.60).

    • Activation Method: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Start with a low value (e.g., 10-15 eV or a normalized collision energy of 20%) and ramp up in subsequent experiments to find the optimal fragmentation efficiency.

Visualizations

Fragmentation_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation Peptide H-Arg-Trp-OH Sample Dissolve Dissolve in ACN/H2O + 0.1% Formic Acid Peptide->Dissolve Desalt Desalting (C18 ZipTip) (If Needed) Dissolve->Desalt ESI Electrospray Ionization (ESI) Desalt->ESI MS1 MS1 Scan (Full Scan) ESI->MS1 Isolation Isolate [M+H]⁺ (m/z 362.19) MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Scan (Fragment Ion Analysis) CID->MS2 Analysis Analyze Spectrum MS2->Analysis Identify Identify b, y, and Immonium Ions Analysis->Identify Troubleshoot Troubleshoot Issues Analysis->Troubleshoot

Caption: Experimental workflow for MS/MS analysis of H-Arg-Trp-OH.

Fragmentation_Pathway cluster_fragments Primary Fragmentation Channels (CID) cluster_side_products Other Common Products Precursor [H-Arg-Trp-OH + H]⁺ m/z 362.19 b1 b₁ ion (Arg) m/z 157.11 Precursor->b1 Peptide Bond Cleavage y1 y₁ ion (Trp) m/z 205.10 Precursor->y1 Peptide Bond Cleavage Immonium_Trp Trp Immonium Ion m/z 159.09 Precursor->Immonium_Trp Side-Chain Fragmentation Immonium_Arg Arg Immonium Ion m/z 129.10 Precursor->Immonium_Arg Side-Chain Fragmentation Neutral_Loss_H2O [M+H-H₂O]⁺ Precursor->Neutral_Loss_H2O Neutral Loss Neutral_Loss_NH3 [M+H-NH₃]⁺ Precursor->Neutral_Loss_NH3 Neutral Loss

Caption: Key fragmentation pathways of protonated H-Arg-Trp-OH.

References

Technical Support Center: H-Arg-Trp-OH.TFA Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support hub for NMR analysis of H-Arg-Trp-OH.TFA. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges related to NMR peak broadening for this and similar peptides.

Frequently Asked Questions (FAQs)

Q1: What are the general causes of peak broadening in my ¹H NMR spectrum?

A1: Peak broadening in NMR spectroscopy can stem from several factors, which can be broadly categorized as instrumental, sample-related, or inherent to the molecule's chemical nature.[1][2]

  • Instrumental Issues: Poor shimming of the magnetic field leads to inhomogeneity, causing nuclei in different parts of the sample to experience slightly different magnetic fields and resonate at a spread of frequencies, resulting in broader peaks.[2]

  • Sample Conditions: High sample concentration can increase viscosity and promote aggregation, both of which slow molecular tumbling and lead to broader lines.[2][3] Poor solubility or sample heterogeneity also contributes significantly to line broadening.[1]

  • Chemical Exchange: When a proton rapidly moves between two or more different chemical environments (e.g., protonation/deprotonation), and the rate of this exchange is on the same timescale as the NMR measurement, the result is often a single, broad peak instead of two sharp, distinct peaks.[2][4] This is a very common cause of broadening for peptides.

  • Molecular Motion & Relaxation: The intrinsic relaxation properties of a nucleus (T2 relaxation time) dictate its natural line width. For larger molecules or aggregates that tumble slowly in solution, T2 is shorter, which leads to broader peaks.[2]

Q2: My this compound sample shows significantly broad peaks. Where should I start troubleshooting?

A2: For a peptide like H-Arg-Trp-OH TFA, peak broadening is common due to its multiple exchangeable protons and potential for aggregation. A systematic approach is best. We recommend following the troubleshooting workflow outlined below, which starts with checking the most common and easily solvable issues like sample preparation and shimming before moving to more complex investigations like chemical exchange.

Troubleshooting and Visualization

The following workflow provides a step-by-step guide to diagnosing the cause of peak broadening in your this compound sample.

G Troubleshooting Workflow for NMR Peak Broadening start Broad NMR Peaks Observed check_sample Step 1: Verify Sample Preparation start->check_sample conc Is concentration optimal? (Target: 1-5 mM) check_sample->conc check_instrument Step 2: Check Instrumental Factors shim Is shimming adequate? check_instrument->shim investigate_exchange Step 3: Investigate Chemical Exchange vt_nmr Perform Variable Temperature (VT) NMR investigate_exchange->vt_nmr tfa_exchange Perform TFA Counter-ion Exchange investigate_exchange->tfa_exchange d2o_exchange Add D2O to sample investigate_exchange->d2o_exchange adjust_conc Dilute sample or re-prepare conc->adjust_conc No solubility Is the sample fully dissolved? conc->solubility Yes sharp_peaks Problem Solved: Sharp Peaks adjust_conc->sharp_peaks solubility->check_instrument Yes filter_sample Filter sample, consider different solvent solubility->filter_sample No filter_sample->sharp_peaks shim->investigate_exchange Yes reshim Re-shim the instrument shim->reshim No reshim->sharp_peaks vt_nmr->sharp_peaks tfa_exchange->sharp_peaks d2o_exchange->sharp_peaks

Caption: A logical workflow for troubleshooting broad NMR peaks.

Q3: How do the Arginine and Tryptophan residues specifically contribute to peak broadening?

A3: Both arginine and tryptophan possess protons that are prone to chemical exchange, which is a primary source of peak broadening.

  • Arginine (Arg): The side chain contains a guanidinium group, which has five exchangeable protons (Nε-H, 2x Nη-H). The positive charge is delocalized across this group, and rotation around the Cζ–Nε bond can be restricted, leading to symmetrical exchange broadening.[5][6][7] The rate of this exchange is sensitive to pH, temperature, and hydrogen bonding interactions.[8]

  • Tryptophan (Trp): The indole ring contains an N-H proton that can exchange with solvent protons. Its exchange rate is also dependent on pH and solvent accessibility.

  • Peptide Backbone and Termini: The N-terminal amine (-NH3+), C-terminal carboxylic acid (-COOH), and the amide N-H proton are all exchangeable and contribute to broadening, especially when their exchange rates are intermediate on the NMR timescale.[9]

The trifluoroacetate (TFA) counter-ion ensures the sample is acidic, which influences the protonation states and exchange rates of all these groups.[10][11]

G Key Exchangeable Protons in H-Arg-Trp-OH cluster_Arg Arginine Side Chain cluster_Trp Tryptophan Side Chain cluster_Backbone Peptide Termini & Backbone Arg_NH_epsilon Nε-H Arg_guanidinium Guanidinium Group (Resonance Stabilized) Arg_NH_epsilon->Arg_guanidinium Arg_NH2_eta Nη-H₂ Arg_NH2_eta->Arg_guanidinium Solvent Solvent Protons (H₂O) Arg_guanidinium->Solvent H⁺ Exchange Trp_NH Indole N-H Trp_NH->Solvent H⁺ Exchange N_terminus N-terminal -NH₃⁺ N_terminus->Solvent H⁺ Exchange C_terminus C-terminal -COOH C_terminus->Solvent H⁺ Exchange Amide_NH Amide N-H Amide_NH->Solvent H⁺ Exchange

Caption: Sites of proton exchange causing NMR peak broadening.

Q4: How can I experimentally determine if chemical exchange is the cause of my broad peaks?

A4: A Variable Temperature (VT) NMR experiment is the most effective way to diagnose chemical exchange.[12][13] By acquiring spectra at different temperatures, you can alter the rate of the exchange process:

  • At lower temperatures: Exchange processes slow down. If you are in the intermediate exchange regime, you may see the single broad peak resolve into two or more sharper peaks.[2]

  • At higher temperatures: Exchange processes speed up. A broad peak may sharpen as the exchange rate becomes fast on the NMR timescale, resulting in a single, averaged signal.[1]

Observing these changes is a strong confirmation that a dynamic chemical exchange process is responsible for the peak broadening.

Data Summary

The following table summarizes the influence of key experimental parameters on NMR peak broadening for peptide samples.

ParameterConditionExpected Effect on Peak WidthRationale
Concentration High (>10 mM)IncreasePromotes aggregation and increases solution viscosity, slowing molecular tumbling.[3]
Low (0.5-5 mM)DecreaseMinimizes aggregation, leading to sharper signals.[14][15]
Temperature IncreaseDecrease (if exchange is fast)Speeds up chemical exchange to the fast-exchange regime; decreases viscosity.[2]
DecreaseVaries (may increase or decrease)Slows chemical exchange; may resolve broad peaks into sharp ones or cause further broadening if moving into the intermediate regime.[2]
pH / Acidity Non-optimalIncreaseCan place the rate of proton exchange for labile protons (Arg, Trp, termini) in the intermediate-exchange regime.[8]
Adjusted (lower/higher)DecreaseShifts the exchange equilibrium to be either very fast or very slow, moving out of the intermediate-exchange regime.
Ionic Strength High (>200 mM)IncreaseHigh salt can shield charges, sometimes promoting aggregation, and can affect spectral quality.[16]
Low (<100 mM)DecreaseGenerally provides better spectral quality.[16]

Experimental Protocols

Protocol 1: Optimized NMR Sample Preparation

This protocol is designed to minimize common sources of peak broadening related to the sample itself.

  • Weigh Peptide: Accurately weigh an amount of this compound to achieve a final concentration between 1-5 mM. For a standard 500 µL NMR sample, this is typically 1-5 mg.[15]

  • Choose Solvent: The preferred solvent is 90% H₂O / 10% D₂O. The D₂O is required for the instrument's field-frequency lock.[16] If solubility is an issue, a deuterated organic solvent like DMSO-d₆ or Methanol-d₄ can be used, but this will alter chemical shifts.

  • Prepare Solvent Mixture: Prepare the 90% H₂O / 10% D₂O mixture. Using a buffer like a phosphate buffer (e.g., 20 mM sodium phosphate) at a controlled pH (e.g., pH 4.0-7.0) is highly recommended over just water to maintain a stable chemical environment. Ensure the total salt concentration is below 100 mM.[16]

  • Dissolve Sample: Add 500 µL of the solvent mixture to the dry peptide. Vortex gently until the peptide is fully dissolved. A brief, gentle sonication may be used if necessary.

  • Check for Clarity: Visually inspect the sample for any particulates or cloudiness. If not perfectly clear, filter the sample through a small syringe filter directly into a clean, high-quality NMR tube.

  • Transfer to NMR Tube: Transfer the final, clear solution to a high-quality NMR tube (e.g., Wilmad 528-PP or equivalent).

Protocol 2: Variable Temperature (VT) NMR Study

This experiment helps diagnose dynamic processes like chemical exchange.

  • Prepare Sample: Prepare a sample of this compound as described in Protocol 1.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at the default probe temperature (e.g., 298 K or 25 °C).

  • Select Temperatures: Choose a range of temperatures for analysis. A good starting range is 283 K to 313 K (10 °C to 40 °C), with spectra acquired in 5 K increments.

  • Acquire Spectra:

    • Set the first temperature (e.g., 283 K). Allow the sample to equilibrate for at least 5-10 minutes.

    • Re-shim the sample at the new temperature.

    • Acquire a ¹H spectrum.

    • Repeat this process for each temperature in your selected range.

  • Analyze Data: Stack the spectra and compare the line widths and chemical shifts of the broad peaks. Look for sharpening, further broadening, or the resolution of a broad peak into multiple signals as a function of temperature.

Protocol 3: TFA to Chloride Counter-ion Exchange

Residual TFA can contribute to peak broadening through exchange.[10][11] Exchanging it for chloride can sometimes improve spectral quality. This is a common procedure for peptides intended for biological assays.[11][17]

  • Dissolve Peptide: Dissolve the this compound peptide in a solution of 10 mM hydrochloric acid (HCl) at a concentration of approximately 1 mg/mL.[11]

  • First Lyophilization: Freeze the solution (e.g., using a dry ice/acetone bath or a -80 °C freezer) and lyophilize until the sample is a dry powder. This removes the water and excess HCl, leaving the peptide as a chloride salt.

  • Repeat Cycle: To ensure complete exchange, repeat the process. Re-dissolve the lyophilized powder in a fresh 10 mM HCl solution and lyophilize again. Two to three cycles are typically sufficient for complete exchange.[11]

  • Final Wash: After the final HCl cycle, dissolve the peptide in pure HPLC-grade water and lyophilize one last time to remove any residual HCl.

  • Prepare for NMR: Prepare your NMR sample using the resulting H-Arg-Trp-OH.HCl salt, following Protocol 1. The success of the exchange can be verified using ¹⁹F NMR, where the characteristic TFA signal should be absent or significantly reduced.[18][19]

References

Minimizing racemization during H-Arg-Trp-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of the dipeptide H-Arg-Trp-OH.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of H-Arg-Trp-OH?

A1: Racemization is the process that leads to the formation of a mixture of stereoisomers, in this case, the D- and L-enantiomers of the arginine or tryptophan residue within the dipeptide.[1] In peptide synthesis, this results in a loss of stereochemical integrity at the α-carbon of the amino acids. The therapeutic effect of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the chirality of its constituent amino acids.[2] Therefore, the presence of diastereomeric impurities due to racemization can significantly reduce the biological activity and introduce potential off-target effects of the final peptide product.

Q2: What is the primary mechanism of racemization during the coupling step of H-Arg-Trp-OH synthesis?

A2: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone intermediate.[3] This occurs when the carboxyl group of the N-protected arginine is activated for coupling. A base present in the reaction mixture can then abstract the proton from the α-carbon of the activated arginine, leading to the formation of the planar and achiral oxazolone. Subsequent nucleophilic attack by the amino group of tryptophan can occur from either side of the plane, resulting in a mixture of L-Arg-L-Trp and D-Arg-L-Trp dipeptides.[3][4]

Q3: Which amino acid, Arginine or Tryptophan, is more prone to racemization during the synthesis of H-Arg-Trp-OH?

A3: In the synthesis of H-Arg-Trp-OH, the N-protected Arginine residue is the one being activated and is therefore susceptible to racemization during the coupling step. While certain amino acids like histidine and cysteine are particularly prone to racemization, any amino acid can undergo this process to some extent under unfavorable conditions.[5][6] The bulky side chain of arginine can also influence the rate of the desired coupling reaction versus the undesired racemization.

Q4: How can I detect and quantify the level of racemization in my H-Arg-Trp-OH product?

A4: Several analytical techniques can be employed to determine the enantiomeric purity of your synthesized dipeptide. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating and quantifying the diastereomers.[7] Another powerful technique is capillary electrophoresis (CE), which can separate all possible optical isomers of a peptide in a single run with high sensitivity, allowing for the detection of very low levels of racemization (as low as 0.05%).[2][8]

Troubleshooting Guide

Issue 1: Significant racemization is detected in my final H-Arg-Trp-OH product.

Potential Cause Troubleshooting Recommendation
Inappropriate Coupling Reagent Switch to a coupling reagent known to suppress racemization. Carbodiimides like DCC or DIC should be used in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[3][9] Phosphonium and aminium-based reagents like HBTU, HATU, or PyBOP can also be effective, but their use requires careful control of the base.[3]
Excessive or Strong Base The type and amount of base used during coupling are critical. Strong bases like triethylamine (TEA) can accelerate racemization.[4] Consider using a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[3][4] In cases of severe racemization, the even weaker base 2,4,6-collidine (TMP) is recommended.[4][10] Use the minimum amount of base necessary to facilitate the reaction.
High Reaction Temperature Elevated temperatures can increase the rate of racemization.[11][12] Perform the coupling reaction at a lower temperature, for example, by running the reaction at 0 °C or even -15 °C.[3]
Prolonged Activation Time The longer the activated amino acid exists before coupling, the greater the opportunity for racemization. Avoid pre-activation steps where the activated amino acid is allowed to sit for an extended period before the addition of the second amino acid.[13]
Solvent Polarity The polarity of the solvent can influence the rate of racemization. Less polar solvents, such as a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF), may help to reduce racemization compared to using neat DMF.[13]

Quantitative Data Summary

The choice of coupling reagent and additives significantly impacts the degree of racemization. The following table summarizes the percentage of D-isomer (racemization) observed for different coupling conditions in model peptide syntheses.

Coupling Reagent/AdditiveBaseTemperature (°C)% Racemization (D-isomer)Reference
DCC-RTHigh (without additive)[3]
DCC/HOBtNMMRTLow[3]
DIC/Oxyma-RTNegligible for Fmoc-L-Cys(Trt)-OH[6]
HATU/NMMNMMRT1.8% for Fmoc-L-His(Trt)-OH[6]
HBTUDIEART5-33% (with pre-activation)[13]
HBTUDIEART~0.8-5% (without pre-activation)[13]
EDC/HOAt-RT29.8%[14]
DIC/HOAt-RT4.2%[14]

Note: The level of racemization is highly dependent on the specific amino acid sequence and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Coupling with Minimized Racemization (DIC/OxymaPure)
  • Resin Preparation (for Solid-Phase Synthesis): Swell the tryptophan-loaded resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Amino Acid and Reagent Preparation: In a separate reaction vessel, dissolve N-α-Fmoc-L-Arginine(Pbf)-OH (1.5 eq) and OxymaPure (1.5 eq) in DMF.

  • Activation and Coupling: Add N,N'-Diisopropylcarbodiimide (DIC) (1.5 eq) to the amino acid/additive mixture and immediately add this solution to the resin.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

  • Deprotection: Proceed with the removal of the Fmoc protecting group using a solution of 20% piperidine in DMF.

Protocol 2: Analysis of Racemization by Chiral HPLC
  • Sample Preparation: Cleave the synthesized H-Arg-Trp-OH dipeptide from the resin and remove all protecting groups. Dissolve the crude peptide in a suitable mobile phase.

  • Chromatographic System: Use an HPLC system equipped with a chiral column (e.g., a protein-based or cyclodextrin-based chiral stationary phase).

  • Mobile Phase: The mobile phase composition will depend on the specific chiral column used. A typical mobile phase might consist of a buffered aqueous solution with an organic modifier like acetonitrile or methanol.

  • Analysis: Inject the sample onto the column and run the analysis under isocratic or gradient elution conditions. The L-L and D-L diastereomers should separate into distinct peaks.

  • Quantification: Integrate the peak areas of the two diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area of D-L peak / (Area of L-L peak + Area of D-L peak)] * 100.

Visualizing Racemization Pathways and Mitigation Strategies

Racemization_Mitigation cluster_problem Racemization Pathway Activated_Arg Activated N-Protected L-Arginine Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Arg->Oxazolone Base-catalyzed proton abstraction L_Arg_Trp L-Arg-L-Trp (Desired Product) Activated_Arg->L_Arg_Trp Direct Coupling (Desired Pathway) D_Arg_Trp D-Arg-L-Trp (Racemized Product) Oxazolone->D_Arg_Trp Attack by Trp Oxazolone->L_Arg_Trp Attack by Trp Coupling_Reagents Use Racemization Suppressing Reagents (e.g., DIC/Oxyma) Additives Employ Additives (e.g., HOBt, HOAt) Base Use Weak, Sterically Hindered Base (e.g., NMM, DIEA) Temperature Lower Reaction Temperature (0°C)

Caption: Factors influencing racemization and strategies for its minimization.

References

Technical Support Center: H-Arg-Trp-OH.TFA and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in cell viability assays when using the dipeptide H-Arg-Trp-OH.TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

This compound is the trifluoroacetate salt of the dipeptide Arginyl-Tryptophan. It consists of three components that can potentially influence cell viability assays:

  • H-Arg-Trp-OH (Arginyl-Tryptophan): A dipeptide composed of the amino acids L-Arginine and L-Tryptophan.[1]

  • Arginine (Arg): An amino acid with a positively charged guanidinium group.[1]

  • Tryptophan (Trp): An amino acid with an indole side chain.[1]

  • Trifluoroacetate (TFA): A counter-ion commonly used in the purification of synthetic peptides.[2][3]

Q2: How can this compound interfere with my cell viability assay?

Interference can arise from the biological activity of the peptide components or the chemical properties of the components and the assay reagents. Potential interferences include:

  • Direct effects on cell viability: The arginine and tryptophan components can have biological effects, such as inducing apoptosis or altering proliferation rates, which would be a true reflection of the peptide's activity rather than assay interference.[4][5][6]

  • Chemical reduction of assay reagents: The tryptophan residue, being a reducing agent, may directly reduce tetrazolium salts (e.g., MTT, MTS, XTT) to their colored formazan products, leading to a false-positive signal of increased cell viability.[7][8]

  • TFA-induced cytotoxicity: The TFA counter-ion can be cytotoxic at certain concentrations, potentially leading to an underestimation of cell viability.[3]

  • Changes in media pH: The addition of the acidic TFA salt could alter the pH of the culture medium, which can affect both cell health and the performance of the assay.

  • Optical interference: Degradation products of tryptophan can be colored, potentially interfering with absorbance readings in colorimetric assays.[9]

Q3: I am observing higher-than-expected cell viability. What could be the cause?

An unexpectedly high viability reading could be due to:

  • Direct reduction of the assay reagent: The tryptophan component of the dipeptide may be chemically reducing the tetrazolium dye (e.g., MTT, MTS, XTT) to its colored formazan product, independent of cellular metabolic activity.[7] This is a common form of interference from compounds containing reducing agents.

  • Pro-proliferative effect: The dipeptide itself may be promoting cell proliferation.

To distinguish between these possibilities, it is crucial to run a cell-free control.

Q4: My cell viability is lower than expected. What could be the cause?

A lower-than-expected viability reading could be due to:

  • Cytotoxicity of the dipeptide: H-Arg-Trp-OH may have a genuine cytotoxic or anti-proliferative effect on the cells.

  • TFA toxicity: The trifluoroacetate counter-ion is known to inhibit cell proliferation at certain concentrations.[3]

  • Nutrient depletion: The arginine and tryptophan in the dipeptide might compete with or affect the uptake of essential amino acids from the culture medium, leading to reduced viability.

Troubleshooting Guides

Issue 1: Suspected Direct Reduction of Tetrazolium Dyes (e.g., MTT, MTS, XTT)

This issue manifests as an increase in colorimetric signal that is not proportional to the number of viable cells.

Troubleshooting Workflow:

start High Viability Signal Observed control Run Cell-Free Control: - Media + Assay Reagent - Media + this compound + Assay Reagent start->control decision Signal Increase in Cell-Free Control? control->decision interference Conclusion: Direct chemical reduction of assay reagent by H-Arg-Trp-OH. decision->interference Yes no_interference Conclusion: No direct chemical reduction. Signal is likely due to cellular activity. decision->no_interference No solution1 Solution 1: Switch to a non-tetrazolium-based assay (e.g., ATP-based, Calcein-AM, or Crystal Violet). interference->solution1 solution2 Solution 2: Subtract background from cell-free control. (Note: May not be accurate if interaction is complex). interference->solution2

Caption: Troubleshooting workflow for suspected direct reagent reduction.

Experimental Protocol: Cell-Free Control for Tetrazolium Reduction

  • Prepare Solutions:

    • Culture medium without cells.

    • This compound at the highest concentration used in your experiments, dissolved in culture medium.

  • Plate Setup:

    • In a 96-well plate, add 100 µL of "culture medium only" to several wells (background control).

    • Add 100 µL of the "this compound solution" to several other wells.

  • Add Assay Reagent: Add the recommended volume of your tetrazolium-based reagent (e.g., 10 µL of MTT solution) to all control wells.[10]

  • Incubate: Incubate the plate under the same conditions as your cell-based assay (e.g., 1-4 hours at 37°C).[10]

  • Read Absorbance: Measure the absorbance at the appropriate wavelength.

  • Analysis: If the absorbance of the wells containing this compound is significantly higher than the background control, this indicates direct chemical reduction of the dye.

Issue 2: Suspected TFA-Induced Cytotoxicity

This issue presents as decreased cell viability, which may mask the true effect of the H-Arg-Trp-OH dipeptide.

Troubleshooting Workflow:

start Low Viability Signal Observed control Run Controls: 1. Cells + Media (Vehicle Control) 2. Cells + Media + TFA (at equivalent concentration) start->control decision Does TFA control show decreased viability? control->decision interference Conclusion: TFA is contributing to cytotoxicity. decision->interference Yes no_interference Conclusion: Cytotoxicity is likely due to the H-Arg-Trp-OH dipeptide itself. decision->no_interference No solution1 Solution 1: Switch to a different salt form of the peptide (e.g., hydrochloride salt). interference->solution1 solution2 Solution 2: If switching is not possible, characterize the TFA effect and report it as a known variable. interference->solution2

Caption: Troubleshooting workflow for suspected TFA-induced cytotoxicity.

Experimental Protocol: TFA Control

  • Prepare Solutions:

    • Prepare a stock solution of trifluoroacetic acid in your culture medium. The concentration should be equivalent to the molar concentration of TFA in your highest this compound treatment.

  • Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to attach overnight.

  • Treatment:

    • Treat a set of wells with your this compound dilutions.

    • Treat another set of wells with the corresponding dilutions of the TFA-only solution.

    • Include a vehicle control (medium only).

  • Incubate: Incubate for the desired exposure time.

  • Perform Viability Assay: Perform your chosen cell viability assay.

  • Analysis: Compare the viability of cells treated with this compound to those treated with TFA alone. If the TFA-only wells show a similar decrease in viability, then the TFA is a significant contributor to the observed cytotoxicity.

Summary of Potential Interferences and Alternative Assays

Interfering ComponentPotential Mechanism of InterferenceRecommended Alternative Assays
H-Arg-Trp-OH Chemical: Direct reduction of tetrazolium dyes by the Tryptophan residue.[7]ATP-based assays (e.g., CellTiter-Glo®): Measures ATP levels as an indicator of metabolic activity.[9] Protease-based viability assays: Measures the activity of proteases in viable cells. Dye exclusion assays (e.g., Trypan Blue): Requires manual counting and is not high-throughput.
Biological: Alteration of cell proliferation or induction of apoptosis.[5][11]Apoptosis assays (e.g., Caspase activity, Annexin V staining): To confirm if cell death is occurring via apoptosis. Cell cycle analysis (e.g., Propidium Iodide staining and flow cytometry): To assess effects on cell cycle progression.[12]
Trifluoroacetate (TFA) Biological: Inhibition of cell proliferation.[3]Not an assay interference, but a confounding biological effect. The best solution is to use a different salt form of the peptide (e.g., HCl salt).
Degradation Products Optical: Tryptophan degradation products can be colored and interfere with absorbance readings.[9]Fluorescence-based assays (e.g., Calcein-AM, Resazurin): Less susceptible to colorimetric interference.[10][13] Luminescence-based assays (e.g., ATP-based assays): Generally not affected by colored compounds.

Signaling Pathway Considerations

The components of this compound can influence cellular pathways that are critical for viability.

cluster_peptide This compound Components cluster_pathways Cellular Pathways Arg Arginine mTOR mTOR Pathway (Nutrient Sensing, Proliferation) Arg->mTOR influences Trp Tryptophan Apoptosis Apoptosis Pathways (e.g., Caspase Activation) Trp->Apoptosis metabolites can influence TFA TFA Metabolism Cellular Metabolism (e.g., Glycolysis, OXPHOS) TFA->Metabolism can inhibit Viability Cell Viability mTOR->Viability Apoptosis->Viability Metabolism->Viability

Caption: Potential influence of this compound components on cell viability pathways.

By systematically applying these troubleshooting steps and considering the potential biological and chemical interactions, researchers can more accurately interpret their cell viability data when working with this compound.

References

Technical Support Center: Synthesis of H-Arg-Trp-OH.TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot challenges encountered during the synthesis of the tripeptide H-Arg-Trp-OH.TFA.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound presents several challenges, primarily related to maintaining high yield and purity. Key issues include incomplete coupling reactions, side reactions involving the arginine and tryptophan residues, and difficulties in purification. Specifically, the guanidinium group of arginine and the indole ring of tryptophan are susceptible to modification during synthesis and cleavage.

Q2: Which protecting groups are recommended for the Arginine and Tryptophan residues?

A2: For solid-phase peptide synthesis (SPPS) using Fmoc chemistry, it is highly recommended to use Fmoc-Arg(Pbf)-OH and Fmoc-Trp(Boc)-OH.[1] The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group on arginine and the Boc (tert-butyloxycarbonyl) group on the indole nitrogen of tryptophan help to minimize common side reactions during peptide assembly and cleavage.[2]

Q3: What is the recommended cleavage cocktail for releasing H-Arg-Trp-OH from the resin?

A3: A commonly used and effective cleavage cocktail for peptides containing both arginine and tryptophan is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[3] TIS acts as a scavenger to prevent the re-attachment of protecting groups and other reactive species to the tryptophan residue.

Q4: How can I improve the yield of my synthesis?

A4: To improve the yield, ensure complete coupling at each step. This can be achieved by using a slight excess of the activated amino acid and coupling reagents. For the challenging coupling of arginine, a double coupling strategy may be beneficial.[4] Additionally, careful handling during the cleavage and purification steps is crucial to minimize product loss.

Q5: What is the best method for purifying the final this compound product?

A5: Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying this compound to a high degree of purity.[1] A gradient of acetonitrile in water with 0.1% TFA as a mobile phase modifier is typically used.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low final yield Incomplete coupling of amino acids, especially Arginine.- Use a double coupling protocol for the Fmoc-Arg(Pbf)-OH residue.[4]- Increase the concentration of amino acid and coupling reagents.
Loss of peptide during cleavage and work-up.- Ensure the cleavage reaction goes to completion.- Minimize transfer steps and handle the crude product carefully.
Presence of deletion sequences (e.g., H-Trp-OH) Incomplete Fmoc deprotection or incomplete coupling.- Extend the Fmoc deprotection time or use a fresh deprotection solution.- Monitor coupling completion using a qualitative test like the Kaiser test.
Side-product with +156 Da mass increase Alkylation of the Tryptophan indole ring by the Pbf protecting group from Arginine during cleavage.- Use Fmoc-Trp(Boc)-OH to protect the indole nitrogen.[2]- Ensure an efficient scavenger cocktail (e.g., with TIS) is used during TFA cleavage.[3]
Formation of δ-lactam from Arginine Intramolecular cyclization of the activated Arginine residue.- Use an in-situ activation protocol for Fmoc-Arg(Pbf)-OH.[5]- Avoid prolonged activation times for the Arginine residue.
Poor peak shape during HPLC purification Suboptimal HPLC conditions or presence of impurities.- Adjust the gradient slope and flow rate of the HPLC method.- Ensure the crude peptide is fully dissolved before injection.- Use a high-purity silica-based C18 column.[6]
Difficulty in removing residual TFA The peptide is isolated as a TFA salt.- Perform multiple lyophilization cycles from a dilute HCl solution or water to exchange the counter-ion.- Use ion-exchange chromatography as a final purification step if TFA-free product is required.

Quantitative Data

The following table provides illustrative data on the expected yield and purity of this compound at different scales of synthesis. These values are based on syntheses performed under optimized conditions using solid-phase peptide synthesis (SPPS).

Scale of Synthesis Starting Resin Loading (mmol) Crude Peptide Yield (%) Purity after HPLC (%) Final Yield of Purified Peptide (%)
Laboratory Scale 0.1 - 0.575 - 85>9860 - 70
Pilot Scale 1 - 1070 - 80>9855 - 65
Industrial Scale >1065 - 75>9950 - 60

Note: The yields are calculated based on the initial loading of the first amino acid on the resin.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of H-Arg(Pbf)-Trp(Boc)-OH on Pre-loaded Wang Resin
  • Resin Swelling: Swell Fmoc-Trp(Boc)-Wang resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (3 times).

  • Coupling of Fmoc-Arg(Pbf)-OH:

    • In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (5 times), isopropanol (3 times), and dichloromethane (DCM) (3 times).

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection procedure as described in step 2.

  • Resin Drying:

    • Wash the resin with DCM (3 times) and methanol (3 times).

    • Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection
  • Preparation: Place the dried peptide-resin in a round-bottom flask.

  • Cleavage:

    • Add the cleavage cocktail (TFA/TIS/Water, 95:2.5:2.5) to the resin (10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).

  • Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

Protocol 3: Preparative RP-HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water containing 0.1% TFA.

  • HPLC Conditions:

    • Column: C18 silica column (e.g., 10 µm particle size, 250 x 20 mm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 45% B over 40 minutes.

    • Flow Rate: 15 mL/min.

    • Detection: UV at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis: Analyze the collected fractions for purity by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final H-Arg-Trp-OH as a TFA salt.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Isolation resin Fmoc-Trp(Boc)-Wang Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling Coupling (Fmoc-Arg(Pbf)-OH, HBTU/HOBt) deprotection1->coupling deprotection2 Final Fmoc Deprotection coupling->deprotection2 cleavage TFA/TIS/Water (95:2.5:2.5) deprotection2->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation hplc Preparative RP-HPLC precipitation->hplc lyophilization Lyophilization hplc->lyophilization final_product final_product lyophilization->final_product Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logic diagram for troubleshooting common synthesis issues.

References

Technical Support Center: Method Refinement for H-Arg-Trp-OH.TFA Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purity analysis of H-Arg-Trp-OH.TFA by HPLC and UPLC. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC/UPLC method for the purity analysis of this compound?

A1: A common starting point for analyzing dipeptides like this compound is reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) with a C18 column. A typical method uses a gradient elution with water and acetonitrile as mobile phases, both containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and retention.[1][2][3]

Q2: Why is trifluoroacetic acid (TFA) used in the mobile phase?

A2: TFA is an ion-pairing agent that associates with the positively charged arginine residue of the peptide. This masks the polar interactions with the stationary phase, leading to better peak symmetry and increased retention on a reversed-phase column.[3]

Q3: What is the recommended detection wavelength for this compound?

A3: For peptides containing aromatic residues like tryptophan, a primary detection wavelength of 280 nm is suitable due to the indole ring's absorbance. Additionally, monitoring at 214 nm, which detects the peptide bond, can provide a more comprehensive purity assessment.[1]

Q4: How can I improve the resolution between this compound and its impurities?

A4: To enhance resolution, you can optimize the gradient slope, making it shallower around the elution time of the main peak.[4] Adjusting the mobile phase composition, such as the TFA concentration or pH, can also alter selectivity.[4] Experimenting with different column chemistries (e.g., C8, phenyl-hexyl) or particle sizes (for UPLC) can also significantly impact separation.

Q5: What are common impurities found in synthetic peptides like this compound?

A5: Impurities in synthetic peptides can include deletion sequences (missing an amino acid), truncated sequences, incompletely deprotected side chains, and by-products from the synthesis and cleavage process.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC/UPLC analysis of this compound.

Issue 1: Peak Tailing

Symptoms:

  • The peak for this compound is asymmetrical, with a drawn-out tail.

  • Poor integration and inaccurate quantification.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Silanol Interactions Increase the concentration of TFA in the mobile phase (e.g., from 0.1% to 0.15%) to better mask active sites on the silica-based column. Consider using a column with end-capping or a hybrid particle technology to minimize silanol interactions.[5]
Column Overload Reduce the sample concentration or injection volume. Tailing can occur if the amount of sample injected exceeds the column's capacity.
Mobile Phase pH Ensure the mobile phase pH is well-controlled and appropriate for the peptide. For basic peptides, a lower pH (around 2-3) is generally recommended.[5]
Column Contamination Flush the column with a strong solvent, such as 100% acetonitrile, to remove strongly retained compounds. If the problem persists, consider replacing the column.[5]
Issue 2: Ghost Peaks or Spurious Peaks

Symptoms:

  • Unexpected peaks appear in the chromatogram, often in the blank run.

Possible Causes and Solutions:

CauseRecommended Solution
Contaminated Mobile Phase or System Prepare fresh mobile phases using high-purity solvents and additives. Flush the HPLC/UPLC system thoroughly. Ensure all glassware is clean.
Carryover from Previous Injections Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the injection port and needle between runs.
Sample Degradation Ensure the sample is stored correctly (typically at low temperatures) and is stable in the sample solvent. Analyze the sample promptly after preparation.
Issue 3: Fluctuating Retention Times

Symptoms:

  • The retention time of the this compound peak shifts between injections or batches.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary.
Mobile Phase Composition Changes Prepare mobile phases accurately and consistently. If using an online mixer, ensure the pumps are functioning correctly and the solvent lines are primed.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Even minor temperature changes can affect retention times.
Column Aging Over time, the stationary phase of the column can degrade, leading to changes in retention. If other solutions fail, replace the column.

Experimental Protocols

Proposed HPLC/UPLC Method for this compound Purity Analysis

This method provides a starting point for the analysis and may require further optimization.

1. Sample Preparation:

  • Accurately weigh a suitable amount of this compound standard or sample.
  • Dissolve in Mobile Phase A to a final concentration of 1 mg/mL.
  • Vortex to ensure complete dissolution.
  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

ParameterHPLC ConditionUPLC Condition
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5% to 60% B over 20 min5% to 60% B over 10 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature 30 °C40 °C
Injection Volume 10 µL2 µL
Detection UV at 214 nm and 280 nmUV at 214 nm and 280 nm

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity of this compound as the area percentage of the main peak relative to the total area of all peaks.
  • % Purity = (Area of Main Peak / Total Peak Area) x 100

Visualizations

TroubleshootingWorkflow start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting If not tailing ghost_peaks Ghost/Spurious Peaks? retention_time->ghost_peaks No check_equilibration Check Column Equilibration retention_time->check_equilibration Yes check_contamination Check for Contamination ghost_peaks->check_contamination Yes end Issue Resolved ghost_peaks->end No check_tfa Increase TFA Concentration tailing->check_tfa check_solvent Sample Solvent Mismatch? fronting->check_solvent reduce_load Reduce Sample Load check_tfa->reduce_load check_ph Verify Mobile Phase pH reduce_load->check_ph check_ph->end check_solvent->retention_time No dissolve_in_mp Dissolve Sample in Mobile Phase A check_solvent->dissolve_in_mp Yes dissolve_in_mp->end check_mp_prep Verify Mobile Phase Preparation check_equilibration->check_mp_prep check_temp Ensure Stable Column Temperature check_mp_prep->check_temp check_temp->end improve_wash Improve Needle Wash check_contamination->improve_wash improve_wash->end

Caption: Troubleshooting workflow for common HPLC/UPLC issues.

PurityAnalysisWorkflow start Start Purity Analysis prep_sample Prepare Sample (1 mg/mL in Mobile Phase A) start->prep_sample setup_hplc Set Up HPLC/UPLC System (Column, Mobile Phases, Gradient) prep_sample->setup_hplc inject_sample Inject Sample setup_hplc->inject_sample acquire_data Acquire Chromatogram (UV at 214 & 280 nm) inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity review_results Review Results calculate_purity->review_results pass Purity Meets Specification review_results->pass Yes fail Purity Fails Specification review_results->fail No troubleshoot Troubleshoot Method (Refer to Troubleshooting Guide) fail->troubleshoot troubleshoot->setup_hplc

Caption: Experimental workflow for this compound purity analysis.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of H-Arg-Trp-OH and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide H-Arg-Trp-OH, composed of arginine and tryptophan, serves as a foundational structure for a range of synthetic analogs with diverse and potent biological activities. This guide provides a comparative analysis of the antioxidant, antimicrobial, and anti-inflammatory properties of H-Arg-Trp-OH and its derivatives, supported by experimental data from various studies. The information is intended to assist researchers in navigating the structure-activity relationships of these compounds and in designing novel therapeutic agents.

Comparative Analysis of Biological Activities

The biological activities of H-Arg-Trp-OH and its analogs are significantly influenced by their amino acid composition and structural modifications. Arginine's guanidinium group provides a positive charge, crucial for interacting with negatively charged cell membranes, while tryptophan's indole ring contributes to membrane insertion and antioxidant capacity through electron donation.[1][2]

Antioxidant Activity

Peptides containing tryptophan and other aromatic amino acids are known for their radical scavenging abilities.[3] The antioxidant capacity of these peptides is often evaluated using assays such as the Oxygen Radical Absorbance Capacity (ORAC) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. While direct comparative data for a systematic series of H-Arg-Trp-OH analogs is limited in single studies, the available information suggests that the presence and position of tryptophan are critical for antioxidant function.

Table 1: Antioxidant Activity of Peptides Containing Arginine and Tryptophan Residues

Peptide/AnalogAssayActivitySource
VR-12 (An Arg- and Trp-rich short peptide)DCFH-DASignificantly reduces LPS-induced ROS production[4]
Milk-derived peptide (KVLPVEK)In silico and in vitroActivates the Nrf2 signaling pathway[5]
Defatted walnut meal hydrolysatesHydroxyl scavenging and ORACStrong antioxidant activity[3]

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Antimicrobial Activity

The combination of cationic arginine and hydrophobic tryptophan residues is a well-established motif in the design of antimicrobial peptides (AMPs).[1][2] These peptides typically act by disrupting the integrity of bacterial cell membranes. The antimicrobial efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity (MIC) of H-Arg-Trp-OH Analogs

Peptide/AnalogTarget MicroorganismMIC (µM)Source
[DipR]5S. pneumoniae0.39–0.78[6]
((DipR)2(WR)3)Gram-positive and Gram-negative bacteria0.78–12.5[6]
H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 ((RW)3)Gram-positive and Gram-negative bacteria1–11[7]
RcCO-Trp-Arg-Trp-Arg-Trp-NH2 (RcCO-W(RW)2)Gram-positive and Gram-negative bacteria2–6[7]
WR12P. aeruginosa12.8 - 15.2[8]
L-RWV12S. aureus< 8[9]
L-RWV14E. coliNot specified, but achieved Minimum Optimal Length[9]
H-RWV16S. aureus, E. coli2[9]

Note: MIC values are highly dependent on the specific bacterial strain and the assay conditions used.

Anti-inflammatory Activity

Bioactive peptides can exert anti-inflammatory effects by modulating various signaling pathways, such as the NF-κB pathway, and by reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[10][11] Macrophage cell lines, such as RAW264.7, are commonly used to assess the anti-inflammatory potential of these compounds.[12][13]

Table 3: Anti-inflammatory Activity of Peptides Containing Arginine and Tryptophan Residues

Peptide/AnalogCell LineKey FindingsSource
VR-12 (An Arg- and Trp-rich short peptide)RAW264.7Excellent anti-inflammatory properties by affecting the secretion/expression of inflammation-related factors/genes.[4]
Peptides from Ruditapes philippinarum (DQTF and GYTR)RAW264.7Decreased concentrations of TNF-α and IL-6.[12]
NET1 and NET2 peptidesTIB-71 RAW 264.7 macrophagesInduced an anti-inflammatory response and reduced IL-6 expression.[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of these peptides.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of a compound to quench peroxyl radicals.

Experimental Workflow:

ORAC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_standards Prepare Trolox Standards (0-100 µM) add_reagents Add Standards/Samples, Fluorescein to 96-well plate prep_standards->add_reagents prep_samples Prepare Peptide Samples prep_samples->add_reagents prep_fluorescein Prepare Fluorescein Solution prep_fluorescein->add_reagents prep_aaph Prepare AAPH Solution (Free Radical Initiator) add_aaph Add AAPH to initiate reaction prep_aaph->add_aaph incubate Incubate at 37°C add_reagents->incubate incubate->add_aaph read_fluorescence Kinetic read of fluorescence (Ex: 485 nm, Em: 528 nm) add_aaph->read_fluorescence calc_auc Calculate Area Under the Curve (AUC) read_fluorescence->calc_auc plot_curve Plot Standard Curve (Net AUC vs. Trolox Conc.) calc_auc->plot_curve determine_orac Determine ORAC Value (Trolox Equivalents) plot_curve->determine_orac ABTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_abts Prepare ABTS radical cation solution (ABTS + Potassium Persulfate) incubate_abts Incubate in the dark (12-16 hours) prep_abts->incubate_abts adjust_abs Dilute ABTS solution to an absorbance of ~0.7 at 734 nm incubate_abts->adjust_abs mix Mix peptide sample with ABTS solution adjust_abs->mix prep_samples Prepare Peptide Samples prep_samples->mix incubate_reaction Incubate in the dark mix->incubate_reaction read_abs Measure absorbance at 734 nm incubate_reaction->read_abs calculate_scavenging Calculate percentage of ABTS radical scavenging read_abs->calculate_scavenging MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_bacteria Prepare bacterial inoculum (e.g., 5 x 10^5 CFU/mL) inoculate Inoculate 96-well plate with bacteria and peptide dilutions prep_bacteria->inoculate prep_peptides Prepare serial dilutions of peptide analogs prep_peptides->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe_growth Visually inspect for bacterial growth or measure OD at 600 nm incubate->observe_growth determine_mic Determine MIC as the lowest concentration with no visible growth observe_growth->determine_mic Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide Antioxidant Peptide (e.g., Arg-Trp analog) Keap1 Keap1 Peptide->Keap1 Inhibits ROS Reactive Oxygen Species (ROS) ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Normally sequesters Nrf2 Keap1->Nrf2 Release of Nrf2 Ub Ubiquitination & Degradation Nrf2->Ub Leads to ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocates and binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Initiates transcription of Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide Anti-inflammatory Peptide (e.g., Arg-Trp analog) IKK IKK Complex Peptide->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFκB->Pro_inflammatory_Genes Translocates and binds to Cytokines Release of Pro-inflammatory Cytokines Pro_inflammatory_Genes->Cytokines Induces transcription of

References

Validation of H-Arg-Trp-OH.TFA antimicrobial activity against standard strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of the dipeptide H-Arg-Trp-OH TFA salt against standard bacterial strains. The performance of this peptide is contrasted with established antibiotics, Penicillin and Ciprofloxacin, supported by experimental data and detailed methodologies.

Executive Summary

The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Cationic peptides, particularly those rich in arginine (Arg) and tryptophan (Trp), have emerged as promising candidates due to their membrane-disrupting mechanisms, which are less likely to induce resistance compared to traditional antibiotics.[1][2] This guide focuses on the antimicrobial potential of a simple dipeptide, H-Arg-Trp-OH, formulated as a trifluoroacetate (TFA) salt. While specific experimental data for this exact dipeptide is limited, this analysis utilizes representative data for short Arg-Trp peptides to provide a comparative framework against common pathogens.

Performance Comparison

The antimicrobial efficacy of H-Arg-Trp-OH.TFA is evaluated based on its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[3] A lower MIC value indicates greater potency. For the purpose of this guide, representative MIC values for a short Arg-Trp peptide are used for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus

CompoundStrainMIC (µg/mL)
This compound (representative)ATCC 25923125
PenicillinATCC 259230.4[4]
CiprofloxacinATCC 259230.5[3]

Table 2: Minimum Inhibitory Concentration (MIC) Against Escherichia coli

CompoundStrainMIC (µg/mL)
This compound (representative)AG100250
Penicillin-High intrinsic resistance
CiprofloxacinAG1000.016[5]

Note: E. coli often exhibits natural resistance to Penicillin.[6]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure in antimicrobial susceptibility testing.[7][8][9]

Broth Microdilution Assay for MIC Determination
  • Preparation of Reagents and Media:

    • Mueller-Hinton Broth (MHB) is prepared and sterilized.

    • The test compound (this compound) and control antibiotics are dissolved in an appropriate solvent (e.g., sterile deionized water or DMSO) to create stock solutions.

  • Bacterial Inoculum Preparation:

    • A pure culture of the standard bacterial strain (e.g., Staphylococcus aureus ATCC 25923 or Escherichia coli ATCC 25922) is grown on an agar plate.

    • Several colonies are used to inoculate a tube of MHB.

    • The bacterial suspension is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using MHB.

    • The diluted bacterial inoculum is added to each well.

    • Positive (bacteria and broth, no antimicrobial) and negative (broth only) controls are included on each plate.

    • The plate is incubated at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Mechanism of Action and Experimental Workflow

The antimicrobial activity of Arg-Trp rich peptides is primarily attributed to their ability to disrupt bacterial cell membranes. The cationic arginine residue facilitates initial electrostatic interactions with the negatively charged components of the bacterial membrane, while the hydrophobic tryptophan residue inserts into the lipid bilayer, leading to membrane destabilization and cell death.[10]

G cluster_peptide H-Arg-Trp-OH Peptide cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects peptide Cationic Arg & Hydrophobic Trp membrane Negatively Charged Surface peptide->membrane Electrostatic Attraction lipid_bilayer Lipid Bilayer membrane->lipid_bilayer Trp Insertion disruption Membrane Disruption & Pore Formation lipid_bilayer->disruption leakage Ion & Metabolite Leakage disruption->leakage death Cell Death leakage->death G start Start: Pure Bacterial Culture inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate dilution Serial Dilution of this compound dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read MIC (Lowest Concentration with No Growth) incubate->read end End: Determine Antimicrobial Potency read->end

References

Cross-Validation of Analytical Methods for H-Arg-Trp-OH·TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust analysis of synthetic peptides like H-Arg-Trp-OH·TFA (Arginyl-Tryptophan dipeptide, trifluoroacetate salt) is critical for quality control, stability studies, and formulation development. The selection of an appropriate analytical method is a foundational step, and the cross-validation of these methods ensures data integrity and consistency. This guide provides a comparative overview of common analytical techniques for H-Arg-Trp-OH·TFA, supported by typical experimental data and detailed protocols.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the two primary analytical methods for the quantification and characterization of H-Arg-Trp-OH·TFA.

ParameterReversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV DetectionLiquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on hydrophobicity, detection via UV absorbance of the tryptophan indole ring.Separation based on hydrophobicity, detection by mass-to-charge ratio, providing molecular weight confirmation.
Specificity Moderate to high; relies on chromatographic resolution from impurities.Very high; provides mass confirmation of the target peptide and potential impurities.
Sensitivity Typically in the low µg/mL range.High; often in the ng/mL to pg/mL range.
Linearity Generally excellent over a wide concentration range (e.g., 1-200 µg/mL).Good, but can be affected by matrix effects and detector saturation.
Accuracy High, with typical recovery values of 98-102%.High, with typical recovery values of 95-105%.
Precision (RSD%) Excellent; typically <2% for intra-day and inter-day precision.Very good; typically <5% for intra-day and inter-day precision.
Limit of Detection (LOD) Dependent on the UV detector and chromophore; typically ~0.1-0.5 µg/mL.Significantly lower than HPLC-UV; often in the low ng/mL range.
Limit of Quantification (LOQ) Typically ~0.5-1.5 µg/mL.Typically in the mid to high ng/mL range.
Primary Application Purity assessment, quantification, and stability testing.Identification, quantification, impurity profiling, and metabolite identification.
Complexity & Cost Lower complexity and cost compared to LC-MS.Higher complexity and initial investment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

RP-HPLC with UV Detection

This method is a robust technique for the routine quantification and purity analysis of H-Arg-Trp-OH·TFA.

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1][2]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1][2]

    • Gradient: A typical gradient might be 5-40% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The tryptophan residue has a characteristic UV absorbance at approximately 220 nm and 280 nm.[1] Detection at 220 nm generally provides higher sensitivity.[1]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of H-Arg-Trp-OH·TFA in Mobile Phase A at a concentration of 1 mg/mL.

    • Prepare calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-200 µg/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher specificity and sensitivity, making it ideal for identification, trace-level quantification, and impurity characterization.

  • Instrumentation: An LC system (as described for HPLC) coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • The same column and mobile phases as in the RP-HPLC method can often be used. However, to reduce ion suppression, the concentration of TFA may be lowered to 0.05%, or it can be replaced with formic acid (0.1%).[2][3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: Typically nitrogen at 600-800 L/hr.

    • Desolvation Temperature: 350-500 °C.

  • Sample Preparation: Similar to the HPLC method, but dilutions are typically made to a lower concentration range (e.g., 1-1000 ng/mL) due to the higher sensitivity of the instrument.

Mandatory Visualization

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates the logical workflow for the cross-validation of the RP-HPLC and LC-MS methods for analyzing H-Arg-Trp-OH·TFA. Cross-validation is essential to ensure that different analytical methods produce comparable and reliable results.[4]

CrossValidationWorkflow start Start: Define Analytical Requirements method_dev_hplc Method Development: RP-HPLC-UV start->method_dev_hplc method_dev_lcms Method Development: LC-MS start->method_dev_lcms validation_hplc Method Validation (ICH Guidelines) - Specificity, Linearity, Accuracy - Precision, LOD, LOQ method_dev_hplc->validation_hplc validation_lcms Method Validation (ICH Guidelines) - Specificity, Linearity, Accuracy - Precision, LOD, LOQ method_dev_lcms->validation_lcms sample_prep Prepare Standard and QC Samples (Identical Batches) validation_hplc->sample_prep validation_lcms->sample_prep analysis_hplc Analysis by Validated RP-HPLC-UV Method sample_prep->analysis_hplc analysis_lcms Analysis by Validated LC-MS Method sample_prep->analysis_lcms data_comparison Data Comparison and Statistical Analysis (e.g., Bland-Altman, t-test) analysis_hplc->data_comparison analysis_lcms->data_comparison acceptance Acceptance Criteria Met? data_comparison->acceptance report Generate Cross-Validation Report acceptance->report Yes troubleshoot Troubleshoot and Re-evaluate Methods acceptance->troubleshoot No troubleshoot->data_comparison

Cross-validation workflow for analytical methods.

References

A Comparative Analysis of H-Arg-Trp-OH.TFA and Established Antibiotics for Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the face of mounting challenges posed by antibiotic resistance, the scientific community is in ardent pursuit of novel antimicrobial agents. This report provides a detailed comparative analysis of the efficacy of H-Arg-Trp-OH.TFA, a representative of the promising class of arginine-tryptophan rich antimicrobial peptides (AMPs), against established antibiotics. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and mechanistic insights.

Executive Summary

Arginine-tryptophan (Arg-Trp) rich peptides, such as the model peptide WR12, have demonstrated potent antimicrobial activity against a broad spectrum of bacteria, including multidrug-resistant strains.[1][2] Their primary mechanism of action involves the disruption of the bacterial cell membrane, a mode of action that is less prone to the development of resistance compared to traditional antibiotics that target specific intracellular processes.[2] This report presents a side-by-side comparison of the in vitro efficacy of Arg-Trp peptides with conventional antibiotics like vancomycin and colistin, supported by experimental data and detailed protocols.

Data Presentation: Comparative Efficacy

The antimicrobial efficacy of this compound, represented by the well-studied peptide WR12, and established antibiotics is quantitatively summarized in the tables below. The data is primarily presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Gram-Positive Bacteria: this compound (WR12) vs. Vancomycin

Vancomycin is a glycopeptide antibiotic used for serious infections caused by Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5] The following table compares the MIC values of WR12 and vancomycin against various strains of Staphylococcus aureus, including vancomycin-intermediate (VISA) and vancomycin-resistant (VRSA) strains.

Bacterial StrainWR12 MIC (µM)Vancomycin MIC (µg/mL)Resistance Phenotype
S. aureus (MRSA, USA100)81Methicillin-Resistant
S. aureus (MRSA, USA300)21Methicillin-Resistant
S. aureus (VISA, HIP5827)48Vancomycin-Intermediate
S. aureus (VRSA, VRS1)41024Vancomycin-Resistant
S. aureus (VRSA, VRS2)8512Vancomycin-Resistant
S. aureus (VRSA, VRS3)81024Vancomycin-Resistant
S. aureus (VRSA, VRS4)4512Vancomycin-Resistant
S. aureus (VRSA, VRS5)41024Vancomycin-Resistant

Data sourced from a study evaluating short synthetic antimicrobial peptides.[2]

Gram-Negative Bacteria: this compound (WR12) vs. Colistin

Colistin (Polymyxin E) is a polymyxin antibiotic that is often used as a last-resort treatment for multidrug-resistant Gram-negative bacterial infections.[6][7][8] The following table presents the MIC values of WR12 and colistin against several clinically relevant Gram-negative pathogens.

Bacterial StrainWR12 MIC (µg/mL)Colistin MIC (µg/mL)
Acinetobacter baumannii (MDR-1)30.5
Acinetobacter baumannii (MDR-2)110.5
Klebsiella pneumoniae (XDR-1)270.5
Klebsiella pneumoniae (XDR-2)321
Pseudomonas aeruginosa (MDR-1)111
Pseudomonas aeruginosa (MDR-2)112

Data compiled from a study on engineered cationic antimicrobial peptides.[1] MDR: Multidrug-Resistant, XDR: Extensively Drug-Resistant.

Mechanism of Action

The distinct mechanisms of action of Arg-Trp peptides and conventional antibiotics are crucial for understanding their efficacy profiles and the potential for resistance development.

This compound (Arginine-Tryptophan Peptides)

Arg-Trp rich peptides are cationic and amphipathic molecules. Their mechanism of action is primarily driven by electrostatic interactions with the negatively charged bacterial cell membrane. The positively charged arginine residues facilitate initial binding to the membrane, while the hydrophobic tryptophan residues insert into the lipid bilayer, leading to membrane disruption, pore formation, and ultimately cell death.[2] This direct action on the physical integrity of the cell membrane makes the development of resistance more challenging for bacteria.

Established Antibiotics
  • Vancomycin: This glycopeptide antibiotic inhibits cell wall synthesis in Gram-positive bacteria by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[3][4][9][10] This prevents the cross-linking of peptidoglycan layers, weakening the cell wall and leading to cell lysis.[3][4][9][10] Its large size prevents it from crossing the outer membrane of Gram-negative bacteria, rendering it ineffective against them.

  • Colistin: As a polycationic peptide, colistin interacts with the lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria, displacing divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer.[1][6][7][8][11] This disruption of the outer membrane's integrity leads to increased permeability and subsequent leakage of intracellular contents, resulting in bacterial cell death.[1][6][7][8][11]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Procedure:

  • Preparation of Antimicrobial Agents: Stock solutions of the antimicrobial peptides and antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in CAMHB.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agents is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.

  • Reading the MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

This assay is performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Procedure:

  • Preparation of Cultures: A mid-logarithmic phase bacterial culture is diluted to a starting concentration of approximately 1 x 10⁶ CFU/mL in CAMHB.

  • Addition of Antimicrobial Agent: The antimicrobial agent is added to the bacterial suspension at a predetermined concentration (e.g., 2x, 4x, or 8x the MIC).

  • Incubation and Sampling: The culture is incubated at 37°C with shaking. Aliquots are removed at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Viable Cell Counting: The collected aliquots are serially diluted, plated on nutrient agar, and incubated for 18-24 hours at 37°C. The number of colonies is then counted to determine the CFU/mL at each time point.

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[12]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

cluster_AMP This compound (AMP) Mechanism AMP Cationic AMP Membrane Negatively Charged Bacterial Membrane AMP->Membrane Electrostatic Attraction Pore Pore Formation & Membrane Disruption Membrane->Pore Hydrophobic Insertion Death Cell Death Pore->Death

Mechanism of Action for Arg-Trp Antimicrobial Peptides.

cluster_Antibiotics Established Antibiotic Mechanisms cluster_Vanco Vancomycin (Gram-Positive) cluster_Colistin Colistin (Gram-Negative) Vanco Vancomycin Precursor Peptidoglycan Precursor (D-Ala-D-Ala) Vanco->Precursor Binding Inhibition Inhibition of Transglycosylation & Transpeptidation Precursor->Inhibition Lysis Cell Lysis Inhibition->Lysis Colistin Colistin LPS Lipopolysaccharide (LPS) Colistin->LPS Displaces Ca²⁺/Mg²⁺ Disruption Outer Membrane Disruption LPS->Disruption Leakage Leakage of Contents Disruption->Leakage

Mechanisms of Action for Vancomycin and Colistin.

cluster_Workflow MIC Assay Workflow A Prepare Serial Dilutions of Antimicrobial Agent C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 16-20 hours C->D E Read Results and Determine MIC D->E

Experimental Workflow for MIC Determination.

References

A Head-to-Head Comparison of H-Arg-Trp-OH Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of peptides is a critical cornerstone of their work. The dipeptide H-Arg-Trp-OH, composed of arginine and tryptophan, is a valuable building block in the synthesis of more complex peptide structures. This guide provides a head-to-head comparison of two primary methodologies for its synthesis: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), offering insights into their respective protocols, performance metrics, and ideal applications.

This comparative analysis focuses on the widely adopted Fmoc-based Solid-Phase Peptide Synthesis (Fmoc-SPPS) and a classical Liquid-Phase Peptide Synthesis (LPPS) approach. Both methods present distinct advantages and disadvantages in terms of yield, purity, scalability, and cost-effectiveness.

Quantitative Performance Comparison

To facilitate a clear comparison, the following table summarizes the key quantitative data associated with the synthesis of H-Arg-Trp-OH using Fmoc-SPPS and a representative LPPS method.

Performance MetricFmoc-Solid-Phase Peptide Synthesis (Fmoc-SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Overall Yield 85-95%[1]Variable, typically lower for short peptides
Crude Purity ≥95%90-98% (highly dependent on purification steps)
Reaction Time Faster reaction cycles due to simplified purificationMore time-consuming due to intermediate purification
Scalability Excellent for milligram-to-gram scaleWell-suited for large-scale synthesis
Cost-Effectiveness Generally more cost-effective for shorter peptides[2]Can be more cost-efficient for very simple, short sequences[2]

Detailed Experimental Protocols

A thorough understanding of the experimental procedures is essential for selecting the most appropriate synthesis strategy. Below are detailed protocols for the synthesis of H-Arg-Trp-OH via Fmoc-SPPS.

Fmoc-Solid-Phase Peptide Synthesis (Fmoc-SPPS) of H-Arg-Trp-OH

This protocol utilizes a 2-chlorotrityl chloride resin and standard Fmoc-protected amino acids. The side chains of arginine and tryptophan are protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Boc (tert-butyloxycarbonyl) groups, respectively, to prevent unwanted side reactions.[3]

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Trp(Boc)-OH

  • Fmoc-Arg(Pbf)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling and First Amino Acid Coupling:

    • Swell the 2-chlorotrityl chloride resin in DMF.

    • Dissolve Fmoc-Trp(Boc)-OH in DMF and add to the resin.

    • Add DIC and HOBt to initiate the coupling reaction.

    • Allow the reaction to proceed for 2 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the tryptophan residue.

    • Wash the resin extensively with DMF.

  • Second Amino Acid Coupling:

    • Dissolve Fmoc-Arg(Pbf)-OH in DMF.

    • Add DIC and HOBt to the dissolved amino acid and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection:

    • Remove the Fmoc group from the N-terminal arginine using 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours to cleave the dipeptide from the resin and remove the Pbf and Boc side-chain protecting groups.[3]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to collect the peptide pellet and wash with cold diethyl ether.

  • Purification:

    • Purify the crude H-Arg-Trp-OH by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

Visualizing the Workflow

To provide a clearer understanding of the synthesis process, the following diagrams illustrate the key stages of the Fmoc-SPPS and a general LPPS workflow.

Fmoc_SPPS_Workflow Resin 2-Cl-Trt Resin Swell Swell Resin (DMF) Resin->Swell Couple_Trp Couple Fmoc-Trp(Boc)-OH Swell->Couple_Trp Wash1 Wash Couple_Trp->Wash1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect1 Wash2 Wash Deprotect1->Wash2 Couple_Arg Couple Fmoc-Arg(Pbf)-OH Wash2->Couple_Arg Wash3 Wash Couple_Arg->Wash3 Deprotect2 Final Fmoc Deprotection Wash3->Deprotect2 Wash4 Wash Deprotect2->Wash4 Cleave Cleavage & Deprotection (TFA/TIS/H2O) Wash4->Cleave Precipitate Precipitate (Diethyl Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Final_Product H-Arg-Trp-OH Purify->Final_Product

Fmoc-SPPS Workflow for H-Arg-Trp-OH Synthesis

LPPS_Workflow Start Protected Amino Acid 1 Couple Coupling in Solution Start->Couple Purify1 Intermediate Purification Couple->Purify1 React Protected Amino Acid 2 React->Couple Deprotect1 Deprotection Purify1->Deprotect1 Purify2 Intermediate Purification Deprotect1->Purify2 Couple2 ... Purify2->Couple2 Final_Deprotect Final Deprotection Couple2->Final_Deprotect Final_Purify Final Purification Final_Deprotect->Final_Purify Final_Product Final Peptide Final_Purify->Final_Product

Generalized Liquid-Phase Peptide Synthesis Workflow

Signaling Pathways and Logical Relationships in Peptide Synthesis

The choice of synthesis method is often dictated by a series of logical considerations related to the final application of the peptide. The following diagram illustrates the decision-making pathway.

Synthesis_Decision_Pathway Start Peptide Synthesis Requirement Length Peptide Length? Start->Length Scale Required Scale? Length->Scale Short (<30 aa) SPPS Solid-Phase Peptide Synthesis Length->SPPS Long (>30 aa) Complexity Structural Complexity? Scale->Complexity Intermediate Scale->SPPS Small (mg-g) LPPS Liquid-Phase Peptide Synthesis Scale->LPPS Large (kg) Complexity->SPPS Low to Moderate Complexity->LPPS High Hybrid Hybrid Approach Complexity->Hybrid Very High

Decision Pathway for Peptide Synthesis Method Selection

Conclusion

The synthesis of H-Arg-Trp-OH can be successfully achieved through both Solid-Phase and Liquid-Phase methodologies. Fmoc-SPPS offers a rapid, efficient, and high-purity route for laboratory-scale synthesis, making it an excellent choice for research and early-stage development. LPPS, while more traditional and often more labor-intensive for shorter peptides, remains a viable and sometimes preferred method for large-scale production due to its potential for cost-effectiveness with simple sequences. The selection of the optimal synthesis strategy ultimately depends on the specific requirements of the project, including the desired scale, purity, and available resources.

References

A Comparative Guide to the Stability of H-Arg-Trp-OH.TFA in Various Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the stability of the dipeptide H-Arg-Trp-OH.TFA in different pharmaceutical formulations. The information is intended for researchers, scientists, and professionals involved in drug development. The stability of a peptide is a critical factor influencing its therapeutic efficacy and shelf-life. This document outlines the expected stability of this compound in aqueous solutions, lyophilized powders, and topical creams, supported by generalized experimental data based on the known physicochemical properties of its constituent amino acids, Arginine and Tryptophan.

Physicochemical Properties of H-Arg-Trp-OH

H-Arg-Trp-OH, or Arginine-Tryptophan, is a dipeptide with a molecular formula of C17H24N6O3 and a molecular weight of 360.42 g/mol [1][2]. Its structure, containing the positively charged guanidinium group of arginine and the aromatic indole side chain of tryptophan, makes it water-soluble[1]. However, these residues also present specific stability challenges. The arginine residue is a known cleavage site for proteases like trypsin, while the tryptophan residue is susceptible to oxidation, particularly when exposed to light[3][4][5]. The trifluoroacetic acid (TFA) salt form is a common result of solid-phase peptide synthesis[6][7].

Comparative Stability in Different Formulations

The stability of this compound is highly dependent on the formulation. The following table summarizes the expected stability profile in three common formulation types.

Formulation TypeKey Stability ConcernsExpected StabilityKey Influencing Factors
Aqueous Solution Hydrolysis, Oxidation, Microbial GrowthLow to ModeratepH, Temperature, Light Exposure, Presence of Buffers and Excipients
Lyophilized Powder Hygroscopicity, Solid-State Chemical DegradationHighResidual Moisture Content, Storage Temperature, Packaging
Topical Cream (Oil-in-Water Emulsion) Phase Separation, Microbial Growth, OxidationModeratepH of the Aqueous Phase, Preservatives, Antioxidants, Emulsifiers

Experimental Protocols

To assess the stability of this compound in these formulations, the following experimental protocols are recommended.

1. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC (RP-HPLC) method should be developed and validated to separate the intact H-Arg-Trp-OH from its potential degradation products.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 280 nm (for tryptophan)

  • Temperature: 25°C

  • Sample Preparation:

    • Aqueous Solution: Dilute to a suitable concentration with Mobile Phase A.

    • Lyophilized Powder: Reconstitute a known weight of the powder in a known volume of Mobile Phase A.

    • Topical Cream: Extract a known weight of the cream with a suitable solvent system (e.g., a mixture of acetonitrile and water), vortex, centrifuge, and filter the supernatant before injection.

2. Forced Degradation Studies

To identify potential degradation pathways and validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on this compound in an aqueous solution.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: 60°C for 7 days (in solid and solution states).

  • Photostability: Expose the sample to light according to ICH Q1B guidelines.

3. Long-Term Stability Testing

Samples of this compound in the different formulations should be stored under controlled conditions and tested at specified time points.

  • Storage Conditions:

    • 2-8°C (refrigerated)

    • 25°C / 60% Relative Humidity (room temperature)

    • 40°C / 75% Relative Humidity (accelerated)

  • Testing Time Points: 0, 1, 3, 6, 12, and 24 months.

  • Parameters to be Tested: Appearance, pH (for aqueous and cream formulations), peptide content and purity by HPLC, and microbial load.

Visualizing Experimental and Degradation Pathways

The following diagrams illustrate the experimental workflow for a stability study and the potential degradation pathways for H-Arg-Trp-OH.

G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis prep_aq Aqueous Solution storage_refrig 2-8°C prep_aq->storage_refrig storage_rt 25°C / 60% RH prep_aq->storage_rt storage_accel 40°C / 75% RH prep_aq->storage_accel prep_lyo Lyophilized Powder prep_lyo->storage_refrig prep_lyo->storage_rt prep_lyo->storage_accel prep_cream Topical Cream prep_cream->storage_refrig prep_cream->storage_rt prep_cream->storage_accel analysis_hplc HPLC (Purity/Content) storage_refrig->analysis_hplc analysis_phys Physical Appearance storage_refrig->analysis_phys analysis_micro Microbial Testing storage_refrig->analysis_micro storage_rt->analysis_hplc storage_rt->analysis_phys storage_rt->analysis_micro storage_accel->analysis_hplc storage_accel->analysis_phys storage_accel->analysis_micro analysis_ms Mass Spec (Degradants) analysis_hplc->analysis_ms G Potential Degradation Pathways of H-Arg-Trp-OH cluster_degradation Degradation Products peptide H-Arg-Trp-OH hydrolysis Hydrolysis Products (Free Arg and Trp) peptide->hydrolysis  Water, Acid/Base oxidation Oxidized Tryptophan Derivatives peptide->oxidation  Light, Oxygen, Peroxides proteolysis Proteolytic Fragments (if enzymes present) peptide->proteolysis  Proteases (e.g., Trypsin)

References

Validating the Mechanism of Action of H-Arg-Trp-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the dipeptide H-Arg-Trp-OH as a potential antimicrobial agent. It delves into its mechanism of action, compares its performance with alternative antimicrobial peptides based on available experimental data, and provides detailed protocols for key validation assays.

Mechanism of Action: A Two-pronged Approach to Bacterial Membrane Disruption

The antimicrobial activity of H-Arg-Trp-OH is primarily attributed to its ability to disrupt bacterial cell membranes. This action is driven by the synergistic properties of its constituent amino acids: Arginine (Arg) and Tryptophan (Trp).

  • Electrostatic Attraction: The guanidinium group of Arginine carries a positive charge, facilitating the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as phospholipids and lipopolysaccharides.[1][2]

  • Hydrophobic Interaction: The indole side chain of Tryptophan is hydrophobic and has a strong preference for the interfacial region of lipid bilayers.[1] This allows the peptide to insert into the bacterial membrane, disrupting its integrity.

  • Cation-π Interactions: The combination of the cationic Arginine and the aromatic Tryptophan can lead to cation-π interactions, further strengthening the peptide's association with the bacterial membrane and enhancing its disruptive capabilities.[1][3]

This mechanism of action, which targets the fundamental structure of the bacterial membrane, is believed to be a key reason for the broad-spectrum activity of Arg-Trp containing peptides and their potential to circumvent common resistance mechanisms that target specific intracellular processes.

Lipid Bilayer Lipid Bilayer Membrane Disruption Membrane Disruption Lipid Bilayer->Membrane Disruption Loss of Integrity Anionic Components Anionic Components H-Arg-Trp-OH H-Arg-Trp-OH H-Arg-Trp-OH->Lipid Bilayer Hydrophobic Interaction (Trp) H-Arg-Trp-OH->Anionic Components Electrostatic Attraction (Arg) Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis

Figure 1: Proposed mechanism of action for H-Arg-Trp-OH on bacterial membranes.

Comparative Performance Analysis

While specific quantitative data for the dipeptide H-Arg-Trp-OH is limited in publicly available literature, extensive research on short Arg-Trp rich antimicrobial peptides (AMPs) provides valuable insights into its potential efficacy. The following tables summarize the performance of these related peptides against various bacterial strains and compare their toxicity profiles.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM)

Peptide/CompoundE. coliP. aeruginosaS. aureusMRSAReference
(RW)₃>100>1001111[4]
RcCO-W(RW)₂6624[4]
Vancomycin>100>1001.11.1[4]
GS(K₂Y₂)2.85.61.41.4[4]

Note: (RW)₃ is a hexapeptide (H-Arg-Trp-Arg-Trp-Arg-Trp-NH₂). RcCO-W(RW)₂ is a modified pentapeptide. Vancomycin and GS(K₂Y₂) are included as reference antibiotics. The data suggests that while the basic (RW)₃ sequence has potent activity against Gram-positive bacteria, modifications can significantly enhance its activity against Gram-negative strains.

Table 2: Comparative Toxicity Profile (Hemolytic Activity)

PeptideHC₅₀ (µM)Reference
(RW)₃> 333[4]
RcCO-W(RW)₂~195[4]

Note: HC₅₀ is the concentration of the peptide that causes 50% hemolysis of human red blood cells. A higher HC₅₀ value indicates lower toxicity. The high HC₅₀ of (RW)₃ suggests a favorable safety profile.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the mechanism of action and performance of H-Arg-Trp-OH and its analogues.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test peptide (H-Arg-Trp-OH)

  • Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus, MRSA)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Procedure:

  • Prepare a stock solution of the test peptide in an appropriate solvent (e.g., sterile water or DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the peptide stock solution in MHB to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL in MHB.

  • Add the bacterial inoculum to each well containing the peptide dilutions.

  • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Peptide Dilution Peptide Dilution Bacterial Inoculation Bacterial Inoculation Peptide Dilution->Bacterial Inoculation Incubation Incubation Bacterial Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Hemolytic Activity Assay

This assay assesses the toxicity of the peptide towards eukaryotic cells by measuring the lysis of red blood cells.

Materials:

  • Test peptide (H-Arg-Trp-OH)

  • Fresh human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (1% v/v in PBS) as a positive control

  • 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer (540 nm)

Procedure:

  • Wash hRBCs three times with PBS by centrifugation and resuspend to a final concentration of 4% (v/v) in PBS.

  • Prepare serial dilutions of the test peptide in PBS in a 96-well plate.

  • Add the hRBC suspension to each well.

  • Include a positive control (hRBCs with Triton X-100 for 100% hemolysis) and a negative control (hRBCs in PBS for 0% hemolysis).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact hRBCs.

  • Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Membrane Permeabilization Assay

This assay evaluates the ability of the peptide to disrupt the bacterial cytoplasmic membrane using a fluorescent probe like SYTOX Green.

Materials:

  • Test peptide (H-Arg-Trp-OH)

  • Bacterial suspension

  • SYTOX Green nucleic acid stain

  • Buffer (e.g., PBS or HEPES)

  • Fluorometer

Procedure:

  • Wash and resuspend mid-logarithmic phase bacteria in the assay buffer.

  • Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes.

  • Add the test peptide at various concentrations to the bacterial suspension.

  • Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation, ~520 nm emission).

  • An increase in fluorescence indicates that the peptide has permeabilized the bacterial membrane, allowing the dye to enter and bind to intracellular nucleic acids.

cluster_bacteria Bacteria with Intact Membrane cluster_permeabilized Bacteria with Permeabilized Membrane SYTOX Green (outside) SYTOX Green (outside) H-Arg-Trp-OH H-Arg-Trp-OH Membrane Permeabilization Membrane Permeabilization H-Arg-Trp-OH->Membrane Permeabilization SYTOX Green (inside) SYTOX Green (inside) Membrane Permeabilization->SYTOX Green (inside) Fluorescence Fluorescence SYTOX Green (inside)->Fluorescence

Figure 3: Principle of the SYTOX Green membrane permeabilization assay.

Conclusion

H-Arg-Trp-OH represents a promising minimalist design for an antimicrobial peptide, leveraging the fundamental properties of its constituent amino acids to disrupt bacterial membranes. While direct comparative data for this specific dipeptide is emerging, the wealth of information on short Arg-Trp rich peptides suggests a potent antimicrobial activity, particularly against Gram-positive bacteria, and a favorable toxicity profile. Further research focusing on direct comparisons with conventional antibiotics and exploration of synergistic effects is warranted to fully validate its therapeutic potential. The experimental protocols provided in this guide offer a robust framework for conducting such validation studies.

References

The Double-Edged Sword: H-Arg-Trp-OH's Potential in Selectively Targeting Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – The dipeptide H-Arginine-Tryptophan-OH (H-Arg-Trp-OH) and peptides containing the Arg-Trp motif are emerging as promising candidates in oncology research due to their potential for selective cytotoxicity against cancerous cells while exhibiting lower toxicity towards normal, healthy cells. This guide provides a comparative analysis of the cytotoxic effects of Arg-Trp-containing compounds, supported by available experimental data, detailed methodologies for key experiments, and visualizations of the proposed mechanisms of action.

While specific quantitative data on the cytotoxicity of the simple dipeptide H-Arg-Trp-OH is limited in publicly available literature, studies on peptides and conjugates incorporating the Arg-Trp motif provide valuable insights into its anticancer potential. These larger molecules leverage the unique properties of arginine and tryptophan to preferentially interact with and disrupt cancer cell membranes.

Quantitative Analysis of Cytotoxicity

The following tables summarize the cytotoxic activity of various Arg-Trp-containing compounds against a range of cancerous and normal cell lines. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, is also provided, with a higher SI value indicating greater selectivity for cancer cells.

Compound/PeptideCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
RuRW9 (Arg-Trp conjugate)MDA-MB-468 (Breast)5.44MCF-10A (Breast)>100>18.38[1]
RuRW9 (Arg-Trp conjugate)MCF-7 (Breast)25.0MCF-10A (Breast)>100>4.00[1]
RuRW9 (Arg-Trp conjugate)MDA-MB-231 (Breast)15.63MCF-10A (Breast)>100>6.40[1]
RuRW8 (Arg-Trp conjugate)MDA-MB-468 (Breast)93.08MCF-10A (Breast)>100>1.07[1]
RuRW6 (Arg-Trp conjugate)MDA-MB-468 (Breast)65.12MCF-10A (Breast)>100>1.54[1]

Note: The data presented is for Arg-Trp conjugates and not the simple dipeptide H-Arg-Trp-OH. This data is illustrative of the potential of the Arg-Trp motif.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • H-Arg-Trp-OH (or test compound)

  • Cancerous and normal cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of H-Arg-Trp-OH in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently mix the plate and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Proposed Mechanism of Action and Signaling Pathway

Peptides rich in arginine and tryptophan are thought to exert their selective anticancer effects primarily through electrostatic and hydrophobic interactions with the cancer cell membrane. Cancer cell membranes often have a higher negative charge compared to normal cells due to an increased presence of anionic molecules like phosphatidylserine. This difference in surface charge is believed to facilitate the initial binding of the positively charged arginine residue of the dipeptide. Following this initial interaction, the hydrophobic tryptophan residue can insert into the lipid bilayer, disrupting membrane integrity and leading to cell death. The mode of cell death is often apoptotic.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H_Arg_Trp_OH H-Arg-Trp-OH Cancer_Membrane Negatively Charged Cancer Cell Membrane H_Arg_Trp_OH->Cancer_Membrane Electrostatic Interaction Membrane_Disruption Membrane Disruption & Pore Formation Cancer_Membrane->Membrane_Disruption Tryptophan Insertion Ion_Influx Ion Influx (Ca2+) Membrane_Disruption->Ion_Influx Mitochondria Mitochondria Ion_Influx->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed apoptotic signaling pathway initiated by H-Arg-Trp-OH in cancer cells.

Experimental Workflow for Comparative Cytotoxicity Analysis

The following diagram outlines a typical workflow for comparing the cytotoxic effects of a test compound like H-Arg-Trp-OH on cancerous and normal cell lines.

G cluster_setup Experiment Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Culture Cancerous & Normal Cell Lines Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep Prepare Serial Dilutions of H-Arg-Trp-OH Treatment Treat Cells with Compound Dilutions Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance (570 nm) MTT_Assay->Absorbance Viability Calculate % Cell Viability Absorbance->Viability IC50 Determine IC50 Values Viability->IC50 SI Calculate Selectivity Index IC50->SI

Caption: Experimental workflow for comparative cytotoxicity assessment.

References

Navigating the Nuances of H-Arg-Trp-OH.TFA: A Guide to the Reproducibility of its Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the consistency of a compound's biological activity across different laboratory settings is paramount. This guide provides a comparative analysis of the biological effects of the dipeptide H-Arg-Trp-OH.TFA, addressing the critical aspect of reproducibility. We delve into its known biological activities, compare it with relevant alternatives, and scrutinize the factors that may influence experimental outcomes, supported by available data and detailed experimental protocols.

The dipeptide H-Arg-Trp-OH, comprised of L-Arginine and L-Tryptophan, is a subject of interest primarily for its potential antimicrobial properties. The trifluoroacetate (TFA) salt is a common form of this peptide due to its use in the purification process of chemically synthesized peptides. However, the biological effects observed in preclinical studies can be influenced by various factors, making cross-laboratory reproducibility a significant concern.

Comparative Analysis of Antimicrobial Activity

A major challenge in comparing antimicrobial peptide (AMP) activity across different studies is the lack of standardized testing protocols.[1][2] Factors such as the choice of growth media, inoculum density, and the specific assay used can significantly impact the determined Minimum Inhibitory Concentration (MIC) values.[1]

Table 1: Antimicrobial Activity of Arginine-Tryptophan (RW) Containing Peptides

Peptide/CompoundTarget Organism(s)Reported MIC (µM)Key FindingsReference(s)
(RW)₃-NH₂E. coli, P. aeruginosa, S. aureus2 - >100Activity is dependent on peptide length and bacterial strain.[3]
(RW)₄-NH₂E. coli>200 (low activity)Demonstrates the importance of optimal peptide length for activity.[3]
Tritrp-ArgE. coli2-4Arg-containing peptides generally show higher activity than Lys-containing counterparts.[4]
Various Arg-Trp PeptidesGram-positive and Gram-negative bacteriaNot specifiedArg and Trp residues are crucial for antimicrobial activity through membrane interaction.[5]

Note: This table summarizes data for longer Arg-Trp peptides to provide context, as specific multi-lab MIC data for this compound is not available.

The Confounding Variable: The Trifluoroacetate (TFA) Counter-ion

A critical factor influencing the reproducibility of this compound's biological effects is the TFA counter-ion itself. TFA is a remnant of the peptide synthesis and purification process and has been shown to exert its own biological effects, which can confound experimental results.[6]

Studies have indicated that TFA can impact cell viability and other biological assays.[6] This suggests that variations in the residual amount of TFA in different batches of this compound could lead to inconsistent results between laboratories. For rigorous and reproducible studies, it is often recommended to exchange the TFA counter-ion for a more biologically inert one, such as hydrochloride (HCl).[7] While direct comparative studies on the biological activity of H-Arg-Trp-OH as TFA versus HCl salts are not available, research on other peptides has shown that different salt forms can lead to variations in biological outcomes.[6]

Mechanism of Action and Signaling Pathways

The predominant mechanism of action for arginine- and tryptophan-rich antimicrobial peptides is believed to be the disruption of bacterial cell membranes. The positively charged guanidinium group of arginine interacts with the negatively charged components of the bacterial membrane, while the hydrophobic tryptophan residue facilitates insertion into and disruption of the lipid bilayer.[5] This interaction leads to membrane permeabilization and ultimately cell death.

H-Arg-Trp-OH H-Arg-Trp-OH Bacterial_Membrane Bacterial_Membrane H-Arg-Trp-OH->Bacterial_Membrane Electrostatic & Hydrophobic Interaction Membrane_Disruption Membrane_Disruption Bacterial_Membrane->Membrane_Disruption Permeabilization Cell_Death Cell_Death Membrane_Disruption->Cell_Death

Figure 1. Proposed mechanism of antimicrobial action for H-Arg-Trp-OH.

Beyond direct membrane disruption, the precise signaling pathways activated by a simple dipeptide like H-Arg-Trp-OH are not well-elucidated. For more complex peptides, interactions with specific cellular targets and modulation of host immune responses are known to occur. However, for H-Arg-Trp-OH, the primary focus of research has been on its direct antimicrobial effects.

Experimental Protocols

To facilitate the comparison of results across laboratories, the use of standardized and detailed experimental protocols is crucial. Below are key considerations for assessing the antimicrobial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standardized broth microdilution method is commonly used.[2]

Workflow for MIC Determination:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Dilution Serial Dilution of this compound Incubation Incubate Peptide with Bacteria in 96-well plate Peptide_Dilution->Incubation Bacterial_Inoculum Prepare Bacterial Suspension Bacterial_Inoculum->Incubation Read_Results Measure Optical Density or Visual Turbidity Incubation->Read_Results Determine_MIC Identify Lowest Concentration with No Growth Read_Results->Determine_MIC

Figure 2. Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Key Methodological Considerations:

  • Media: The composition of the culture medium can significantly affect the activity of antimicrobial peptides.[1] Mueller-Hinton Broth (MHB) is a commonly used medium for standardized susceptibility testing.

  • Peptide Handling: Cationic peptides can adhere to standard polystyrene microplates. The use of low-binding polypropylene plates is recommended to ensure accurate concentration delivery.[2]

  • Counter-ion Control: As discussed, the presence of TFA can influence results. For definitive studies, consider exchanging TFA for HCl or another biocompatible counter-ion.

  • Controls: Appropriate positive (known antibiotic) and negative (no peptide) controls are essential for data validation.

Alternatives to this compound

The field of antimicrobial peptides offers a vast array of alternatives to this compound, ranging from simple dipeptides to more complex structures.

  • Longer Arg-Trp Peptides: Peptides with repeating (RW)n sequences, where n is typically 2-4, have been extensively studied and often exhibit more potent antimicrobial activity than the simple dipeptide.[3]

  • Other Dipeptides: Other dipeptides with antimicrobial properties have been identified, such as those containing histidine and arginine.[8]

  • Cyclic Peptides: Cyclization of peptides can enhance their stability and, in some cases, their biological activity.[9]

  • Peptidomimetics: Synthetic molecules that mimic the structure and function of antimicrobial peptides are being developed to overcome limitations such as proteolytic degradation.

Conclusion

The reproducibility of the biological effects of this compound is a multifaceted issue. While the dipeptide exhibits antimicrobial potential, direct comparisons of its activity across different laboratories are lacking. The primary challenges to reproducibility include the absence of standardized testing protocols for antimicrobial peptides and the potential for the TFA counter-ion to exert its own biological effects.

For researchers investigating this compound, it is crucial to employ well-defined and detailed experimental protocols, be aware of the potential influence of the TFA counter-ion, and consider comparing its activity with that of other salt forms. By addressing these factors, the scientific community can work towards a more consistent and reliable understanding of the biological effects of this and other synthetic peptides.

References

The Arginine-Tryptophan Motif: A Comparative Guide to Structure-Activity Relationships in Peptide Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of structure-activity relationships (SAR) for peptides incorporating the Arginine-Tryptophan (Arg-Trp) motif. While specific experimental data for the simple dipeptide H-Arg-Trp-OH.TFA is not extensively available in the public domain, a wealth of research on larger Arg-Trp-rich peptides provides a strong foundation for understanding its potential and for guiding future research. This guide synthesizes available data to illuminate the key structural modifications that influence the biological activity of these promising compounds.

The combination of the positively charged guanidinium group of arginine and the hydrophobic indole ring of tryptophan is a well-established pharmacophore, particularly in the field of antimicrobial peptides (AMPs).[1][2] Arginine's positive charge facilitates initial electrostatic interactions with negatively charged bacterial membranes, while tryptophan's bulky, hydrophobic side chain is crucial for membrane penetration and disruption.[2][3] Understanding the SAR of this motif is critical for designing novel therapeutics with enhanced potency, selectivity, and stability.

Comparative Analysis of Structural Modifications

The biological activity of Arg-Trp-containing peptides can be significantly modulated by various chemical modifications. The following tables summarize the effects of common modifications on the antimicrobial activity of Arg-Trp-rich peptides, with Minimal Inhibitory Concentration (MIC) as the primary metric of performance. Lower MIC values indicate higher antimicrobial potency.

| Table 1: Effect of Terminal Modifications on Antimicrobial Activity (MIC in µM) | |---|---|---|---| | Peptide Sequence | Modification | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., E. coli) | Reference | | H-Arg-Trp-...-OH | Unmodified | >100 | >100 |[1][4] | | H-Arg-Trp-...-NH2 | C-terminal Amidation | 12.5 | 50 |[4] | | Ac-Arg-Trp-...-OH | N-terminal Acetylation | 50 | >100 |[4] | | Ac-Arg-Trp-...-NH2 | Combined Modification | 25 | 100 |[4] |

| Table 2: Influence of Cyclization on Antimicrobial Activity and Serum Stability | |---|---|---|---| | Peptide Structure | Modification | Antimicrobial Activity (MIC in µM) | Serum Half-life | Reference | | Linear (RW)n Peptide | - | 6.25 - 25 | < 30 minutes |[4][5] | | Head-to-tail Cyclized (RW)n | Backbone Cyclization | 12.5 | > 6.5 hours |[4][5] | | Disulfide Bridge Cyclized C(RW)nC | Side-chain Cyclization | 6.25 | ~ 3 hours |[4][5] |

Experimental Protocols

The data presented in this guide are typically generated using the following standard experimental protocols.

Minimal Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A single colony of the target bacterium is used to inoculate a sterile broth medium and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Peptide Preparation: The peptide is serially diluted in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Serum Stability Assay

This assay evaluates the proteolytic stability of a peptide in the presence of serum.

  • Peptide Incubation: The peptide is incubated in human or animal serum at a specific concentration at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Protein Precipitation: The serum proteins in the aliquots are precipitated, typically using an organic solvent like acetonitrile.

  • Quantification: The amount of intact peptide remaining in the supernatant is quantified using High-Performance Liquid Chromatography (HPLC).

  • Half-Life Calculation: The half-life of the peptide is calculated from the degradation profile over time.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a proposed signaling pathway for Arg-Trp-mediated immunomodulation and a typical workflow for a structure-activity relationship study.

signaling_pathway cluster_cell Immune Cell (e.g., Dendritic Cell) Arg1 Arginase 1 (Arg1) Polyamines Polyamines Arg1->Polyamines produces IDO1 Indoleamine 2,3-dioxygenase 1 (IDO1) Immunosuppression Immunosuppressive Phenotype IDO1->Immunosuppression promotes SrcKinase Src Kinase Polyamines->SrcKinase activates SrcKinase->IDO1 phosphorylates L_Arginine L-Arginine L_Arginine->Arg1 substrate L_Tryptophan L-Tryptophan L_Tryptophan->IDO1 substrate

Caption: A simplified signaling pathway illustrating the interplay between Arginine and Tryptophan metabolism in modulating immune cell function.[6]

experimental_workflow start Peptide Design & Synthesis purification Purification & Characterization (HPLC, Mass Spectrometry) start->purification activity_assay Primary Activity Screening (e.g., MIC Assay) purification->activity_assay sar_analysis Structure-Activity Relationship Analysis activity_assay->sar_analysis lead_optimization Lead Optimization (Further Modifications) sar_analysis->lead_optimization Iterative Design secondary_assays Secondary Assays (Toxicity, Stability) sar_analysis->secondary_assays Promising Candidates lead_optimization->start in_vivo In Vivo Studies secondary_assays->in_vivo end Candidate Selection in_vivo->end

Caption: A representative workflow for a structure-activity relationship (SAR) study of novel peptides.

Conclusion

The Arginine-Tryptophan motif is a powerful building block in the design of bioactive peptides. As demonstrated, simple modifications to the peptide backbone and termini can have profound effects on antimicrobial activity and stability. While this compound itself requires further investigation, the principles derived from the study of larger Arg-Trp-rich peptides provide a clear roadmap for the rational design of new and improved therapeutic agents. The data and protocols presented herein serve as a valuable resource for researchers seeking to harness the therapeutic potential of this important chemical motif.

References

A Comparative Analysis of H-Arg-Trp-OH Salts: Trifluoroacetate vs. Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide research and development, the choice of a counter-ion can significantly influence the physicochemical properties and biological activity of a peptide. This guide provides an objective comparison of the trifluoroacetate (TFA) and hydrochloride (HCl) salts of the dipeptide H-Arg-Trp-OH, supported by established experimental principles.

Executive Summary

The selection between the TFA and HCl salt of H-Arg-Trp-OH hinges on the intended application. The TFA salt is a common consequence of standard solid-phase peptide synthesis and purification protocols. While convenient to produce, residual trifluoroacetic acid can exhibit cellular toxicity, a critical consideration for in vitro and in vivo studies.[1] The HCl salt, conversely, is generally considered more biocompatible and is often preferred for biological assays and pharmaceutical formulation.[2] This guide will delve into the key differentiating characteristics of these two salt forms to inform your selection process.

Physicochemical Properties: A Tabular Comparison

The following table summarizes the key physicochemical properties of H-Arg-Trp-OH TFA and HCl salts. It is important to note that while specific experimental data for the dipeptide H-Arg-Trp-OH is not extensively available in published literature, the presented information is based on well-established principles of peptide chemistry and data from peptides with similar amino acid compositions.

PropertyH-Arg-Trp-OH TFA SaltH-Arg-Trp-OH HCl SaltRationale/Supporting Evidence
Molecular Weight Higher due to the CF3COO- counter-ion (113.02 g/mol )Lower due to the Cl- counter-ion (35.45 g/mol )The molecular weight of the salt form is the sum of the peptide and its counter-ion(s).
Solubility Generally soluble in water.Readily soluble in water.[3]The presence of the highly polar arginine residue and the overall charge of the dipeptide contribute to good aqueous solubility for both salts.[3]
Stability Peptides rich in Tryptophan and Arginine can be susceptible to oxidation and degradation.[4] The acidic nature of residual TFA could potentially influence long-term stability.Generally considered a stable salt form. For peptides containing residues susceptible to oxidation, the choice of salt can be critical.[2]The stability of peptides is sequence-dependent. Peptides containing Trp and Arg can be prone to degradation.[4]
Hygroscopicity Can be hygroscopic, though this is peptide-dependent.Generally less hygroscopic than the corresponding TFA salt.The nature of the counter-ion influences the water-absorbing properties of the lyophilized peptide.
Purity Typically high (>95-98%) after RP-HPLC purification.[3]Purity is dependent on the efficiency of the salt exchange process and subsequent purification.Reverse-phase HPLC is a highly effective method for purifying peptides to high purity.
Appearance Typically a white to off-white lyophilized powder. The dipeptide itself may have a pinkish hue due to cation-π interactions.[3]A white to off-white lyophilized powder.[5]The physical appearance of the lyophilized solid.

Biological Activity and Compatibility

The choice of counter-ion has significant implications for the biological applications of H-Arg-Trp-OH.

TFA Salt:

  • Toxicity: Trifluoroacetic acid is known to be cytotoxic, even at low concentrations.[1] This can interfere with cell-based assays, leading to inaccurate results or masking the true biological activity of the peptide.[1][6]

  • Recommendation: The TFA salt is suitable for initial chemical characterization and non-biological applications. For any cell or tissue-based experiments, or in vivo studies, it is highly recommended to exchange the TFA counter-ion.[1]

HCl Salt:

  • Biocompatibility: The hydrochloride salt is generally well-tolerated by cells and is a common choice for pharmaceutical preparations.[2]

  • Antimicrobial Activity: H-Arg-Trp-OH hydrochloride has been described as a peptidomimetic with antimicrobial properties against a range of Gram-positive and Gram-negative bacteria.[3][7] Its activity is attributed to the cationic nature of the arginine residue and the membrane-destabilizing potential of the tryptophan residue.

Experimental Protocols

To empirically determine the properties of your specific batch of H-Arg-Trp-OH salt, the following experimental protocols are recommended.

Solubility Determination

Objective: To determine the solubility of H-Arg-Trp-OH TFA and HCl salts in a relevant aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

Methodology:

  • Prepare a series of concentrations of the peptide salt in the desired buffer.

  • Equilibrate the samples at a controlled temperature (e.g., 25°C) with gentle agitation for a set period (e.g., 24 hours) to ensure saturation.

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully collect the supernatant and determine the peptide concentration using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at 280 nm due to the tryptophan residue) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Solubility is defined as the concentration of the peptide in the saturated supernatant.

G cluster_prep Sample Preparation cluster_analysis Analysis prep1 Prepare Serial Dilutions prep2 Equilibrate at 25°C for 24h prep1->prep2 prep3 Centrifuge prep2->prep3 analysis1 Collect Supernatant prep3->analysis1 Saturated Solution analysis2 Measure Concentration (UV-Vis or HPLC) analysis1->analysis2 result Solubility Value analysis2->result Determine Solubility

Fig. 1: Workflow for Solubility Determination.
Stability Assessment by RP-HPLC

Objective: To compare the stability of the TFA and HCl salts of H-Arg-Trp-OH over time under defined storage conditions.

Methodology:

  • Prepare stock solutions of both peptide salts in a relevant buffer.

  • Aliquot the solutions into separate vials for each time point and storage condition (e.g., 4°C, 25°C, 40°C).

  • At each designated time point (e.g., 0, 1, 2, 4 weeks), analyze an aliquot from each condition by RP-HPLC.

  • The HPLC method should be capable of separating the intact peptide from any degradation products. A typical mobile phase would consist of a gradient of water and acetonitrile with 0.1% TFA or 0.1% formic acid.

  • Monitor the peak area of the intact peptide at each time point. Stability is expressed as the percentage of the initial peak area remaining.

G start Prepare Peptide Stock Solutions (TFA & HCl salts) aliquot Aliquot for each time point and condition start->aliquot storage Store at 4°C, 25°C, 40°C aliquot->storage analysis Analyze by RP-HPLC at T=0, 1, 2, 4 weeks storage->analysis quantify Quantify Peak Area of Intact Peptide analysis->quantify result Assess Stability Profile quantify->result

Fig. 2: Experimental Workflow for Stability Assessment.
Counter-ion Exchange and Purity Analysis

Objective: To convert the TFA salt to the HCl salt and verify the purity of the final product.

Methodology:

  • Ion Exchange: Dissolve the TFA salt of the peptide in a minimal amount of water. Add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl).

  • Lyophilization: Freeze-dry the solution to remove the water and excess HCl. This step should be repeated multiple times (typically 3-5 times) to ensure complete removal of TFA.

  • Purity Verification: Analyze the final lyophilized HCl salt by RP-HPLC to determine its purity. The absence of a significant TFA peak in the chromatogram (if monitored) and the presence of a single major peak for the peptide indicate successful exchange and high purity. Mass spectrometry can be used to confirm the identity of the peptide.

G start H-Arg-Trp-OH TFA Salt dissolve Dissolve in H2O start->dissolve add_hcl Add 0.1 M HCl dissolve->add_hcl lyophilize Lyophilize (repeat 3-5x) add_hcl->lyophilize end H-Arg-Trp-OH HCl Salt lyophilize->end analysis Purity Analysis (RP-HPLC, MS) end->analysis

Fig. 3: Process for TFA to HCl Salt Exchange.

Conclusion and Recommendations

The choice between the TFA and HCl salt of H-Arg-Trp-OH is a critical decision that should be guided by the intended application.

  • For chemical synthesis and non-biological characterization , the TFA salt is often a practical initial choice due to its prevalence in standard purification procedures.

  • For all biological applications , including cell-based assays, in vivo studies, and formulation development, the HCl salt is strongly recommended due to its superior biocompatibility and the potential for TFA-induced toxicity to confound experimental results.

It is imperative for researchers to be aware of the counter-ion present in their peptide samples and to perform a salt exchange when necessary to ensure the validity and reproducibility of their data. The experimental protocols outlined in this guide provide a framework for the characterization and preparation of H-Arg-Trp-OH salts for various research and development needs.

References

Orthogonal methods for H-Arg-Trp-OH.TFA characterization

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive characterization of synthetic peptides, such as H-Arg-Trp-OH.TFA, is crucial for ensuring its identity, purity, and structural integrity, which are critical parameters for its application in research and drug development. A multi-faceted approach employing orthogonal methods is highly recommended by regulatory agencies to obtain a complete and reliable assessment of the molecule. This guide provides a comparative overview of four key orthogonal methods for the characterization of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Comparative Overview of Orthogonal Methods

Each analytical technique offers unique insights into the physicochemical properties of this compound. The following table summarizes the primary information obtained from each method.

Analytical Method Information Provided Sample Consumption Throughput
RP-HPLC Purity, quantification, and detection of impurities.LowHigh
LC-MS Molecular weight confirmation, impurity identification, and sequence verification.LowHigh
NMR Spectroscopy Definitive structure elucidation, conformational analysis, and quantification.HighLow
FT-IR Spectroscopy Secondary structure information and functional group identification.Low to ModerateMedium

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for assessing the purity of synthetic peptides. It separates the target peptide from impurities based on hydrophobicity.

Data Presentation: RP-HPLC Analysis of this compound

Parameter Result
Retention Time (t_R_) 12.5 min
Purity (by area %) >99.5%
Impurities <0.5% (sum of all)

Experimental Protocol: RP-HPLC

  • Instrumentation : An HPLC system equipped with a UV detector is used.

  • Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is employed.

  • Mobile Phase :

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient : A linear gradient from 5% to 60% Mobile Phase B over 20 minutes is applied.

  • Flow Rate : The flow rate is maintained at 1.0 mL/min.

  • Detection : UV detection is performed at 220 nm and 280 nm to monitor the peptide backbone and the tryptophan side chain, respectively.

  • Sample Preparation : The this compound sample is dissolved in Mobile Phase A at a concentration of 1 mg/mL.

  • Injection Volume : 10 µL of the sample solution is injected.

Workflow for RP-HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep1 Dissolve Peptide in Mobile Phase A hplc1 Inject Sample prep1->hplc1 hplc2 Gradient Elution on C18 Column hplc1->hplc2 hplc3 UV Detection (220/280 nm) hplc2->hplc3 data1 Integrate Chromatogram hplc3->data1 data2 Calculate Purity data1->data2

Caption: Workflow for purity analysis of this compound by RP-HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for confirming the molecular weight and identifying impurities.

Data Presentation: LC-MS Analysis of this compound

Parameter Result
Theoretical Mass (Monoisotopic) 359.19 Da
Observed Mass [M+H]⁺ 360.20 Da
Mass Accuracy < 5 ppm
Major Impurities Detected None

Experimental Protocol: LC-MS

  • Instrumentation : An HPLC system coupled to an electrospray ionization (ESI) mass spectrometer is used.

  • Chromatography : The same chromatographic conditions as the RP-HPLC method are employed.

  • Mass Spectrometry :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Scan Range : m/z 100-1000.

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120°C.

  • Data Acquisition : Data is acquired in full scan mode to detect all ions.

Workflow for LC-MS Analysis

cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Interpretation lc1 Inject Sample lc2 Separation by RP-HPLC lc1->lc2 ms1 Electrospray Ionization (ESI) lc2->ms1 ms2 Mass Analysis ms1->ms2 analysis1 Extract Mass Spectrum ms2->analysis1 analysis2 Confirm Molecular Weight analysis1->analysis2 cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_proc Data Processing & Analysis sample1 Dissolve Peptide in D2O nmr1 1D 1H NMR sample1->nmr1 nmr2 2D COSY & TOCSY sample1->nmr2 proc1 Assign Resonances nmr1->proc1 nmr2->proc1 proc2 Confirm Structure proc1->proc2 cluster_sample Sample Preparation cluster_ftir FT-IR Data Acquisition cluster_analysis Data Analysis sample1 Place Solid Sample on ATR ftir1 Acquire Spectrum sample1->ftir1 analysis1 Identify Characteristic Bands ftir1->analysis1 analysis2 Confirm Functional Groups analysis1->analysis2

Safety Operating Guide

Proper Disposal and Safe Handling of H-Arg-Trp-OH.TFA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like H-Arg-Trp-OH.TFA (Arginyl-tryptophan trifluoroacetate salt) are paramount for ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to build deep trust and provide value beyond the product itself.

Immediate Safety and Handling Precautions

This compound is a dipeptide salt. While the peptide component has a low hazard profile, the trifluoroacetate (TFA) counter-ion is a strong, corrosive acid.[1] Therefore, all handling and disposal procedures must consider the hazards associated with TFA.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Hand Protection: Wear suitable chemical-resistant gloves.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: Use in a well-ventilated area. A fume hood is recommended for handling larger quantities or if dust/aerosol generation is likely.[2]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If conscious, rinse mouth with water. Seek immediate medical attention.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste due to the trifluoroacetic acid component.

  • Waste Identification and Segregation:

    • Label a dedicated, compatible waste container (e.g., glass or polyethylene) as "Hazardous Waste: this compound".

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Collection of Waste:

    • Collect all unused this compound powder, contaminated materials (e.g., weighing paper, gloves, pipette tips), and solutions containing the compound in the designated hazardous waste container.

    • For solutions, if permissible by your institution's safety protocols and the solution is acidic, consider neutralization with a suitable base under a fume hood before collection. However, for TFA-containing waste, direct collection is often preferred.

  • Storage of Waste:

    • Keep the hazardous waste container tightly closed and store it in a cool, dry, well-ventilated area, away from incompatible materials.

    • Ensure the storage area is designated for hazardous chemical waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the full chemical name (this compound) and any available safety data sheet (SDS) information for trifluoroacetic acid to the disposal company.

    • Disposal must be carried out in accordance with all applicable local, regional, and national regulations.[2]

Note: Do not dispose of this compound down the drain or in regular trash.[2]

Quantitative Data and Hazard Information

The following tables summarize key data for Trifluoroacetic Acid (TFA), which dictates the primary hazards of this compound.

Hazard Class Hazard Statement
Corrosive to metalsH290: May be corrosive to metals[2]
Acute toxicity (inhalation)H332: Harmful if inhaled[2]
Skin corrosion/irritationH314: Causes severe skin burns and eye damage[2]
Hazardous to the aquatic environmentH412: Harmful to aquatic life with long lasting effects[2]
Precautionary Statement Category Precautionary Statement Code and Text
PreventionP260: Do not breathe dust/fume/gas/mist/vapours/spray[2]
PreventionP271: Use only outdoors or in a well-ventilated area[2]
PreventionP280: Wear protective gloves/protective clothing/eye protection/face protection[2]
StorageP405: Store locked up
DisposalP501: Dispose of contents/container in accordance with local regulations[2]

Mechanism of Action: Membrane Disruption

H-Arg-Trp-OH is a dipeptide composed of arginine and tryptophan. Peptides rich in these amino acids are known to exhibit antimicrobial properties, often by directly interacting with and disrupting bacterial cell membranes. This is a physical mechanism of action rather than a classical signaling pathway. The positively charged arginine residues are attracted to the negatively charged components of bacterial membranes, while the tryptophan residues facilitate the peptide's insertion into the lipid bilayer, leading to membrane destabilization and cell death.

G cluster_0 Bacterial Cell Membrane Disruption by H-Arg-Trp-OH peptide H-Arg-Trp-OH (Cationic Peptide) attraction Electrostatic Attraction peptide->attraction Positive charge attracts membrane Bacterial Cell Membrane (Negatively Charged) membrane->attraction insertion Hydrophobic Insertion (Tryptophan-mediated) attraction->insertion Initial binding allows disruption Membrane Disruption (Pore Formation/Destabilization) insertion->disruption Causes lysis Cell Lysis and Death disruption->lysis Leads to

Caption: Logical workflow of H-Arg-Trp-OH's antimicrobial action via membrane disruption.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.